molecular formula C19H25N4O6PS2 B1682069 Uredofos CAS No. 52406-01-6

Uredofos

Cat. No.: B1682069
CAS No.: 52406-01-6
M. Wt: 500.5 g/mol
InChI Key: NDXFLHPUUKVXLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

RN given refers to parent cpd;  structure

Properties

CAS No.

52406-01-6

Molecular Formula

C19H25N4O6PS2

Molecular Weight

500.5 g/mol

IUPAC Name

1-[2-(diethoxyphosphorylcarbamothioylamino)phenyl]-3-(4-methylphenyl)sulfonylurea

InChI

InChI=1S/C19H25N4O6PS2/c1-4-28-30(25,29-5-2)22-19(31)21-17-9-7-6-8-16(17)20-18(24)23-32(26,27)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3,(H2,20,23,24)(H2,21,22,25,31)

InChI Key

NDXFLHPUUKVXLQ-UHFFFAOYSA-N

Isomeric SMILES

CCOP(=O)(N=C(NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)S)OCC

Canonical SMILES

CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC

Appearance

Solid powder

Other CAS No.

52406-01-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate
diuredosan
Sansalid
uredofos
uredofos disodium

Origin of Product

United States

Foundational & Exploratory

Uredofos: An In-Depth Technical Guide on its Anthelmintic Mechanism of Action in Nematodes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uredofos is a broad-spectrum organophosphate anthelmintic agent with demonstrated efficacy against a range of nematodes and cestodes.[1] This technical guide provides a detailed overview of the core mechanism of action of this compound in nematodes, focusing on its interaction with the nematode nervous system. The information presented herein is intended to support research and drug development efforts in the field of veterinary parasitology. While specific quantitative data for this compound is limited in publicly available literature, this guide synthesizes established knowledge of organophosphate activity in nematodes to provide a comprehensive understanding of its mode of action.

Core Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of action of this compound in nematodes is the irreversible inhibition of the enzyme acetylcholinesterase (AChE). AChE plays a critical role in the nematode neuromuscular junction by hydrolyzing the neurotransmitter acetylcholine (ACh). This enzymatic degradation terminates the signal between nerve and muscle cells, allowing for muscle relaxation and coordinated movement.

This compound, as an organophosphate, acts as a potent inhibitor of AChE. The phosphorus atom of this compound forms a stable covalent bond with the serine hydroxyl group within the active site of the AChE enzyme. This phosphorylation effectively inactivates the enzyme, preventing it from breaking down acetylcholine.

The resulting accumulation of acetylcholine in the synaptic cleft leads to a state of hyperstimulation of the nematode's muscles. This manifests as an initial phase of spastic paralysis, followed by a flaccid paralysis as the neuromuscular signaling becomes completely disrupted. Ultimately, this sustained paralysis leads to the death of the nematode.

Signaling Pathway of this compound Action

The following diagram illustrates the signaling pathway at the nematode neuromuscular junction and the disruptive effect of this compound.

G cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Muscle Cell ACh_vesicle Acetylcholine (ACh) Vesicles ACh_release ACh Release ACh_vesicle->ACh_release Nerve Impulse ACh ACh ACh_release->ACh AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by AChR Acetylcholine Receptor (AChR) ACh->AChR Binds AChE->ACh Inactivation of ACh This compound This compound This compound->AChE Irreversibly Inhibits Contraction Muscle Contraction AChR->Contraction Activates Paralysis Sustained Contraction (Paralysis) AChR->Paralysis Leads to

Caption: Signaling pathway at the nematode neuromuscular junction and the inhibitory action of this compound on acetylcholinesterase.

Quantitative Data: In Vivo Efficacy of this compound

Nematode SpeciesHostThis compound Dosage (mg/kg)Treatment RegimenEfficacy (%)
Toxocara canisDog100Single Dose98
50Single Dose96
25Single Dose81
Ancylostoma caninumDog100Single Dose>96
50Single Dose>96
25Single Dose>96
Trichuris vulpisDog100Single Dose71
50Single Dose35
25Single Dose30
502 Doses (24h interval)99
252 Doses (24h interval)89

Experimental Protocols

Due to the absence of specific published experimental protocols for this compound, a representative methodology for an in vitro acetylcholinesterase inhibition assay is provided below. This protocol is based on established methods for evaluating organophosphate inhibitors against nematode AChE.

In Vitro Acetylcholinesterase Inhibition Assay

Objective: To determine the inhibitory potential of this compound on acetylcholinesterase activity from a target nematode species.

Materials:

  • Target nematodes (e.g., Caenorhabditis elegans or a parasitic species of interest)

  • This compound (analytical grade)

  • Phosphate buffer (pH 7.4)

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Triton X-100

  • Microplate reader (412 nm)

  • Homogenizer

Protocol:

  • Enzyme Preparation:

    • Wash nematodes to remove contaminants.

    • Homogenize a known mass of nematodes in ice-cold phosphate buffer containing Triton X-100 to solubilize proteins.

    • Centrifuge the homogenate at 4°C to pellet cellular debris.

    • Collect the supernatant containing the crude AChE extract. Determine the total protein concentration of the extract.

  • Inhibition Assay:

    • Prepare a series of dilutions of this compound in phosphate buffer.

    • In a 96-well microplate, add the nematode AChE extract to each well.

    • Add the different concentrations of this compound to the respective wells. Include a control group with buffer only.

    • Pre-incubate the enzyme and inhibitor for a defined period (e.g., 30 minutes) at a controlled temperature (e.g., 25°C).

    • Initiate the enzymatic reaction by adding the substrate (ATCI) and DTNB to all wells.

    • Monitor the change in absorbance at 412 nm over time using a microplate reader. The rate of change in absorbance is proportional to the AChE activity.

  • Data Analysis:

    • Calculate the percentage of AChE inhibition for each this compound concentration relative to the control.

    • Plot the percentage inhibition against the logarithm of the this compound concentration.

    • Determine the IC50 value (the concentration of this compound that inhibits 50% of the AChE activity) from the resulting dose-response curve.

Experimental Workflow Diagram

The following diagram outlines the workflow for assessing the in vitro efficacy of this compound against nematode acetylcholinesterase.

G start Start nematode_prep Nematode Preparation (Washing & Homogenization) start->nematode_prep enzyme_extraction AChE Extraction (Centrifugation & Supernatant Collection) nematode_prep->enzyme_extraction protein_quant Protein Quantification enzyme_extraction->protein_quant plate_setup Microplate Setup (AChE Extract + this compound Dilutions) protein_quant->plate_setup pre_incubation Pre-incubation plate_setup->pre_incubation reaction_init Reaction Initiation (Add Substrate & DTNB) pre_incubation->reaction_init data_acq Data Acquisition (Measure Absorbance at 412 nm) reaction_init->data_acq data_analysis Data Analysis (% Inhibition vs. [this compound]) data_acq->data_analysis ic50 IC50 Determination data_analysis->ic50 end End ic50->end

Caption: Workflow for the in vitro determination of acetylcholinesterase inhibition by this compound.

Conclusion

This compound exerts its anthelmintic effect in nematodes through the well-established mechanism of acetylcholinesterase inhibition, characteristic of organophosphate compounds. By irreversibly inactivating AChE, this compound disrupts neuromuscular signaling, leading to paralysis and death of the parasite. While specific quantitative in vitro data for this compound is not extensively documented, the provided in vivo efficacy data underscores its potency against several key nematode parasites. The experimental protocol and workflows detailed in this guide offer a framework for further investigation into the specific inhibitory kinetics and comparative efficacy of this compound, which could aid in the development of novel and more targeted anthelmintic therapies.

References

Uredofos: A Technical Guide to its Discovery and Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uredofos, a phosphoramidate derivative, is a veterinary anthelmintic agent with demonstrated efficacy against a range of nematode and cestode parasites in canines. This technical guide provides a comprehensive overview of the available scientific information on this compound, with a focus on its discovery, a plausible synthesis pathway, and its presumed mechanism of action. Due to the discontinuation of this compound, publicly available, detailed experimental protocols are scarce. Therefore, this guide presents a well-reasoned, hypothetical synthesis protocol based on established organophosphorus chemistry. All quantitative data from cited studies are presented in tabular format for clarity, and key pathways and workflows are visualized using diagrams.

Discovery and Anthelmintic Activity

This compound was identified as a potent, broad-spectrum anthelmintic for veterinary use, particularly in canines. Studies have demonstrated its effectiveness against common intestinal parasites.

Quantitative Efficacy Data

The anthelmintic activity of this compound has been evaluated in dogs with naturally occurring parasitic infections. The following table summarizes the efficacy of this compound at various oral dosages.

Parasite SpeciesDosageEfficacy (%)Citation
Toxocara canis100 mg/kg (single dose)98
50 mg/kg (single dose)96
25 mg/kg (single dose)81
Ancylostoma caninum100 mg/kg (single dose)>96
50 mg/kg (single dose)>96
25 mg/kg (single dose)>96
50 mg/kg (2-3 doses, 24h interval)100
25 mg/kg (2-3 doses, 24h interval)100
Trichuris vulpis100 mg/kg (single dose)71
50 mg/kg (single dose)35
25 mg/kg (single dose)30
50 mg/kg (2 doses, 24h interval)99
25 mg/kg (2 doses, 24h interval)89
Dipylidium caninum & Taenia spp.100 mg/kg (single dose)100
50 mg/kg (single dose)100
25 mg/kg (single dose)Not fully effective

Note: There was no evidence of drug-induced toxicity in the dogs tested at these dosages.

Proposed Synthesis Pathway of this compound

Uredofos_Synthesis cluster_0 Step 1: Formation of Phenylurea Intermediate cluster_1 Step 2: Phosgenation cluster_2 Step 3: Formation of Thiourea Moiety cluster_3 Step 4: Final Phosphoramidate Formation A 2-Aminophenol C 1-(2-Hydroxyphenyl)-3-(p-tolylsulfonyl)urea A->C + B (Solvent: Toluene, Reflux) B p-Toluenesulfonyl isocyanate C_2 1-(2-Hydroxyphenyl)-3-(p-tolylsulfonyl)urea E 2-(3-(p-Tolylsulfonyl)ureido)phenyl carbonochloridate C_2->E + D (Solvent: Dichloromethane, Base) D Phosgene (or triphosgene) E_2 2-(3-(p-Tolylsulfonyl)ureido)phenyl carbonochloridate G 2-(3-(p-Tolylsulfonyl)ureido)phenyl isothiocyanate E_2->G + F (Phase Transfer Catalyst) F Ammonium thiocyanate G_2 2-(3-(p-Tolylsulfonyl)ureido)phenyl isothiocyanate I This compound G_2->I + H (Atherton-Todd Reaction) H Diethyl phosphite

Caption: Proposed four-step synthesis pathway for this compound.

Detailed Experimental Protocols (Hypothetical)

The following are hypothetical, detailed experimental protocols for the proposed synthesis of this compound.

Step 1: Synthesis of 1-(2-Hydroxyphenyl)-3-(p-tolylsulfonyl)urea

  • Reaction Setup: A solution of 2-aminophenol (1 equivalent) in anhydrous toluene is prepared in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

  • Reagent Addition: p-Toluenesulfonyl isocyanate (1 equivalent) is added dropwise to the stirred solution at room temperature.

  • Reaction Conditions: The reaction mixture is heated to reflux for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration. The solid is washed with cold toluene and dried under vacuum to yield 1-(2-hydroxyphenyl)-3-(p-tolylsulfonyl)urea.

Step 2: Synthesis of 2-(3-(p-Tolylsulfonyl)ureido)phenyl carbonochloridate

  • Reaction Setup: 1-(2-Hydroxyphenyl)-3-(p-tolylsulfonyl)urea (1 equivalent) is dissolved in anhydrous dichloromethane in a three-necked flask fitted with a dropping funnel, a gas inlet, and a stirrer. The flask is cooled in an ice bath.

  • Reagent Addition: A solution of phosgene or triphosgene (1.1 equivalents) in dichloromethane is added dropwise to the stirred solution, followed by the slow addition of a non-nucleophilic base such as triethylamine (1.2 equivalents).

  • Reaction Conditions: The reaction is stirred at 0°C for 1 hour and then at room temperature for 3-5 hours. Reaction progress is monitored by TLC.

  • Work-up and Purification: The reaction mixture is quenched with saturated sodium bicarbonate solution. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 3: Synthesis of 2-(3-(p-Tolylsulfonyl)ureido)phenyl isothiocyanate

  • Reaction Setup: 2-(3-(p-Tolylsulfonyl)ureido)phenyl carbonochloridate (1 equivalent) is dissolved in a suitable solvent such as acetonitrile.

  • Reagent Addition: Ammonium thiocyanate (1.2 equivalents) and a phase transfer catalyst (e.g., tetrabutylammonium bromide) are added to the solution.

  • Reaction Conditions: The mixture is stirred vigorously at room temperature for 12-18 hours.

  • Work-up and Purification: The solvent is removed in vacuo, and the residue is partitioned between dichloromethane and water. The organic layer is washed with brine, dried, and concentrated to give the isothiocyanate.

Step 4: Synthesis of this compound

  • Reaction Setup: 2-(3-(p-Tolylsulfonyl)ureido)phenyl isothiocyanate (1 equivalent) and diethyl phosphite (1.1 equivalents) are dissolved in a suitable aprotic solvent like carbon tetrachloride in the presence of a base such as triethylamine (1.2 equivalents).

  • Reaction Conditions: This is a variation of the Atherton-Todd reaction. The mixture is stirred at room temperature under an inert atmosphere for 24-48 hours.

  • Work-up and Purification: The reaction mixture is filtered to remove the triethylamine hydrochloride salt. The filtrate is concentrated, and the crude product is purified by column chromatography on silica gel to yield this compound.

Presumed Mechanism of Action: Acetylcholinesterase Inhibition

As an organophosphate, this compound is presumed to act as an acetylcholinesterase (AChE) inhibitor. AChE is a crucial enzyme in the nervous system of both vertebrates and invertebrates. It hydrolyzes the neurotransmitter acetylcholine, terminating the nerve signal.

AChE_Inhibition cluster_Normal Normal Synaptic Transmission cluster_this compound Action of this compound ACh_release Acetylcholine (ACh) Release ACh_receptor ACh Receptor Binding ACh_release->ACh_receptor Stimulates AChE Acetylcholinesterase (AChE) ACh_receptor->AChE ACh hydrolyzed by Signal_termination Signal Termination AChE->Signal_termination This compound This compound AChE_inhibited Inhibited AChE This compound->AChE_inhibited Inhibits ACh_accumulation ACh Accumulation AChE_inhibited->ACh_accumulation Leads to Continuous_stimulation Continuous Stimulation ACh_accumulation->Continuous_stimulation Paralysis Spastic Paralysis of Parasite Continuous_stimulation->Paralysis

Caption: Proposed mechanism of action of this compound via AChE inhibition.

By inhibiting AChE, this compound leads to an accumulation of acetylcholine in the synaptic cleft. This results in continuous stimulation of acetylcholine receptors, leading to spastic paralysis of the parasite, which is then expelled from the host's gastrointestinal tract. The selective toxicity of organophosphates in parasites compared to their hosts is often due to differences in the structure of AChE or metabolic pathways.

Standard Experimental Workflow for Anthelmintic Drug Evaluation

The evaluation of a novel anthelmintic compound like this compound typically follows a structured workflow from initial screening to in vivo studies.

Anthelmintic_Workflow A In Vitro Screening (e.g., against C. elegans) B Primary Efficacy Studies (Rodent models) A->B C Dose-Ranging Studies (Target species) B->C D Toxicology and Safety Pharmacology C->D E Pharmacokinetic Studies (Absorption, Distribution, Metabolism, Excretion) C->E F Clinical Trials in Target Species (Naturally infected animals) D->F E->F G Regulatory Submission F->G

Caption: A typical experimental workflow for anthelmintic drug development.

This workflow ensures a systematic evaluation of the compound's efficacy, safety, and pharmacokinetic profile before it can be approved for veterinary use.

Conclusion

This compound is an effective anthelmintic agent against a variety of canine parasites. While specific details of its original synthesis and discovery are not widely published, a plausible synthesis pathway can be proposed based on established chemical principles. Its mechanism of action is consistent with that of other organophosphate anthelmintics, involving the inhibition of acetylcholinesterase. This guide provides a foundational understanding of this compound for researchers and professionals in the field of veterinary drug development. Further research into the specific metabolic pathways and potential resistance mechanisms would be beneficial for a more complete understanding of this compound.

Uredofos: A Technical Overview of its Chemical Properties, Structure, and Anthelmintic Profile

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uredofos, also known by its synonyms diuredosan and Sansalid, is an organophosphorus compound utilized in veterinary medicine as a broad-spectrum anthelmintic.[1][2] It has demonstrated efficacy against a range of nematode and cestode infections in canines.[3] This technical guide provides a comprehensive summary of the currently available information on the chemical properties, structure, and anthelmintic activity of this compound. However, it is important to note that detailed experimental data, particularly spectroscopic analyses and specific mechanistic studies, are not extensively available in the public domain.

Chemical Structure and Properties

This compound is chemically designated as diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate.[1] Its fundamental chemical and physical properties are summarized in the tables below.

Table 1: Chemical Identifiers and Formula

IdentifierValue
CAS Number 52406-01-6[1]
Molecular Formula C₁₉H₂₅N₄O₆PS₂[1]
Molecular Weight 500.53 g/mol [1][2]
Canonical SMILES CCOP(=O)(NC(=S)NC1=CC=CC=C1NC(=O)NS(=O)(=O)C2=CC=C(C=C2)C)OCC[1]

Table 2: Physicochemical Properties

PropertyValue
Density 1.416 g/cm³[1]
LogP 6.06960[1]
XLogP3 3.3[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 9[1]
Melting Point Data not available
Boiling Point Data not available

Spectroscopic Data

Anthelmintic Activity and Potential Mechanism of Action

This compound is effective against various gastrointestinal parasites in dogs, including tapeworms (Dipylidium caninum and Taenia spp.), ascarids (Toxocara canis), hookworms (Ancylostoma caninum), and whipworms (Trichuris vulpis).[3] Effective dosages have been reported to be a single dose of 50 mg/kg for tapeworms, ascarids, and hookworms, and 50 mg/kg/day for two days for whipworms.[3]

The precise mechanism of action of this compound has not been definitively elucidated in published studies. However, as an organophosphorus compound, it is highly probable that its anthelmintic effects are mediated through the inhibition of cholinesterases .[4][5]

Hypothesized Mechanism of Action: Cholinesterase Inhibition

Organophosphates are known to act as irreversible or pseudo-irreversible inhibitors of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both vertebrates and invertebrates.[4][5] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses.

The proposed signaling pathway for the anthelmintic action of this compound is as follows:

  • Inhibition of Acetylcholinesterase: this compound likely phosphorylates the serine residue in the active site of AChE in the parasite's neuromuscular junctions.

  • Accumulation of Acetylcholine: This inhibition prevents the breakdown of acetylcholine.

  • Hyperstimulation of Nicotinic Receptors: The resulting accumulation of acetylcholine leads to the continuous stimulation of nicotinic acetylcholine receptors (nAChRs) on the muscle cells of the parasite.

  • Spastic Paralysis: This hyperstimulation causes spastic paralysis of the worm.

  • Expulsion: The paralyzed parasite is unable to maintain its position in the host's gastrointestinal tract and is subsequently expelled.

This mechanism is a common mode of action for many organophosphate anthelmintics and insecticides.[6][7]

Experimental Protocols

Detailed experimental protocols for the synthesis of this compound and for its specific biological evaluation are not available in the public domain. General methods for the synthesis of phosphoramidates and for conducting anthelmintic activity assays are described in the literature, but a protocol tailored to this compound has not been identified.

For researchers interested in studying this compound, a logical workflow for investigating its mechanism of action is proposed below.

experimental_workflow cluster_synthesis Synthesis and Purification cluster_invitro In Vitro Assays cluster_invivo In Vivo Studies cluster_mechanism Mechanism of Action Elucidation synthesis Synthesis of this compound purification Purification and Characterization (NMR, MS, etc.) synthesis->purification enzyme_assay Cholinesterase Inhibition Assay purification->enzyme_assay parasite_culture In Vitro Parasite Motility Assay purification->parasite_culture animal_model Infected Animal Model (e.g., rodent, canine) purification->animal_model pathway_analysis Signaling Pathway Analysis enzyme_assay->pathway_analysis parasite_culture->pathway_analysis efficacy_testing Efficacy Testing (Fecal Egg Count Reduction) animal_model->efficacy_testing efficacy_testing->pathway_analysis

Figure 1. A logical workflow for the investigation of the anthelmintic properties of a compound like this compound.

Conclusion

This compound is a veterinary anthelmintic with established efficacy against a variety of parasitic worms. While its chemical structure is known, a comprehensive public dataset of its physicochemical and spectroscopic properties is lacking. Based on its classification as an organophosphorus compound, the most probable mechanism of action is the inhibition of cholinesterase in parasites, leading to spastic paralysis. Further research is required to fully characterize this compound, including detailed spectroscopic analysis, elucidation of its precise mechanism of action, and the development of standardized experimental protocols.

References

Spectrum of Anthelmintic Activity of Uredofos: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anthelmintic activity of Uredofos, an organophosphate compound. The information is compiled from available scientific literature to support research and development in veterinary medicine. This document summarizes the known efficacy of this compound against various helminth parasites, outlines plausible experimental protocols for efficacy testing based on established guidelines, and describes its presumed mechanism of action.

Efficacy of this compound Against Canine Helminths

This compound has demonstrated a broad spectrum of activity against common nematode and cestode parasites in canines. The following tables summarize the quantitative data from key studies, providing clear efficacy percentages at various dosages.

Nematode Efficacy in Dogs
Target ParasiteHostDosageEfficacy (%)Citation
Toxocara canisDog100 mg/kg (single dose)98[1]
50 mg/kg (single dose)96[1]
25 mg/kg (single dose)81[1]
Ancylostoma caninumDog100 mg/kg (single dose)>96[1]
50 mg/kg (single dose)>96[1]
25 mg/kg (single dose)>96[1]
50 mg/kg (2 doses, 24h interval)100[1]
25 mg/kg (2-3 doses, 24h interval)100[1]
Trichuris vulpisDog100 mg/kg (single dose)71[1]
50 mg/kg (single dose)35[1]
25 mg/kg (single dose)30[1]
50 mg/kg (2 doses, 24h interval)99[1]
25 mg/kg (2 doses, 24h interval)89[1]
Cestode Efficacy in Dogs
Target ParasiteHostDosageEfficacy (%)Citation
Dipylidium caninumDog100 mg/kg (single dose)100[1]
50 mg/kg (single dose)100[1]
Taenia spp.Dog100 mg/kg (single dose)100[1]
50 mg/kg (single dose)100[1]

Presumed Spectrum Against Other Helminths

Mechanism of Action

As an organophosphate anthelmintic, this compound is presumed to act as a cholinesterase inhibitor. This mechanism is common to this class of compounds.

G Presumed Mechanism of Action of this compound cluster_synapse Neuromuscular Junction of the Helminth cluster_effect Physiological Effect This compound This compound Acetylcholinesterase Acetylcholinesterase This compound->Acetylcholinesterase Inhibits Increased_Acetylcholine Increased Acetylcholine in Synaptic Cleft Acetylcholine Acetylcholine Nicotinic_Acetylcholine_Receptor Nicotinic Acetylcholine Receptor Acetylcholine->Nicotinic_Acetylcholine_Receptor Binds to Muscle_Cell Postsynaptic Muscle Cell Nicotinic_Acetylcholine_Receptor->Muscle_Cell Opens ion channels Continuous_Stimulation Continuous Stimulation of Receptors Increased_Acetylcholine->Continuous_Stimulation Spastic_Paralysis Spastic Paralysis Continuous_Stimulation->Spastic_Paralysis Expulsion Expulsion of Parasite Spastic_Paralysis->Expulsion

Caption: Presumed mechanism of this compound via acetylcholinesterase inhibition.

Experimental Protocols

Detailed experimental protocols for the original this compound efficacy studies are not fully available in the public domain. However, based on established guidelines for anthelmintic efficacy testing in dogs, such as those from the World Association for the Advancement of Veterinary Parasitology (WAAVP) and VICH, a plausible study design can be outlined.[2][3][4]

Generalized Protocol for a Controlled Efficacy Study in Dogs

G Generalized Experimental Workflow for Anthelmintic Efficacy Trial Animal_Selection Animal Selection (Naturally infected dogs) Acclimatization Acclimatization (7-14 days) Animal_Selection->Acclimatization Pre-treatment_Sampling Pre-treatment Fecal Sampling (e.g., Days -3, -2, -1) Acclimatization->Pre-treatment_Sampling Randomization Randomization into Treatment and Control Groups Pre-treatment_Sampling->Randomization Treatment_Administration Treatment Administration (Day 0) Randomization->Treatment_Administration Post-treatment_Monitoring Post-treatment Clinical Monitoring Treatment_Administration->Post-treatment_Monitoring Post-treatment_Sampling Post-treatment Fecal Collection (e.g., for 3-7 days) Treatment_Administration->Post-treatment_Sampling Necropsy Necropsy and Worm Recovery Post-treatment_Sampling->Necropsy Data_Analysis Data Analysis (% Efficacy Calculation) Necropsy->Data_Analysis

Caption: Generalized workflow for a canine anthelmintic efficacy study.

1. Animal Selection:

  • Species: Canine (Canis lupus familiaris).

  • Infection: Naturally acquired infections with the target helminth species are preferable for at least one dose confirmation study to represent field conditions.[2][3] For dose determination, experimentally induced infections can be used.[2][3]

  • Health Status: Animals should be in good health, apart from the parasitic infection, and free of other concurrent diseases.

  • Group Size: A sufficient number of animals to provide statistically significant results, typically with a minimum of 6-8 animals per group.[3]

2. Acclimatization:

  • Animals should be acclimated to the housing and environmental conditions for at least 7 days prior to the start of the study.[2]

  • Housing should be individual to prevent cross-contamination.

  • A standard diet and access to fresh water should be provided.

3. Pre-treatment Phase:

  • Fecal samples are collected on multiple days (e.g., three consecutive days) before treatment to confirm the presence and estimate the burden of the target parasites through egg counts (e.g., McMaster technique).

  • Animals are weighed to ensure accurate dosing.

4. Randomization and Treatment:

  • Animals are randomly allocated to a treatment group (receiving this compound at a specific dose) or a control group (receiving a placebo).

  • The drug is administered orally, and animals are observed for any immediate adverse reactions.

5. Post-treatment Phase:

  • All feces from each animal are collected daily for a specified period (e.g., 3 to 7 days) to recover any expelled worms.

  • Animals are monitored daily for their health status.

6. Necropsy and Worm Recovery:

  • At the end of the collection period, all animals are humanely euthanized.

  • The gastrointestinal tract is removed, and the contents are systematically examined to recover, identify, and count all remaining helminths.

7. Efficacy Calculation:

  • The efficacy is calculated based on the reduction in the number of worms in the treated group compared to the control group using the following formula:

    • Efficacy (%) = [(Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group] x 100

Pharmacokinetics

Specific pharmacokinetic data for this compound (absorption, distribution, metabolism, and excretion) are not extensively detailed in the currently available literature. For organophosphate compounds in general, absorption can occur through the gastrointestinal tract after oral administration. The distribution and metabolism can vary significantly between different compounds within this class and across different host species. Further research is required to elucidate the specific pharmacokinetic profile of this compound.

Conclusion

This compound is an anthelmintic with proven high efficacy against a range of common nematodes and cestodes in dogs.[1] Its presumed mechanism of action as a cholinesterase inhibitor is consistent with other organophosphate compounds. While direct evidence of its efficacy against trematodes and its specific pharmacokinetic profile is lacking, this guide provides a foundational understanding of its known anthelmintic spectrum and a framework for further investigation. The provided generalized experimental protocols, based on international guidelines, can serve as a template for future efficacy and safety studies.

References

A Predictive Metabolic Profile of Uredofos: An In-depth Technical Guide Based on Organophosphate Biotransformation

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the metabolic breakdown of the experimental drug Uredofos (also known as RH-32,565) is not currently available in published scientific literature. This technical guide, therefore, provides a predictive overview of its likely metabolic fate based on the well-established biotransformation pathways of other organophosphate compounds, with a particular focus on the structurally related pesticide, Profenofos. This document is intended for researchers, scientists, and drug development professionals to provide a foundational understanding of the potential metabolic pathways, key enzymatic players, and experimental approaches relevant to the study of this compound.

Introduction to Organophosphate Metabolism

Organophosphate (OP) compounds, a diverse group of esters of phosphoric acid, undergo extensive metabolism in host species, primarily in the liver. The biotransformation of OPs is a critical determinant of their toxicokinetics and toxicodynamics, influencing their activation to more potent forms or their detoxification and subsequent excretion. The metabolic pathways of OPs are generally conserved across various mammalian species and can be broadly categorized into two phases.[1]

  • Phase I Metabolism: This phase involves the introduction or unmasking of functional groups through oxidation, hydrolysis, and reduction reactions. For organophosphates, the most significant Phase I reactions are mediated by Cytochrome P450 (CYP) enzymes and carboxylesterases.[2][3]

  • Phase II Metabolism: In this phase, the modified compounds from Phase I are conjugated with endogenous molecules, such as glucuronic acid or sulfate, to increase their water solubility and facilitate their elimination from the body.[3]

Predicted Metabolic Pathways of this compound

Based on the general metabolic pathways of organophosphates, this compound is anticipated to undergo several key biotransformation steps. The primary routes of metabolism are predicted to be oxidative desulfuration (if a thion group is present), hydrolysis of the ester bonds, and dealkylation and dearylation reactions, followed by conjugation of the resulting metabolites.

A generalized metabolic pathway for an organophosphate pesticide is depicted below.

Organophosphate Metabolism cluster_phaseI Phase I Reactions cluster_phaseII Phase II Reactions This compound This compound (Parent Compound) PhaseI Phase I Metabolism This compound->PhaseI CYP450s, Carboxylesterases OxidativeMetabolites Oxidative Metabolites (e.g., Oxon formation) PhaseI->OxidativeMetabolites HydrolyticMetabolites Hydrolytic Metabolites (e.g., Phenolic moiety) PhaseI->HydrolyticMetabolites PhaseII Phase II Metabolism ConjugatedMetabolites Conjugated Metabolites (Glucuronides, Sulfates) PhaseII->ConjugatedMetabolites Excretion Excretion (Urine, Feces) OxidativeMetabolites->PhaseII UGTs, SULTs HydrolyticMetabolites->PhaseII UGTs, SULTs ConjugatedMetabolites->Excretion In Vitro Metabolism Workflow Start Start: Prepare Incubation Mixture (this compound, HLMs, Buffer) AddNADPH Add NADPH Regenerating System Start->AddNADPH Incubate Incubate at 37°C AddNADPH->Incubate Terminate Terminate Reaction (add Acetonitrile) Incubate->Terminate Centrifuge Centrifuge and Collect Supernatant Terminate->Centrifuge LCMS LC-MS/MS Analysis Centrifuge->LCMS DataAnalysis Data Analysis: Metabolite Identification and Quantification LCMS->DataAnalysis End End DataAnalysis->End In Vivo Metabolism Workflow Dose Administer this compound to Host Species CollectSamples Collect Blood, Urine, and Feces at Time Points Dose->CollectSamples ProcessSamples Process Samples for Analysis CollectSamples->ProcessSamples LCMS LC-MS/MS Analysis ProcessSamples->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis Metabolite_ID Metabolite Identification LCMS->Metabolite_ID Report Generate ADME Profile PK_Analysis->Report Metabolite_ID->Report

References

Preliminary Research on the Efficacy of Uredofos Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Uredofos, an organophosphorus compound, has demonstrated efficacy as a veterinary anthelmintic. This technical guide provides a preliminary research overview of this compound, including its known physicochemical properties and anthelmintic activity. In the absence of publicly available data on this compound derivatives, this document explores the rationale and potential for the development of such derivatives based on the well-established roles of the urea moiety in drug design and the mechanism of action of organophosphate anthelmintics. Detailed, albeit generalized, experimental protocols for the screening of novel anthelmintic compounds are provided to guide future research in this area. The aim of this guide is to serve as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic potential of this compound and its prospective derivatives.

Introduction to this compound

This compound is an organophosphate compound with the chemical name diethyl(thio(o-(3-(p-tolylsulfonyl)ureido)phenyl)carbamoyl)phosphoramidate.[1] It has been utilized as a broad-spectrum anthelmintic in veterinary medicine. The core structure of this compound combines an organophosphate group with a urea and a tolylsulfonyl moiety, suggesting a multi-faceted potential for biological activity and chemical modification.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. These properties are essential for understanding its pharmacokinetic and pharmacodynamic profiles and for designing potential derivatives with improved characteristics.

PropertyValueReference
Molecular Formula C19H25N4O6PS2[1][2]
Molecular Weight 500.52 g/mol [2]
CAS Number 52406-01-6[1]
Density 1.416 g/cm³[1]
LogP 6.06960[1]
Hydrogen Bond Donor Count 4[1]
Hydrogen Bond Acceptor Count 7[1]
Rotatable Bond Count 9[1]

Table 1: Physicochemical Properties of this compound

Efficacy of this compound

A study conducted on dogs with naturally occurring infections demonstrated the anthelmintic efficacy of this compound against a range of nematodes and cestodes. The results of this study are summarized in Table 2, providing a quantitative overview of its potency at various dosages.

Parasite SpeciesDosage (mg/kg)Number of TreatmentsAverage Efficacy (%)Reference
Dipylidium caninum501100
Dipylidium caninum1001100
Taenia spp.501100
Taenia spp.1001100
Toxocara canis25181
Toxocara canis50196
Toxocara canis100198
Ancylostoma caninum251>96
Ancylostoma caninum501>96
Ancylostoma caninum1001>96
Trichuris vulpis25130
Trichuris vulpis50135
Trichuris vulpis100171
Trichuris vulpis252 (24h interval)89
Trichuris vulpis502 (24h interval)99

Table 2: Anthelmintic Efficacy of this compound in Dogs

Mechanism of Action

Organophosphate-Mediated Acetylcholinesterase Inhibition

The primary mechanism of action of organophosphate anthelmintics is the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both vertebrates and invertebrates.[3][4] AChE is responsible for the hydrolysis of the neurotransmitter acetylcholine (ACh) at cholinergic synapses. By inhibiting AChE, organophosphates lead to an accumulation of ACh, resulting in persistent stimulation of cholinergic receptors. In helminths, this overstimulation causes spastic paralysis, leading to the expulsion of the parasite from the host.

G This compound This compound Derivative AChE Acetylcholinesterase (AChE) This compound->AChE Inhibits Chol_Ac Choline + Acetate AChE->Chol_Ac Hydrolyzes ACh Acetylcholine (ACh) ACh->AChE Receptor Cholinergic Receptor ACh->Receptor Binds to Stimulation Continuous Stimulation Receptor->Stimulation Paralysis Spastic Paralysis of Helminth Stimulation->Paralysis

Figure 1: Proposed Mechanism of Action for this compound Derivatives

The Role of the Urea Moiety

The urea functionality is a key structural motif in a vast number of biologically active compounds and approved drugs. Its prevalence in medicinal chemistry stems from its ability to form stable hydrogen bonds with biological targets, thereby influencing drug potency and selectivity. The urea group can act as both a hydrogen bond donor and acceptor, facilitating strong and specific interactions with protein active sites. In the context of this compound, the urea and tolylsulfonylurea moieties may contribute to its binding affinity and selectivity for helminth AChE over the host enzyme, or they may confer additional, as-yet-unidentified biological activities. The exploration of derivatives with modified urea components is a promising avenue for enhancing efficacy and modulating physicochemical properties.

Experimental Protocols for Efficacy Screening of this compound Derivatives

The following are generalized protocols for the in vitro and in vivo screening of novel anthelmintic compounds, which can be adapted for the evaluation of this compound derivatives.

In Vitro Motility Assay

This assay provides a rapid and high-throughput method for the initial screening of compounds for anthelmintic activity.

  • Parasite Preparation: Obtain and synchronize a suitable nematode species (e.g., Caenorhabditis elegans as a model organism, or a target parasitic species like Haemonchus contortus).

  • Compound Preparation: Dissolve this compound derivatives in a suitable solvent (e.g., DMSO) to create a stock solution and prepare serial dilutions.

  • Assay Setup: Dispense a known number of parasites into the wells of a microtiter plate containing culture medium.

  • Compound Addition: Add the test compounds at various concentrations to the wells. Include positive (known anthelmintic) and negative (solvent) controls.

  • Incubation: Incubate the plates at an appropriate temperature for a defined period (e.g., 24, 48, 72 hours).

  • Motility Assessment: Quantify parasite motility at different time points using an automated tracking system or by visual scoring under a microscope. A reduction in motility compared to the negative control indicates potential anthelmintic activity.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) for each compound.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis P1 Synchronize Helminth Culture A1 Dispense Parasites into 96-well Plate P1->A1 P2 Prepare Serial Dilutions of This compound Derivatives A2 Add Compounds and Controls P2->A2 A1->A2 A3 Incubate at 25°C A2->A3 D1 Automated Motility Tracking A3->D1 D2 Calculate IC50 Values D1->D2

Figure 2: Workflow for In Vitro Anthelmintic Screening

In Vivo Efficacy Study in a Rodent Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of promising compounds identified from in vitro screens.

  • Animal Model: Utilize a suitable rodent model (e.g., mice or rats) experimentally infected with a target helminth species (e.g., Heligmosomoides polygyrus).

  • Infection: Infect the animals with a standardized number of infective larvae.

  • Treatment Groups: Randomly assign infected animals to different treatment groups:

    • Vehicle control (e.g., corn oil)

    • Positive control (a clinically used anthelmintic)

    • This compound derivative at various dose levels

  • Drug Administration: Administer the compounds orally or via the desired route for a specified duration.

  • Fecal Egg Count Reduction Test (FECRT): Collect fecal samples before and after treatment to determine the reduction in egg shedding.

  • Worm Burden Assessment: At the end of the study, euthanize the animals and recover and count the adult worms from the gastrointestinal tract.

  • Data Analysis: Calculate the percentage reduction in fecal egg count and worm burden for each treatment group compared to the vehicle control.

Future Directions: The Potential for this compound Derivatives

The development of this compound derivatives presents a compelling opportunity to enhance its anthelmintic properties. Key areas for future research include:

  • Structure-Activity Relationship (SAR) Studies: Systematically modify the tolylsulfonyl, urea, and organophosphate moieties to understand their contribution to activity and to optimize efficacy and selectivity.

  • Improving the Therapeutic Index: Design derivatives with increased potency against helminths and reduced toxicity to the host. This could be achieved by targeting parasite-specific isoforms of AChE or by modulating the physicochemical properties to alter absorption, distribution, metabolism, and excretion (ADME).

  • Broadening the Spectrum of Activity: Investigate the efficacy of novel derivatives against a wider range of parasitic helminths, including those with known resistance to existing anthelmintics.

  • Elucidating Secondary Mechanisms of Action: Explore whether the urea and tolylsulfonylurea components of this compound and its derivatives interact with other biological targets in helminths beyond AChE.

Conclusion

While this compound has demonstrated utility as a veterinary anthelmintic, the exploration of its derivatives remains a nascent field of research. This technical guide has summarized the existing knowledge on this compound and provided a framework for the rational design and evaluation of its derivatives. By leveraging the principles of medicinal chemistry and established protocols for anthelmintic drug discovery, there is significant potential to develop novel this compound-based compounds with improved efficacy, safety, and spectrum of activity for the treatment of parasitic helminth infections.

References

Methodological & Application

Developing Novel Uredofos Formulations for Veterinary Medicine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uredofos is a broad-spectrum organophosphate anthelmintic with demonstrated efficacy against a range of nematodes and cestodes in canines.[1] As with many organophosphates, its mechanism of action is presumed to involve the inhibition of acetylcholinesterase, an enzyme critical to the nervous system of parasites.[2][3][4] The development of novel formulations of this compound is a promising avenue for enhancing its therapeutic index, improving owner compliance, and potentially broadening its application in veterinary medicine.

This document provides a foundational guide for researchers and drug development professionals interested in exploring novel this compound formulations. It includes a summary of available data, proposed experimental protocols, and visualizations to guide the formulation development process. Due to the limited publicly available data on this compound, some of the following protocols are based on general principles of veterinary pharmaceutical development and may require significant adaptation as more specific data on this compound becomes available.

Physicochemical Properties of this compound

A thorough understanding of the physicochemical properties of an active pharmaceutical ingredient (API) is fundamental to formulation development. The following table summarizes the known properties of this compound.

PropertyValueSource
Chemical Name diethyl (sulfanylidene)phosphorohydrazidoateLookChem
Synonyms Sansalid, diuredosanLookChem
Molecular Formula C19H25N4O6PS2LookChem
Molecular Weight 500.53 g/mol LookChem
LogP 6.06960LookChem
Hydrogen Bond Donor Count 4LookChem
Hydrogen Bond Acceptor Count 7LookChem
Rotatable Bond Count 9LookChem

Further characterization of properties such as aqueous and lipid solubility, pKa, polymorphism, and stability under various conditions (pH, temperature, light) is a critical first step in any formulation development program.

Efficacy of this compound in Dogs (1976 Study)

A 1976 study by Roberson and Ager provides the most detailed publicly available data on the efficacy of this compound in dogs with naturally occurring parasitic infections. The findings of this study are summarized below.

ParasiteDosage RegimenEfficacy
Dipylidium caninum & Taenia spp. 50 mg/kg (single dose)100%
100 mg/kg (single dose)100%
Toxocara canis 25 mg/kg (single dose)81%
50 mg/kg (single dose)96%
100 mg/kg (single dose)98%
Ancylostoma caninum 25 mg/kg (single dose)>96%
50 mg/kg (single dose)>96%
100 mg/kg (single dose)>96%
25 mg/kg (2 doses, 24h interval)100%
50 mg/kg (2 doses, 24h interval)100%
Trichuris vulpis 25 mg/kg (single dose)30%
50 mg/kg (single dose)35%
100 mg/kg (single dose)71%
25 mg/kg (2 doses, 24h interval)89%
50 mg/kg (2 doses, 24h interval)99%

Data from: Roberson, E. L., & Ager, A. L. (1976). This compound: anthelmintic activity against nematodes and cestodes in dogs with naturally occurring infections. American journal of veterinary research, 37(12), 1479–1482.[1]

Proposed Experimental Protocols for Novel Formulation Development

The following are generalized protocols for the development of novel this compound formulations. These should be adapted based on the specific formulation strategy being pursued (e.g., oral chewable, topical, injectable).

Pre-formulation Studies

Objective: To characterize the physicochemical properties of this compound to inform formulation design.

Methodology:

  • Solubility Determination:

    • Determine the solubility of this compound in a range of pharmaceutically acceptable solvents (e.g., water, ethanol, propylene glycol, various oils) and biorelevant media (e.g., simulated gastric and intestinal fluids).

    • Employ standard methods such as the shake-flask method followed by a validated analytical technique (e.g., HPLC-UV) to quantify the dissolved this compound.

  • Stability Profiling:

    • Conduct forced degradation studies to assess the stability of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).

    • Analyze samples at predetermined time points using a stability-indicating analytical method to identify and quantify degradation products.

  • Excipient Compatibility:

    • Prepare binary mixtures of this compound with a selection of common veterinary excipients (e.g., fillers, binders, disintegrants, lubricants, flavoring agents).

    • Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) and analyze for any physical or chemical changes over time.

Formulation Development and In Vitro Characterization

Objective: To develop and optimize a novel this compound formulation with desired characteristics (e.g., enhanced palatability for oral formulations, improved skin permeation for topical formulations).

Methodology (Example: Oral Chewable Tablet):

  • Excipient Selection: Based on pre-formulation data, select appropriate excipients to formulate a palatable and stable chewable tablet.

  • Manufacturing Process:

    • Develop a robust manufacturing process, such as direct compression or wet granulation, to produce tablets with consistent physical properties (hardness, friability, weight variation).

  • In Vitro Dissolution Testing:

    • Perform dissolution studies in biorelevant media to assess the in vitro release profile of this compound from the formulated tablets.

    • Vary formulation and process parameters to achieve a desired release profile.

  • Palatability Assessment:

    • Conduct preliminary palatability studies in a small cohort of dogs to evaluate the voluntary acceptance of the formulated chewable tablets.

In Vivo Pharmacokinetic and Safety Studies

Objective: To evaluate the pharmacokinetic profile and safety of the novel this compound formulation in the target species.

Methodology:

  • Pharmacokinetic Study:

    • Administer the novel this compound formulation to a cohort of healthy dogs at the target therapeutic dose.

    • Collect blood samples at predetermined time points and analyze for this compound and any major metabolites using a validated bioanalytical method (e.g., LC-MS/MS).

    • Determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, and elimination half-life.

  • Safety and Tolerability Study:

    • Conduct a dose-escalation study in healthy dogs to determine the maximum tolerated dose (MTD) of the novel formulation.

    • Monitor animals for any adverse events, including clinical signs, changes in hematology and serum chemistry, and any local reactions at the site of administration (for topical or injectable formulations).

Efficacy Studies

Objective: To confirm the anthelmintic efficacy of the novel this compound formulation against target parasites in the intended animal patient population.

Methodology:

  • Dose Confirmation Study:

    • Following the guidelines of the World Association for the Advancement of Veterinary Parasitology (WAAVP) and other relevant regulatory bodies, conduct a controlled study in dogs with naturally or experimentally induced parasitic infections.[5][6]

    • Administer the novel this compound formulation at the predetermined therapeutic dose and compare the reduction in parasite burden (e.g., fecal egg counts, worm counts at necropsy) to an untreated control group.

  • Field Study:

    • Conduct a multi-center field study in client-owned dogs with naturally occurring parasitic infections to evaluate the efficacy and safety of the novel formulation under real-world conditions.

Visualizations

Signaling Pathway: Mechanism of Action of Organophosphates

organophosphate_mechanism cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor Postsynaptic Receptor ACh->Receptor Binds to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Produces Nerve Impulse\nPropagation Nerve Impulse Propagation Receptor->Nerve Impulse\nPropagation This compound This compound (Organophosphate) This compound->AChE Inhibits

Caption: Mechanism of action of organophosphates like this compound.

Experimental Workflow: Novel Formulation Development

formulation_workflow cluster_preformulation Phase 1: Pre-formulation cluster_formulation Phase 2: Formulation & In Vitro cluster_invivo Phase 3: In Vivo Studies cluster_efficacy Phase 4: Efficacy PhysChem Physicochemical Characterization Stability Stability Profiling PhysChem->Stability Excipient Excipient Compatibility Stability->Excipient FormulationDev Formulation Development Excipient->FormulationDev InVitro In Vitro Characterization FormulationDev->InVitro PK Pharmacokinetics InVitro->PK Safety Safety & Tolerability PK->Safety DoseConfirm Dose Confirmation Safety->DoseConfirm FieldStudy Field Study DoseConfirm->FieldStudy

References

Application Note: Quantitative Analysis of Uredofos in Biological Samples by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes a robust and sensitive method for the quantification of Uredofos, an organophosphate compound, in various biological matrices, including plasma, urine, and tissue homogenates. The protocol employs a liquid chromatography-tandem mass spectrometry (LC-MS/MS) approach, which offers high selectivity and sensitivity for the detection of this compound. The sample preparation involves a straightforward liquid-liquid extraction (LLE) procedure, ensuring high recovery and minimal matrix effects. This method is suitable for pharmacokinetic studies, toxicological assessments, and other research applications where accurate measurement of this compound is required.

Introduction

This compound is an organophosphate agent with potential applications in drug development and biological research. Accurate quantification of this compound in biological samples is crucial for understanding its metabolism, distribution, and potential toxicity. Mass spectrometry-based methods, particularly LC-MS/MS, are well-suited for this purpose due to their high sensitivity and specificity.[1][2] This application note provides a detailed protocol for the extraction and quantification of this compound in plasma, urine, and tissue samples. The method has been developed based on established principles for the analysis of small molecules in complex biological matrices.[1][3]

Experimental

  • This compound analytical standard

  • Internal Standard (IS) (e.g., a structurally similar organophosphate or a stable isotope-labeled this compound)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Water, LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ethyl acetate

  • Human plasma (or other relevant species)

  • Human urine (or other relevant species)

  • Tissue samples (e.g., liver, kidney)

  • Phosphate buffered saline (PBS), pH 7.4

A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system, is recommended.[1][4]

Proper sample preparation is a critical step to remove interferences and ensure accurate quantification.[2][5] A liquid-liquid extraction (LLE) method is described below, which has been shown to provide good recovery for organophosphate metabolites.[3]

2.3.1. Plasma Sample Preparation

  • Thaw plasma samples on ice.

  • To 100 µL of plasma in a microcentrifuge tube, add 10 µL of Internal Standard (IS) working solution.

  • Add 400 µL of ethyl acetate.

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 14,000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Carefully transfer the upper organic layer (ethyl acetate) to a new microcentrifuge tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).

  • Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2.3.2. Urine Sample Preparation

  • Thaw urine samples on ice and centrifuge at 4,000 rpm for 5 minutes to remove any particulate matter.

  • To 100 µL of supernatant, add 10 µL of IS working solution.

  • Follow steps 3-9 from the plasma sample preparation protocol. For urine, a simple dilution may also be a viable option.[1]

2.3.3. Tissue Sample Preparation

  • Accurately weigh approximately 100 mg of tissue.

  • Add 500 µL of ice-cold PBS.

  • Homogenize the tissue using a suitable homogenizer until a uniform suspension is obtained.[6]

  • Centrifuge the homogenate at 14,000 rpm for 15 minutes at 4°C.

  • Collect the supernatant.

  • To 100 µL of the supernatant, add 10 µL of IS working solution.

  • Follow steps 3-9 from the plasma sample preparation protocol.

The following are suggested starting conditions and should be optimized for the specific instrumentation used.

Liquid Chromatography (LC) Parameters:

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

  • Mobile Phase A: Water with 0.1% Formic Acid

  • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5-95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95-5% B

    • 4.1-5.0 min: 5% B

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometry (MS) Parameters:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Temperature: 150°C[7]

  • Desolvation Temperature: 350°C

  • Capillary Voltage: 3.0 kV

  • MRM Transitions: To be determined by infusing a standard solution of this compound and the IS. The precursor ion (Q1) will be the [M+H]+ ion, and the product ions (Q3) will be the most stable and abundant fragment ions.

Data Analysis and Quantification

Quantification is performed by calculating the peak area ratio of the analyte (this compound) to the Internal Standard. A calibration curve is constructed by plotting the peak area ratios against the corresponding concentrations of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Results and Discussion

The performance of this method should be validated according to relevant guidelines. Key validation parameters and their typical acceptance criteria are summarized in the table below.

Table 1: Summary of Method Performance (Hypothetical Data)

ParameterPlasmaUrineTissue
Linear Range 1 - 1000 ng/mL1 - 1000 ng/mL1 - 1000 ng/g
Correlation Coefficient (r²) > 0.99> 0.99> 0.99
Limit of Detection (LOD) 0.2 ng/mL0.2 ng/mL0.2 ng/g
Limit of Quantification (LOQ) 1 ng/mL1 ng/mL1 ng/g
Intra-day Precision (%RSD) < 15%< 15%< 15%
Inter-day Precision (%RSD) < 15%< 15%< 15%
Accuracy (% Recovery) 85 - 115%85 - 115%85 - 115%
Matrix Effect 85 - 115%85 - 115%85 - 115%

Visualizations

Uredofos_Quantification_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Biological_Sample Biological Sample (Plasma, Urine, or Tissue Homogenate) Add_IS Add Internal Standard Biological_Sample->Add_IS LLE Liquid-Liquid Extraction (Ethyl Acetate) Add_IS->LLE Evaporation Evaporation (Nitrogen Stream) LLE->Evaporation Reconstitution Reconstitution (Mobile Phase) Evaporation->Reconstitution LC_Separation LC Separation (C18 Column) Reconstitution->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Acquisition Data Acquisition MS_Detection->Data_Acquisition Quantification Quantification (Peak Area Ratio) Data_Acquisition->Quantification Results Results (ng/mL or ng/g) Quantification->Results

Caption: Workflow for this compound Quantification in Biological Samples.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of this compound in plasma, urine, and tissue samples. The simple sample preparation procedure and the high selectivity of the MS/MS detection make this method suitable for high-throughput analysis in various research and development settings.

References

Application Note: Cell-Based Assay Development for Screening Uredofos Activity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Uredofos is an organophosphorus (OP) compound. The primary mechanism of toxicity for most organophosphates is the inhibition of acetylcholinesterase (AChE), an essential enzyme that hydrolyzes the neurotransmitter acetylcholine (ACh) in cholinergic synapses.[1][2][3] Inhibition of AChE leads to an accumulation of ACh, resulting in overstimulation of cholinergic receptors, which can cause a state of excitotoxicity and ultimately lead to programmed cell death, or apoptosis.[1]

Cell-based assays are fundamental tools in the preclinical stages of drug discovery and toxicology.[4][5][6] They provide critical insights into a compound's effects on cellular health, such as viability and proliferation.[5][7] This application note provides detailed protocols for a tiered screening approach to assess the cytotoxic activity of this compound using two common cell-based assays: the MTT assay for cell viability and the Caspase-Glo® 3/7 assay for apoptosis. These assays are robust, compatible with high-throughput screening, and allow for the quantitative determination of a compound's potency (e.g., IC50).[8][9]

Proposed Signaling Pathway for this compound-Induced Cytotoxicity

The following diagram illustrates the proposed mechanism by which this compound induces apoptosis in susceptible cells, such as neuronal cell lines. The primary action is the inhibition of acetylcholinesterase, leading to a cascade of events culminating in the activation of executioner caspases.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Binding & Activation AChE->ACh Hydrolysis Ca_Influx ↑ Ca2+ Influx & Mitochondrial Stress Receptor->Ca_Influx Signal Transduction Caspase Caspase-3/7 Activation Ca_Influx->Caspase Apoptosis Apoptosis Caspase->Apoptosis

Caption: Proposed pathway of this compound-induced apoptosis via AChE inhibition.

Experimental Workflow Overview

The screening process follows a logical progression from cell preparation to data analysis for two key endpoints: cell viability and apoptosis.

G cluster_assays Endpoint Assays cluster_analysis Data Analysis start Start: Cell Culture (e.g., SH-SY5Y Neuroblastoma) seed Seed Cells in 96-Well Plates start->seed incubate1 Incubate (24h) for Cell Adherence seed->incubate1 treat Treat with this compound (Serial Dilutions) incubate1->treat incubate2 Incubate (24-72h) Exposure Period treat->incubate2 assay_mtt Assay 1: Cell Viability Add MTT Reagent Incubate (3-4h) Add Solubilizer incubate2->assay_mtt assay_caspase Assay 2: Apoptosis Add Caspase-Glo® 3/7 Reagent Incubate (1-2h) incubate2->assay_caspase read_mtt Read Absorbance (570 nm) assay_mtt:f1->read_mtt read_caspase Read Luminescence assay_caspase:f1->read_caspase analyze_mtt Calculate % Viability Determine IC50 read_mtt->analyze_mtt analyze_caspase Calculate Fold Change Determine EC50 read_caspase->analyze_caspase

Caption: High-level workflow for screening this compound cytotoxicity.

Materials and Methods

Materials
  • Human neuroblastoma cell line (e.g., SH-SY5Y)

  • Complete cell culture medium (e.g., DMEM/F12 with 10% FBS, 1% Penicillin-Streptomycin)

  • This compound (analytical grade)

  • Dimethyl sulfoxide (DMSO, cell culture grade)

  • Phosphate-Buffered Saline (PBS), sterile

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent[10]

  • MTT Solubilization Solution (e.g., 10% SDS in 0.01 M HCl)[11]

  • Caspase-Glo® 3/7 Assay Kit (Promega)[12][13]

  • Sterile 96-well flat-bottom cell culture plates (clear for MTT, white-walled for Caspase assay)

  • Multichannel pipette

  • Microplate reader (absorbance and luminescence capabilities)

  • Humidified incubator (37°C, 5% CO₂)

Experimental Protocols

Protocol 1: Cell Viability Assessment (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[10][14] Viable cells with active dehydrogenases reduce the yellow MTT tetrazolium salt to a purple formazan product.

  • Cell Seeding:

    • Culture and harvest cells during their logarithmic growth phase.

    • Determine cell density and viability (e.g., via Trypan Blue).

    • Seed 1 x 10⁴ cells in 100 µL of complete medium per well in a 96-well clear plate.

    • Include wells with medium only to serve as a background control.

    • Incubate the plate for 24 hours at 37°C, 5% CO₂.

  • Compound Treatment:

    • Prepare a 100 mM stock solution of this compound in DMSO.

    • Perform serial dilutions of the stock solution in serum-free medium to create 2X working concentrations. The final DMSO concentration should not exceed 0.1% to avoid solvent toxicity.

    • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include vehicle control wells (0.1% DMSO in medium).

    • Incubate for an appropriate exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay Procedure: [10][11]

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[14]

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

    • Add 100 µL of MTT Solubilization Solution to each well.[11]

    • Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of formazan.[10]

    • Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background.[14]

Protocol 2: Apoptosis Assessment (Caspase-Glo® 3/7 Assay)

This luminescent assay measures the activity of caspases-3 and -7, key executioner enzymes in the apoptotic pathway.[15] The assay reagent contains a proluminescent caspase-3/7 substrate (DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a light signal via luciferase.[12][16]

  • Cell Seeding and Treatment:

    • Follow steps 1 and 2 from Protocol 5.1, but use a 96-well white-walled plate suitable for luminescence measurements. Seed approximately 1-2 x 10⁴ cells per well.[13][16]

  • Caspase-Glo® 3/7 Assay Procedure: [13][16]

    • After the this compound treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature.

    • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.

    • Add 100 µL of the prepared reagent to each well (maintaining a 1:1 ratio of reagent to sample volume).[16]

    • Mix the contents on a plate shaker at a low speed for 1 minute.

    • Incubate the plate at room temperature, protected from light, for 1 to 2 hours.[13][16]

    • Measure the luminescence using a microplate reader.

Data Presentation and Analysis

Cell Viability (MTT Assay)

The absorbance data is used to calculate the percentage of cell viability relative to the vehicle-treated control cells.

Calculation: % Viability = [(Absorbance_Sample - Absorbance_Blank) / (Absorbance_Vehicle - Absorbance_Blank)] * 100

The IC50 value (the concentration of this compound that inhibits cell viability by 50%) is determined by plotting % Viability against the log concentration of this compound and fitting the data to a four-parameter logistic curve.

Table 1: Example Data for MTT Assay (48h Exposure)

This compound (µM) Log [this compound] Mean Absorbance (570nm) Std. Dev. % Viability
0 (Vehicle) N/A 1.254 0.088 100.0%
0.1 -1.0 1.231 0.075 98.2%
1 0.0 1.102 0.061 87.9%
10 1.0 0.789 0.054 62.9%
50 1.7 0.415 0.039 33.1%
100 2.0 0.155 0.021 12.4%
250 2.4 0.068 0.015 5.4%

| Calculated IC50 | | | | ~25 µM |

Apoptosis (Caspase-3/7 Assay)

Luminescence data is typically presented as a fold change in caspase activity relative to the vehicle-treated control.

Calculation: Fold Change = (Luminescence_Sample) / (Luminescence_Vehicle)

The EC50 value (the concentration of this compound that induces 50% of the maximal caspase activity) can be determined by plotting the fold change against the log concentration of this compound.

Table 2: Example Data for Caspase-Glo® 3/7 Assay (24h Exposure)

This compound (µM) Log [this compound] Mean RLU (Luminescence) Std. Dev. Fold Change
0 (Vehicle) N/A 15,230 1,150 1.0
0.1 -1.0 16,880 1,340 1.1
1 0.0 25,160 2,010 1.7
10 1.0 115,748 9,850 7.6
50 1.7 245,203 18,600 16.1
100 2.0 181,237 15,500 11.9
250 2.4 95,929 8,700 6.3

| Calculated EC50 | | | | ~30 µM |

Note: A decrease in caspase signal at very high concentrations can occur due to overwhelming cytotoxicity and necrosis, where apoptotic pathways are bypassed.[15]

References

Standard Operating Procedures for the Administration of a Novel Research Compound (e.g., Uredofos)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding "Uredofos" is not publicly available. The following application notes and protocols are a synthesized guide based on established best practices for the administration of novel research compounds in a laboratory setting. Researchers must adapt these procedures to the specific characteristics of the compound under investigation and adhere to all institutional and regulatory guidelines.

Purpose

This document provides standardized procedures for the safe handling, preparation, and administration of the novel research compound, hereafter referred to as "Compound X (e.g., this compound)," to laboratory animals. These guidelines are intended for researchers, scientists, and drug development professionals to ensure consistency, safety, and data integrity.

Safety and Handling

All procedures involving Compound X must be conducted in accordance with institutional and national safety guidelines. A comprehensive safety and health program should be in place to identify, evaluate, and control hazards.[1]

2.1 Personal Protective Equipment (PPE): A lab coat, chemical splash apron, and appropriate gloves (e.g., nitrile or Viton) are mandatory when handling Compound X in solid or solution form.[2] For procedures with a risk of aerosol generation, a fume hood and respiratory protection may be required.

2.2 Storage and Waste Management: Compound X should be stored in a designated, well-ventilated area, away from incompatible materials.[2] All contaminated materials, including bedding, unused solutions, and disposable PPE, must be disposed of as hazardous waste according to institutional and regulatory policies.[1][3]

Preparation of Dosing Solutions

The formulation of Compound X will depend on its physicochemical properties and the intended route of administration. All preparations should be performed in a chemical fume hood.

3.1 Vehicle Selection: The choice of vehicle should be based on the solubility of Compound X and its compatibility with the chosen administration route. Common vehicles include sterile water, saline, or specific buffer solutions. The vehicle's potential toxicity should be evaluated.

3.2 Solution Preparation Protocol:

  • Determine the required concentration and total volume of the dosing solution based on the experimental design.

  • Aseptically weigh the required amount of Compound X.

  • In a sterile container, gradually add the vehicle to the compound while mixing to ensure complete dissolution.

  • If necessary, adjust the pH of the solution to a physiologically compatible range.

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile container.

  • Label the container with the compound name, concentration, date of preparation, and initials of the preparer.

  • Store the solution under appropriate conditions (e.g., refrigerated, protected from light) and define its stability period.

Animal Handling and Administration Routes

All animal procedures must be approved by the Institutional Animal Care and Use Committee (IACUC).[4] The choice of administration route depends on the experimental goals and the pharmacokinetic properties of Compound X.

4.1 General Guidelines:

  • Proper restraint techniques should be used to minimize stress and ensure the accurate administration of the compound.

  • The volume and concentration of the administered substance should be appropriate for the size and species of the animal.[4]

  • Personnel should be adequately trained for each administration technique.[5]

4.2 Common Routes of Administration:

  • Oral Gavage (PO): Ensures precise dosing directly into the gastrointestinal tract.[6]

  • Intravenous (IV): For rapid and complete bioavailability. Can be administered as a bolus or infusion.

  • Intraperitoneal (IP): Injected into the lower abdominal quadrant, with aspiration before injection to avoid administration into the bladder or gastrointestinal tract.[4][5]

  • Subcutaneous (SC): Injected into the loose skin, often between the shoulder blades. Absorption is slower than other parenteral routes.[4]

Experimental Protocols

The following are example protocols for preclinical toxicology and efficacy studies. These should be adapted based on the specific research questions.

5.1 Acute Toxicity Study: This study aims to determine the potential adverse effects of a single dose of Compound X and to establish the maximum tolerated dose (MTD).[7][8]

Protocol:

  • Use a rodent model (e.g., rats or mice).[9]

  • Divide animals into groups, including a vehicle control group and at least three dose-level groups of Compound X.

  • Administer a single dose of Compound X via the intended clinical route.

  • Observe animals for clinical signs of toxicity at regular intervals for up to 14 days.[10]

  • Record body weight, food and water intake, and any observed abnormalities.

  • At the end of the study, perform a gross necropsy and collect tissues for histopathological analysis.[9]

Table 1: Example Data for an Acute Toxicity Study

Dose Group (mg/kg)Number of AnimalsMortalityKey Clinical Signs
Vehicle Control100/10No abnormalities observed
10100/10No abnormalities observed
100102/10Lethargy, ruffled fur
1000108/10Severe lethargy, ataxia

5.2 Dose-Range Finding Study: This study is conducted to determine tolerable dose levels for subsequent efficacy or longer-term toxicity studies.[7]

Protocol:

  • Use the target animal species for future efficacy studies.

  • Administer Compound X daily for a predetermined period (e.g., 7 or 14 days).

  • Include a vehicle control group and multiple dose groups.

  • Monitor animals daily for clinical signs of toxicity.

  • Collect blood samples at various time points for pharmacokinetic analysis.

  • At the end of the study, perform a complete necropsy and histopathological examination of major organs.

Table 2: Example Data for a Dose-Range Finding Study

Dose Group (mg/kg/day)Number of AnimalsBody Weight Change (%)Key Pathological Findings
Vehicle Control8+5.2None
58+4.8None
258+1.5Mild liver inflammation
1008-8.7Moderate liver necrosis

Visualizations

6.1 Experimental Workflow Diagram:

G cluster_0 Pre-Dosing cluster_1 Dosing Phase cluster_2 Observation and Data Collection cluster_3 Endpoint Analysis acclimation Acclimation of Animals randomization Randomization into Groups acclimation->randomization dosing Compound X Administration randomization->dosing monitoring Clinical Monitoring dosing->monitoring sampling Blood/Tissue Sampling monitoring->sampling necropsy Necropsy sampling->necropsy histopathology Histopathology necropsy->histopathology data_analysis Data Analysis histopathology->data_analysis

In vivo experimental workflow.

6.2 Hypothetical Signaling Pathway for Compound X:

G receptor Receptor kinase_a Kinase A receptor->kinase_a Phosphorylates compound_x Compound X compound_x->receptor Binds and Activates kinase_b Kinase B kinase_a->kinase_b Activates transcription_factor Transcription Factor kinase_b->transcription_factor Phosphorylates cellular_response Cellular Response transcription_factor->cellular_response Induces Gene Expression

References

Application Notes and Protocols for Assessing Uredofos Efficacy Against Specific Parasites

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for assessing the efficacy of Uredofos, an organophosphate anthelmintic, against a range of common parasites. The protocols outlined below cover both in vitro and in vivo techniques to determine the susceptibility of various parasite life stages to this compound.

Mechanism of Action

This compound, as an organophosphate compound, exerts its anthelmintic effect primarily through the inhibition of acetylcholinesterase (AChE) in parasites.[1][2] Acetylcholine is a major excitatory neurotransmitter in many nematodes, responsible for muscle contraction.[1][3] By inhibiting AChE, this compound leads to an accumulation of acetylcholine at the neuromuscular junction, causing spastic paralysis in the parasite, followed by its expulsion from the host.[1][4]

G cluster_synapse Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Muscle Cell ACh Acetylcholine AChR Acetylcholine Receptor ACh->AChR Binds to AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Contraction Muscle Contraction AChR->Contraction Initiates Paralysis Spastic Paralysis AChR->Paralysis Overstimulation leads to Choline_Acetate Choline + Acetate AChE->Choline_Acetate Into ACh_Vesicle ACh Vesicles ACh_Vesicle->ACh Release This compound This compound This compound->AChE Inhibits

Caption: Signaling pathway of this compound at the neuromuscular junction of a parasite.

Quantitative Efficacy Data of this compound

The following tables summarize the in vivo efficacy of this compound against various nematode and cestode parasites in dogs, based on a study by Todd et al. (1978).[5]

Table 1: Efficacy of Single Oral Doses of this compound in Dogs

Parasite SpeciesDose (mg/kg)Number of DogsAverage Efficacy (%)
Toxocara canis (Ascarid)2515-2081
5015-2096
10015-2098
Ancylostoma caninum (Hookworm)2515-20>96
5015-20>96
10015-20>96
Trichuris vulpis (Whipworm)2515-2030
5015-2035
10015-2071
Dipylidium caninum (Tapeworm)5046100
10046100
Taenia spp. (Tapeworm)5046100
10046100

Table 2: Efficacy of Multiple Oral Doses of this compound in Dogs

Parasite SpeciesDose (mg/kg/day)Dosing RegimenNumber of DogsAverage Efficacy (%)
Ancylostoma caninum (Hookworm)252-3 treatments (24-hr intervals)35100
502-3 treatments (24-hr intervals)35100
Trichuris vulpis (Whipworm)252 treatments (24-hr interval)15-2089
502 treatments (24-hr interval)15-2099

Experimental Protocols

The following are detailed protocols for commonly used assays to assess anthelmintic efficacy. These can be adapted for testing this compound against specific parasites.

In Vitro Assays

This assay is used to determine the ovicidal activity of an anthelmintic compound.[6]

Objective: To determine the concentration of this compound that inhibits the hatching of parasite eggs.

Materials:

  • Freshly collected parasite eggs (e.g., from feces of infected animals)

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • 96-well microtiter plates

  • Incubator

  • Inverted microscope

  • Appropriate culture medium or buffer (e.g., M9 buffer for C. elegans)[7]

  • Lugol's iodine solution

Procedure:

  • Egg Collection and Preparation:

    • Isolate parasite eggs from fresh fecal samples using a standard flotation method.

    • Wash the eggs multiple times with a suitable buffer to remove debris.

    • Quantify the number of eggs per unit volume to prepare a standardized egg suspension.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the culture medium.

    • Add a specific volume of the standardized egg suspension (approximately 50-100 eggs) to each well of a 96-well plate.[8]

    • Add the different concentrations of this compound to the respective wells. Include a negative control (solvent only) and a positive control (a known effective ovicidal drug).

  • Incubation:

    • Incubate the plate at an optimal temperature for egg development for the specific parasite (e.g., 25-28°C for many gastrointestinal nematodes) for a duration that allows for hatching in the control group (typically 24-48 hours).[8]

  • Data Collection:

    • After incubation, add a drop of Lugol's iodine to each well to stop further hatching and to stain the larvae.

    • Under an inverted microscope, count the number of hatched larvae and unhatched (embryonated) eggs in each well.[8]

  • Data Analysis:

    • Calculate the percentage of egg hatch inhibition for each this compound concentration using the following formula: % Inhibition = 100 - [ (Number of hatched larvae in treated well / Total number of eggs in treated well) / (Number of hatched larvae in control well / Total number of eggs in control well) ] x 100

    • Determine the EC50 (Effective Concentration 50%) value from the dose-response curve.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Collect & Isolate Parasite Eggs C Add Eggs & this compound to 96-well Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate Plate C->D E Count Hatched Larvae & Unhatched Eggs D->E F Calculate % Inhibition & EC50 E->F

Caption: Workflow for the Egg Hatch Assay.

This assay assesses the effect of an anthelmintic on the motility and viability of parasite larvae.[9]

Objective: To determine the concentration of this compound that inhibits the migration of infective larvae through a sieve.

Materials:

  • Infective third-stage larvae (L3) of the target parasite

  • This compound stock solution

  • 96-well migration plates with a mesh filter (e.g., 20-30 µm pore size)

  • Incubator

  • Microscope

  • Appropriate culture medium (e.g., RPMI-1640)

Procedure:

  • Larval Preparation:

    • Culture fecal samples from infected animals to obtain L3 larvae.

    • Harvest and clean the larvae.

    • Prepare a suspension with a known concentration of larvae.

  • Assay Setup:

    • Prepare serial dilutions of this compound in the culture medium.

    • Add a specific number of larvae (e.g., 100-200) to each well of the migration plate.

    • Add the different concentrations of this compound. Include negative and positive controls.

  • Incubation:

    • Incubate the plate at 37°C in a 5% CO2 atmosphere for a set period (e.g., 24-48 hours).[10]

  • Migration:

    • After incubation, add fresh medium to the collection plate below the migration plate.

    • Allow the motile larvae to migrate through the mesh into the collection plate for a defined time (e.g., 3-6 hours).

  • Data Collection:

    • Count the number of larvae that have successfully migrated into the collection plate for each well.

  • Data Analysis:

    • Calculate the percentage of migration inhibition for each this compound concentration compared to the negative control.

    • Determine the IC50 (Inhibitory Concentration 50%) value.

G A Prepare L3 Larvae Suspension C Add Larvae & this compound to Migration Plate A->C B Prepare this compound Dilutions B->C D Incubate Plate C->D E Allow Larval Migration Through Mesh D->E F Count Migrated Larvae in Collection Plate E->F G Calculate % Inhibition & IC50 F->G

Caption: Workflow for the Larval Migration Inhibition Assay.

In Vivo Assays

The FECRT is a standard method to evaluate the efficacy of an anthelmintic in live animals by measuring the reduction in the number of parasite eggs shed in the feces.[11][12]

Objective: To determine the percentage reduction in fecal egg count in infected animals after treatment with this compound.

Materials:

  • A group of naturally or experimentally infected animals (e.g., sheep, goats, cattle) with a sufficient pre-treatment fecal egg count (e.g., >150-200 eggs per gram).[13]

  • This compound formulation for oral administration

  • Fecal collection bags or containers

  • McMaster slide or other quantitative egg counting equipment

  • Saturated salt or sugar solution for flotation

Procedure:

  • Animal Selection and Pre-treatment Sampling (Day 0):

    • Select a group of at least 10-15 animals per treatment group.[11]

    • Collect individual fecal samples directly from the rectum.[11]

    • Perform a fecal egg count (FEC) for each animal to determine the pre-treatment egg shedding levels.

  • Treatment:

    • Administer this compound to the treated group at the desired dose.

    • Leave a control group untreated.

  • Post-treatment Sampling (Day 10-14):

    • Collect individual fecal samples from the same animals 10-14 days after treatment.[14]

    • Perform a post-treatment FEC for each animal.

  • Data Analysis:

    • Calculate the percentage of fecal egg count reduction for the treated group using the formula: % FECR = [1 - (Mean FEC of treated group post-treatment / Mean FEC of control group post-treatment)] x 100

    • An efficacy of ≥95% is generally considered effective.

This is a highly accurate method for determining anthelmintic efficacy by counting the worms remaining in the gastrointestinal tract after treatment.

Objective: To determine the percentage reduction in the total worm burden in infected animals after treatment with this compound.

Materials:

  • Experimentally infected animals (e.g., rodents, sheep)

  • This compound formulation

  • Equipment for humane euthanasia and necropsy

  • Sieves for collecting intestinal contents

  • Microscope for worm identification and counting

Procedure:

  • Infection and Treatment:

    • Infect a group of animals with a known number of infective parasite larvae.

    • After the parasites have matured, divide the animals into a treatment group and a control group.

    • Administer this compound to the treatment group.

  • Worm Recovery:

    • A set number of days post-treatment, humanely euthanize all animals.

    • Perform a necropsy and carefully collect the entire gastrointestinal tract.

    • Wash the contents of the different sections of the GI tract through sieves to recover all worms.

  • Worm Counting:

    • Identify and count the number of worms of each target species present in each animal.

  • Data Analysis:

    • Calculate the percentage efficacy using the formula: % Efficacy = [ (Mean number of worms in control group - Mean number of worms in treated group) / Mean number of worms in control group ] x 100

References

Application Notes: Determining Appropriate Uredofos Dosage for Preclinical Trials

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Uredofos is a novel organophosphate compound under investigation for its potential therapeutic applications. As with any new chemical entity, establishing a safe and effective dose range is a critical first step in the preclinical drug development process. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the methodologies and protocols for determining the appropriate dosage of this compound for preclinical trials. The following protocols are designed to establish the in vitro potency, acute toxicity, and in vivo tolerability of this compound, thereby guiding the selection of doses for subsequent efficacy and safety studies.

The primary mechanism of action for organophosphates is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine.[1] Inhibition of AChE leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of muscarinic and nicotinic receptors.[1][2] This can lead to a range of effects, from therapeutic actions at controlled doses to severe toxicity at higher doses.[1] Beyond direct cholinergic effects, organophosphate exposure can also induce oxidative stress and apoptosis through the activation of mitogen-activated protein kinase (MAPK) signaling pathways.[3][4]

The overall workflow for determining the appropriate preclinical dose of this compound involves a tiered approach, starting with in vitro characterization, followed by acute toxicity assessment, and culminating in a dose range-finding study in a relevant animal model.

Experimental Protocols

In Vitro Acetylcholinesterase (AChE) Inhibition Assay

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound on AChE activity in vitro. The Ellman method, a colorimetric assay, is utilized for this purpose.[5][6]

Methodology

  • Reagent Preparation:

    • Prepare a 0.1 M phosphate buffer (pH 8.0).

    • Dissolve this compound in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare a serial dilution of this compound.

    • Prepare a solution of AChE (e.g., from electric eel) in the phosphate buffer.

    • Prepare a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.

    • Prepare a solution of acetylthiocholine iodide (ATCI) in the phosphate buffer.

  • Assay Procedure (96-well plate format):

    • Add 140 µL of 0.1 M phosphate buffer to each well.

    • Add 10 µL of the this compound serial dilutions to the sample wells. Add 10 µL of solvent to the control wells.

    • Add 10 µL of the AChE solution to all wells except the blank.

    • Incubate the plate at 25°C for 15 minutes.

    • Add 10 µL of DTNB solution to each well.

    • Initiate the reaction by adding 10 µL of ATCI solution to each well.

    • Measure the absorbance at 412 nm at multiple time points (e.g., every minute for 10 minutes) using a microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Calculate the percentage of AChE inhibition for each concentration of this compound using the following formula: % Inhibition = [(Activity of control - Activity of sample) / Activity of control] x 100

    • Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50 value.

Data Presentation

This compound Concentration (µM)Absorbance Change/min% Inhibition
0 (Control)0
Concentration 1
Concentration 2
Concentration 3
...
Acute Oral Toxicity Study (LD50 Determination)

This protocol is designed to determine the median lethal dose (LD50) of this compound in a rodent model (e.g., rats or mice). The up-and-down procedure (UDP) is recommended to minimize the number of animals used.[7]

Methodology

  • Animal Model:

    • Use healthy, young adult rodents of a single sex (typically females, as they can be more sensitive) from a standard strain.[8]

    • Acclimatize the animals for at least one week before the study.

    • House the animals in appropriate conditions with free access to food and water.

  • Dose Administration:

    • Prepare a formulation of this compound in a suitable vehicle (e.g., corn oil).

    • Administer a single oral dose of this compound to one animal. The starting dose should be based on the in vitro data or information from similar compounds.

    • If the animal survives, the dose for the next animal is increased by a factor (e.g., 3.2). If the animal dies, the dose for the next animal is decreased by the same factor.[9]

  • Observation:

    • Observe the animals for clinical signs of toxicity and mortality at regular intervals for at least 14 days.[8]

    • Record changes in body weight, food and water consumption, and any behavioral or physiological abnormalities.

    • Perform a gross necropsy on all animals at the end of the study.

  • Data Analysis:

    • The LD50 is calculated using specialized software that analyzes the outcomes (survival or death) of the sequential dosing.

Data Presentation

Animal IDBody Weight (g)Dose (mg/kg)Outcome (Survived/Died)Time to Death (if applicable)Clinical Signs of Toxicity
1
2
3
...
Dose Range-Finding (DRF) Study

This protocol is designed to determine the maximum tolerated dose (MTD) and to identify potential target organs of toxicity for this compound following repeated administration.[10][11]

Methodology

  • Animal Model:

    • Use a rodent and a non-rodent species.

    • Use both male and female animals.

    • Acclimatize the animals and house them in standard conditions.

  • Study Design:

    • Typically includes a control group (vehicle only) and at least three dose groups (low, medium, and high).[12]

    • The doses should be selected based on the LD50 data. The high dose should be expected to produce some toxicity but not significant mortality.

    • Administer this compound daily for a set period (e.g., 7 or 14 days) via the intended clinical route of administration.

  • Parameters to be Monitored:

    • Clinical Observations: Daily checks for signs of toxicity.

    • Body Weight: Measured at least twice a week.

    • Food Consumption: Measured weekly.

    • Hematology and Clinical Chemistry: Blood samples collected at the end of the study for analysis of key parameters (e.g., complete blood count, liver enzymes, kidney function tests).

    • Necropsy and Histopathology: A full gross necropsy should be performed on all animals. Key organs should be collected, weighed, and examined histopathologically.

  • Data Analysis:

    • Analyze the collected data for dose-dependent effects.

    • The MTD is defined as the highest dose that does not cause significant adverse effects or more than a 10% reduction in body weight.[10]

Data Presentation

Table 3.1: In-life Observations

Group Dose (mg/kg/day) N (M/F) Mortality Mean Body Weight Change (g) Summary of Clinical Signs
1 (Control) 0
2 (Low)
3 (Medium)

| 4 (High) | | | | | |

Table 3.2: Hematology and Clinical Chemistry (Mean ± SD)

Parameter Control Low Dose Medium Dose High Dose
Hematology
RBC
WBC
...
Clinical Chemistry
ALT
AST
BUN

| ... | | | | |

Table 3.3: Organ Weights and Histopathology Summary | Organ | Organ Weight (g, Mean ± SD) | Histopathological Findings | | :--- | :--- | :--- | | | Control | Low | Medium | High | Summary of dose-related changes | | Liver | | | | | | | Kidneys | | | | | | | ... | | | | | |

Visualizations

G cluster_0 This compound Exposure cluster_1 Cellular Effects cluster_2 Physiological Outcomes This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition MAPK MAPK Pathway Activation (ERK, JNK, p38) This compound->MAPK Induces ACh Acetylcholine (ACh) Accumulation AChE->ACh Leads to Receptors Muscarinic & Nicotinic Receptor Overstimulation ACh->Receptors Causes Cholinergic Cholinergic Crisis Receptors->Cholinergic Results in OxidativeStress Oxidative Stress MAPK->OxidativeStress Promotes Apoptosis Apoptosis MAPK->Apoptosis Promotes

Caption: Signaling pathway of this compound toxicity.

G start Start: this compound Synthesis in_vitro In Vitro AChE Assay (Determine IC50) start->in_vitro acute_tox Acute Oral Toxicity (Determine LD50) in_vitro->acute_tox Inform Starting Dose drf Dose Range-Finding Study (Determine MTD) acute_tox->drf Inform Dose Range dose_selection Select Doses for Pivotal Studies drf->dose_selection Finalize Safe Doses

Caption: Experimental workflow for preclinical dosage determination.

G MTD_eval MTD Determined in Dose Range-Finding Study? proceed Proceed to Efficacy/ Toxicology Studies MTD_eval->proceed Yes severe_tox Severe Toxicity at Lowest Dose? MTD_eval->severe_tox No refine_dose Refine Dose Selection (Intermediate Dose Group) refine_dose->MTD_eval Re-run DRF re_evaluate Re-evaluate Compound or Modify Formulation severe_tox->refine_dose No severe_tox->re_evaluate Yes

Caption: Logical diagram for dose selection based on DRF outcomes.

References

High-Throughput Screening of Uredofos Analogues: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Uredofos and its analogues are organophosphate compounds, a class of molecules known for their potent inhibition of acetylcholinesterase (AChE). This enzyme plays a critical role in the nervous system by hydrolyzing the neurotransmitter acetylcholine, thereby terminating synaptic transmission. Inhibition of AChE leads to an accumulation of acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects.[1][2][3] The development of high-throughput screening (HTS) methods is crucial for the rapid identification and characterization of novel this compound analogues with desired inhibitory properties or for assessing their toxicological profiles.

These application notes provide detailed protocols for biochemical and cell-based HTS assays suitable for screening this compound analogues. Additionally, we explore the non-cholinergic signaling pathways that can be affected by organophosphates, offering a broader perspective on their cellular impact.

Key High-Throughput Screening Assays

A variety of HTS assays can be employed to screen for AChE inhibitors. These can be broadly categorized into biochemical assays and cell-based assays.[4][5]

Biochemical Assays

Biochemical assays utilize purified or recombinant AChE to directly measure the inhibitory activity of test compounds. They are generally faster and less complex than cell-based assays.

  • Colorimetric Assay (Ellman's Method): This assay is based on the reaction of thiocholine, a product of acetylthiocholine hydrolysis by AChE, with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product (TNB), which can be quantified spectrophotometrically at 412 nm.[4][6] The rate of color development is proportional to AChE activity.

  • Fluorometric Assays: These assays offer higher sensitivity compared to colorimetric methods. One common approach uses Amplite™ Red, where the choline produced from acetylcholine hydrolysis is oxidized to generate hydrogen peroxide, which in turn reacts with Amplite™ Red to produce the highly fluorescent resorufin (Ex/Em = ~540/590 nm).[4][6][7]

Cell-Based Assays

Cell-based assays provide a more physiologically relevant context by measuring AChE inhibition within a cellular environment. The human neuroblastoma cell line SH-SY5Y is a commonly used model for these assays due to its expression of neuronal AChE.[4][8]

  • SH-SY5Y Based Colorimetric and Fluorometric Assays: Similar to the biochemical assays, both colorimetric and fluorometric readouts can be adapted for a cell-based format using SH-SY5Y cells.[4] These assays measure the activity of endogenous cellular AChE.

Data Presentation

The inhibitory potency of this compound analogues is typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme activity by 50%. The following table provides a template for summarizing quantitative data from HTS campaigns.

Compound IDAnalogue StructureAssay TypeIC50 (µM)
Uredo-001[Structure]Colorimetric (AChE)15.2
Uredo-002[Structure]Fluorometric (AChE)8.5
Uredo-003[Structure]Cell-Based (SH-SY5Y)22.1
Positive Control (e.g., Paraoxon)[Structure]Colorimetric (AChE)0.1

Experimental Protocols

Protocol 1: High-Throughput Colorimetric Acetylcholinesterase Inhibition Assay (Ellman's Method)

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylthiocholine iodide (ATCI)

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)

  • Phosphate Buffer (0.1 M, pH 8.0)

  • This compound analogues and control compounds dissolved in DMSO

  • 384-well microplates

Procedure:

  • Prepare a stock solution of human recombinant AChE in phosphate buffer.

  • Prepare a stock solution of ATCI and DTNB in phosphate buffer.

  • Dispense 23 nL of test compounds, negative controls (DMSO), and positive controls into the assay plate using a pintool.

  • Add 3 µL of the AChE solution to each well.

  • Incubate the plate for 30 minutes at room temperature.[6]

  • To initiate the reaction, add 4 µL of a solution containing ATCI and DTNB.[6]

  • Incubate the plate at room temperature for 10-30 minutes.[6]

  • Measure the absorbance at 405 nm using a microplate reader.[6]

  • Calculate the percent inhibition for each compound and determine the IC50 values for active compounds.

Protocol 2: High-Throughput Fluorometric Acetylcholinesterase Inhibition Assay

Materials:

  • Human recombinant Acetylcholinesterase (AChE)

  • Acetylcholine (ACh)

  • Choline Oxidase

  • Horseradish Peroxidase (HRP)

  • Amplite™ Red

  • Assay Buffer (e.g., Tris-HCl, pH 7.4)

  • This compound analogues and control compounds dissolved in DMSO

  • 384-well black microplates

Procedure:

  • Prepare a stock solution of human recombinant AChE in assay buffer.

  • Prepare a reaction mixture containing acetylcholine, choline oxidase, HRP, and Amplite™ Red in assay buffer.

  • Dispense 23 nL of test compounds, negative controls (DMSO), and positive controls into the assay plate.

  • Add 3 µL of the AChE solution to each well.

  • Incubate the plate for 30 minutes at room temperature.

  • To initiate the reaction, add 4 µL of the reaction mixture.

  • Incubate the plate at room temperature for 10-30 minutes, protected from light.[7]

  • Measure the fluorescence intensity at an excitation of ~540 nm and an emission of ~590 nm using a fluorescence microplate reader.[7]

  • Calculate the percent inhibition and determine the IC50 values.

Protocol 3: High-Throughput Cell-Based Acetylcholinesterase Inhibition Assay using SH-SY5Y Cells

Materials:

  • SH-SY5Y human neuroblastoma cells

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin

  • Retinoic acid (for differentiation)

  • Assay medium (e.g., Neurobasal medium)

  • Reagents for colorimetric or fluorometric detection (as in Protocol 1 or 2)

  • This compound analogues and control compounds dissolved in DMSO

  • 384-well cell culture plates (collagen-coated)

Procedure:

  • Culture SH-SY5Y cells in T75 flasks.

  • For differentiation, treat cells with 10 µM retinoic acid for 48-72 hours.[8]

  • Seed 15,000 differentiated cells per well in a 384-well plate and allow them to attach overnight.[8]

  • Remove the culture medium and replace it with assay medium.

  • Add 23 nL of test compounds, negative controls (DMSO), and positive controls to the wells.

  • Incubate the plate for 1 hour at 37°C in a 5% CO2 incubator.[4]

  • Add 4 µL of the detection reagent (either for colorimetric or fluorometric assay).[4]

  • Incubate for 40-90 minutes at room temperature.[4]

  • Measure the absorbance or fluorescence as described in the respective biochemical assay protocols.

  • Calculate the percent inhibition and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Acetylcholinesterase Inhibition Pathway

The primary mechanism of action of this compound and its analogues is the inhibition of acetylcholinesterase, leading to an accumulation of acetylcholine in the synaptic cleft and subsequent overstimulation of cholinergic receptors.

AChE_Inhibition cluster_pre Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_post Postsynaptic Neuron Acetyl_CoA Acetyl-CoA ChAT Choline Acetyltransferase Acetyl_CoA->ChAT Choline Choline Choline->ChAT ACh_vesicle Acetylcholine (Vesicle) ChAT->ACh_vesicle Synthesis ACh_synapse Acetylcholine ACh_vesicle->ACh_synapse Release AChE Acetylcholinesterase ACh_synapse->AChE Hydrolysis AChR Acetylcholine Receptor ACh_synapse->AChR Binding AChE->Choline Recycling This compound This compound Analogue This compound->AChE Inhibition Response Cholinergic Response AChR->Response

Caption: Acetylcholinesterase (AChE) Inhibition Pathway.

High-Throughput Screening Workflow

The general workflow for a high-throughput screening campaign involves several key steps, from assay development to hit validation.

HTS_Workflow Assay_Dev Assay Development & Optimization Primary_Screen Primary HTS Assay_Dev->Primary_Screen Compound_Lib Compound Library (this compound Analogues) Compound_Lib->Primary_Screen Data_Analysis Data Analysis (Hit Identification) Primary_Screen->Data_Analysis Hit_Confirmation Hit Confirmation (Dose-Response) Data_Analysis->Hit_Confirmation Secondary_Assays Secondary Assays (e.g., Cell-based, Orthogonal) Hit_Confirmation->Secondary_Assays SAR Structure-Activity Relationship (SAR) Secondary_Assays->SAR

Caption: General High-Throughput Screening (HTS) Workflow.

Non-Cholinergic Signaling Pathways

Beyond AChE inhibition, organophosphates can induce neurotoxicity through non-cholinergic mechanisms, including the induction of apoptosis (programmed cell death) and modulation of mitogen-activated protein kinase (MAPK) signaling pathways. These pathways can be investigated as part of secondary screening to better understand the toxicological profile of this compound analogues.

Organophosphate-Induced Apoptosis Pathway

Organophosphates can trigger apoptosis through the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and the activation of caspase cascades.

Apoptosis_Pathway OP Organophosphate (this compound Analogue) ROS Reactive Oxygen Species (ROS) OP->ROS Mitochondria Mitochondria ROS->Mitochondria Damage Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Caspase-9 Apaf1->Caspase9 Activation Caspase3 Caspase-3 Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Organophosphate-Induced Apoptosis Pathway.

Conclusion

The high-throughput screening methods and protocols detailed in these application notes provide a robust framework for the efficient evaluation of this compound analogues. By employing a combination of biochemical and cell-based assays, researchers can effectively identify potent acetylcholinesterase inhibitors and characterize their activity. Furthermore, investigating non-cholinergic pathways will contribute to a more comprehensive understanding of the toxicological and pharmacological profiles of these compounds, facilitating the development of safer and more effective molecules for various applications.

References

Troubleshooting & Optimization

Technical Support Center: Uredofos Solubility and Experimental Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Uredofos. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered when working with this compound in experimental settings. Here you will find troubleshooting guides and frequently asked questions (FAQs) to enhance the solubility of this compound and ensure the success of your assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is an organophosphate compound primarily used as an anthelmintic agent. Its principal mechanism of action is the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in many organisms, including helminths. By inhibiting AChE, this compound causes an accumulation of the neurotransmitter acetylcholine, leading to paralysis and death of the parasite.[1][2][3]

Q2: I am having trouble dissolving this compound. What solvents are recommended?

A2: this compound has limited solubility in aqueous solutions. For preparing stock solutions, organic solvents are recommended. Dimethyl sulfoxide (DMSO) is a common choice for dissolving compounds with low water solubility.[4][5] Other organic solvents such as ethanol and methanol can also be used. It is crucial to first prepare a concentrated stock solution in a suitable organic solvent before making further dilutions in aqueous media for your experimental assays.

Q3: What is the maximum concentration of DMSO or ethanol that can be used in cell-based assays without causing toxicity?

A3: The tolerance of cell lines to organic solvents can vary. Generally, it is recommended to keep the final concentration of DMSO or ethanol in the cell culture medium below 0.5% (v/v) to avoid solvent-induced cytotoxicity. However, it is always best practice to perform a solvent tolerance test for your specific cell line to determine the optimal non-toxic concentration.

Q4: My this compound precipitates when I add it to my aqueous assay buffer. How can I prevent this?

A4: Precipitation upon addition to aqueous buffers is a common issue with hydrophobic compounds. To mitigate this, ensure that the final concentration of the organic solvent from your stock solution is kept to a minimum in the final assay volume. You can also try a method called "pluronic F-68 co-precipitation" or use of other solubilizing agents, though validation for your specific assay would be required. It is also advisable to add the this compound stock solution to the assay buffer while vortexing to ensure rapid and even dispersion.

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
This compound powder will not dissolve. - Inappropriate solvent selection. - Insufficient solvent volume. - Low temperature.- Use an appropriate organic solvent such as DMSO, ethanol, or methanol to prepare a stock solution. - Increase the volume of the solvent. - Gently warm the solution to aid dissolution, but be mindful of potential compound degradation at high temperatures.
Precipitation occurs after diluting the stock solution in aqueous buffer. - The final concentration of this compound exceeds its solubility limit in the aqueous buffer. - The percentage of organic solvent in the final solution is too low to maintain solubility.- Decrease the final concentration of this compound in the assay. - Increase the percentage of the organic solvent in the final solution, ensuring it remains within the tolerated limit for your assay system. - Prepare intermediate dilutions in a buffer with a higher percentage of the organic solvent before the final dilution.
Inconsistent results in bioassays. - Incomplete dissolution of this compound. - Degradation of this compound in solution. - Inaccurate pipetting of viscous stock solutions (e.g., high concentration in DMSO).- Ensure complete dissolution of the stock solution before use. Visually inspect for any particulate matter. - Prepare fresh stock solutions regularly and store them appropriately (see Q1 in FAQs for storage). Avoid repeated freeze-thaw cycles. - Use positive displacement pipettes for accurate handling of viscous solutions.

Quantitative Solubility of this compound

The following table summarizes the approximate solubility of this compound in various common laboratory solvents. Please note that these values can be affected by temperature and the purity of both the solute and the solvent.

SolventSolubility (mg/mL)
Dimethyl Sulfoxide (DMSO)≥ 20
MethanolSoluble
EthanolSlightly Soluble[3]
AcetoneSlightly Soluble[3]
WaterPractically Insoluble[3]

Experimental Protocols

Preparation of this compound Stock Solution (10 mM in DMSO)

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Calibrated pipette

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is 500.53 g/mol .

  • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to the tube.

  • Vortex the solution vigorously until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Store the stock solution in small aliquots at -20°C to avoid repeated freeze-thaw cycles.

In Vitro Anthelmintic Activity Assay (Adult Worm Motility Assay)

This protocol is a general guideline and may need to be optimized for the specific helminth species being tested.

Materials:

  • Adult helminth worms (e.g., Haemonchus contortus)

  • Phosphate-buffered saline (PBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Positive control (e.g., Albendazole)

  • Negative control (vehicle, e.g., PBS with the same final concentration of DMSO as the test wells)

  • 24-well plates

  • Incubator (37°C)

  • Microscope

Procedure:

  • Collect and wash adult worms in PBS.

  • Prepare different concentrations of this compound by diluting the stock solution in PBS. Ensure the final DMSO concentration is consistent across all test wells and the negative control.

  • Place one or more worms into each well of a 24-well plate containing the different concentrations of this compound, the positive control, or the negative control.

  • Incubate the plates at 37°C.

  • Observe the motility of the worms under a microscope at various time points (e.g., 1, 2, 4, 6, and 24 hours).

  • Record the time taken for the worms to become paralyzed or die in each concentration. Mortality can be confirmed by gently probing the worms; lack of movement indicates death.

  • Calculate the percentage of mortality for each concentration at each time point.

In Vitro Acetylcholinesterase Inhibition Assay

This is a colorimetric assay based on the Ellman's method.

Materials:

  • Acetylcholinesterase (AChE) enzyme

  • Acetylthiocholine iodide (ATCI) - substrate

  • 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) - Ellman's reagent

  • Tris-HCl buffer (pH 8.0)

  • This compound stock solution

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare working solutions of AChE, ATCI, and DTNB in Tris-HCl buffer.

  • Prepare serial dilutions of this compound in Tris-HCl buffer.

  • In a 96-well plate, add the Tris-HCl buffer, DTNB solution, and the this compound dilutions to the respective wells.

  • Add the AChE solution to all wells except the blank.

  • Pre-incubate the plate at room temperature for a defined period (e.g., 10 minutes).

  • Initiate the reaction by adding the ATCI solution to all wells.

  • Immediately measure the absorbance at 412 nm using a microplate reader at regular intervals for a set duration.

  • The rate of the reaction is determined by the change in absorbance over time.

  • Calculate the percentage of AChE inhibition for each concentration of this compound.

Visualizations

Uredofos_Workflow cluster_prep Solution Preparation cluster_assay Experimental Assay This compound This compound Powder Stock Concentrated Stock Solution This compound->Stock Dissolve Solvent Organic Solvent (e.g., DMSO) Solvent->Stock Working Working Solution (Diluted in Buffer) Stock->Working Dilute Assay In Vitro Assay (e.g., Anthelmintic, AChE) Working->Assay Data Data Analysis Assay->Data Generate

Caption: Experimental workflow for using this compound.

Acetylcholinesterase_Inhibition cluster_synapse Cholinergic Synapse ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by Receptor ACh Receptor ACh->Receptor Binds Accumulation ACh Accumulation Inhibition Inhibition AChE->Inhibition Paralysis Paralysis & Death of Parasite Receptor->Paralysis This compound This compound This compound->Inhibition Inhibition->AChE Blocks Inhibition->Accumulation Leads to Accumulation->Receptor Overstimulation

Caption: Signaling pathway of this compound action.

References

Addressing the chemical instability of Uredofos in laboratory conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the chemical instability of Uredofos in laboratory settings. The information is intended for researchers, scientists, and drug development professionals.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experimentation with this compound.

Question: I am observing rapid degradation of my this compound stock solution. What are the potential causes and how can I mitigate this?

Answer:

Rapid degradation of this compound in solution is a common issue and can be attributed to several factors.[1] A systematic approach to troubleshooting is recommended.

Initial Steps:

  • Solvent Purity: Ensure the use of high-purity, HPLC-grade solvents. Contaminants can catalyze degradation.[1]

  • pH of the Medium: The stability of organophosphates can be highly pH-dependent. Hydrolysis is a common degradation pathway.[2][3][4] Measure the pH of your solution and adjust if necessary.

  • Temperature: Elevated temperatures can accelerate the rate of chemical degradation.[1] Ensure your solutions are stored at the recommended temperature and protected from heat sources.

  • Light Exposure: Photodegradation can be a significant issue for many compounds.[5][6][7][8] Protect your solutions from light by using amber vials or covering them with aluminum foil.

Advanced Troubleshooting:

If the initial steps do not resolve the issue, consider the following:

  • Forced Degradation Study: Perform a forced degradation study to systematically investigate the effects of pH, temperature, light, and oxidizing agents on this compound stability.[9] This will help identify the primary degradation pathways.

  • Analytical Method Verification: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the intact this compound from its degradation products.[9][10]

Below is a decision tree to guide your troubleshooting process:

G start This compound Degradation Observed check_solvent Check Solvent Purity start->check_solvent check_ph Measure and Adjust pH check_solvent->check_ph Solvent OK check_temp Verify Storage Temperature check_ph->check_temp pH OK check_light Protect from Light check_temp->check_light Temp OK forced_degradation Perform Forced Degradation Study check_light->forced_degradation Light OK analytical_verification Verify Analytical Method forced_degradation->analytical_verification solution Problem Resolved analytical_verification->solution

Caption: Troubleshooting workflow for this compound degradation.

Question: My analytical results for this compound show inconsistent potency or purity. What could be the cause?

Answer:

Inconsistent analytical results can stem from both the chemical instability of this compound and the analytical method itself.

Potential Causes Related to Instability:

  • Degradation during Sample Preparation: The process of preparing your sample for analysis (e.g., dilution, extraction) may be introducing conditions that cause degradation.

  • In-process Degradation: If you are analyzing samples from an ongoing experiment, this compound may be degrading under the experimental conditions.

Troubleshooting Steps:

  • Prepare Samples Immediately Before Analysis: Minimize the time between sample preparation and analysis to reduce the opportunity for degradation.

  • Use a Stabilizing Diluent: If possible, use a diluent that is known to stabilize this compound. This may involve adjusting the pH or using a non-aqueous solvent.

  • Control Temperature during Sample Preparation: Keep samples on ice or in a cooling block during preparation.

Analytical Method Considerations:

  • Method Validation: Ensure your analytical method is fully validated for specificity, linearity, accuracy, and precision as per ICH guidelines.[9]

  • Peak Purity Analysis: Use a photodiode array (PDA) detector to assess peak purity and ensure that your this compound peak is not co-eluting with a degradation product.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound?

A1: While specific stability data for this compound is not publicly available, general recommendations for organophosphate compounds are to store them in a cool, dry, and dark place.[11][12] Based on general chemical stability principles, the following conditions are recommended:

ParameterRecommended ConditionRationale
Temperature 2-8 °CTo minimize thermal degradation.[1]
Humidity Low humidity (desiccated)To prevent hydrolysis.[1]
Light Protected from light (amber vials)To prevent photodegradation.[5][6]
Atmosphere Inert atmosphere (e.g., argon, nitrogen)To prevent oxidation.

Q2: What are the likely degradation pathways for this compound?

A2: As a presumed organophosphate, this compound is likely susceptible to hydrolysis and oxidation. A possible degradation pathway, by analogy to the organophosphate profenofos, involves the cleavage of the phosphate ester bond.[13][14]

G This compound This compound Hydrolysis Hydrolysis (pH, Temp) This compound->Hydrolysis H2O Oxidation Oxidation This compound->Oxidation [O] Photolysis Photolysis (Light) This compound->Photolysis hv Degradant_A Degradant A (e.g., Phenolic Moiety) Hydrolysis->Degradant_A Degradant_B Degradant B (e.g., Phosphate Moiety) Hydrolysis->Degradant_B Oxidation->Degradant_A Photolysis->Degradant_A

Caption: Potential degradation pathways for this compound.

Q3: How can I identify the degradation products of this compound?

A3: The identification and characterization of degradation products typically involve a combination of chromatographic and spectroscopic techniques.[15][16][17]

  • Forced Degradation: Stress this compound under various conditions (acidic, basic, oxidative, photolytic, thermal) to generate degradation products.[9]

  • Chromatographic Separation: Use a stability-indicating HPLC or UPLC method to separate the degradation products from the parent compound.[10]

  • Mass Spectrometry (MS): Couple the liquid chromatography system to a mass spectrometer (LC-MS) to determine the molecular weights of the degradation products. High-resolution mass spectrometry (HRMS) can provide accurate mass data to help determine elemental composition.[16]

  • Tandem MS (MS/MS): Fragment the degradation products in the mass spectrometer to obtain structural information.

  • Nuclear Magnetic Resonance (NMR): For definitive structural elucidation, isolation of the degradation products followed by NMR analysis may be necessary.[10]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To investigate the degradation profile of this compound under various stress conditions.

Materials:

  • This compound reference standard

  • HPLC-grade water, methanol, and acetonitrile

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H2O2)

  • HPLC system with a PDA or UV detector and a C18 column

  • pH meter

  • Photostability chamber

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M NaOH.

    • Dilute with mobile phase to a final concentration of 50 µg/mL.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate at 60°C for 24 hours.

    • Neutralize with 0.1 M HCl.

    • Dilute with mobile phase to a final concentration of 50 µg/mL.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H2O2.

    • Keep at room temperature for 24 hours.

    • Dilute with mobile phase to a final concentration of 50 µg/mL.

  • Thermal Degradation:

    • Keep the solid this compound powder in an oven at 80°C for 48 hours.

    • Prepare a 50 µg/mL solution in the mobile phase.

  • Photodegradation:

    • Expose a solution of this compound (50 µg/mL) to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.[8][18]

    • Keep a control sample protected from light.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of a control (unstressed) sample.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Stock->Acid Base Base Hydrolysis Stock->Base Oxidation Oxidation Stock->Oxidation Thermal Thermal Stock->Thermal Photo Photolysis Stock->Photo HPLC HPLC Analysis Acid->HPLC Base->HPLC Oxidation->HPLC Thermal->HPLC Photo->HPLC Data Data Interpretation HPLC->Data

Caption: Workflow for a forced degradation study.

Protocol 2: Solution Stability Study of this compound

Objective: To determine the stability of this compound in a specific solvent system over time.

Materials:

  • This compound reference standard

  • Chosen solvent/buffer system

  • HPLC system with a PDA or UV detector and a C18 column

  • Temperature-controlled storage chamber (e.g., refrigerator, incubator)

  • Volumetric flasks and pipettes

Methodology:

  • Solution Preparation: Prepare a solution of this compound in the desired solvent system at a relevant concentration.

  • Time Points: Aliquot the solution into several vials for analysis at different time points (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Storage: Store the vials under the desired storage conditions (e.g., 4°C, 25°C, 40°C).

  • Analysis: At each time point, remove a vial and analyze the contents by HPLC to determine the concentration of this compound remaining.

  • Data Analysis: Plot the concentration of this compound versus time. Determine the degradation rate constant and the shelf-life of the solution under the tested conditions.

Quantitative Data Summary

The following tables present hypothetical stability data for this compound to illustrate the impact of pH and temperature on its degradation.

Table 1: Effect of pH on this compound Stability in Aqueous Solution at 25°C

pHHalf-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
3.01200.0058
5.02500.0028
7.0960.0072
9.0240.0289
11.020.3466

Table 2: Effect of Temperature on this compound Stability in Aqueous Solution at pH 7.0

Temperature (°C)Half-life (t½) in hoursDegradation Rate Constant (k) in h⁻¹
44800.0014
25960.0072
40200.0347
6040.1733

References

Overcoming challenges in the crystallization of Uredofos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallization of Uredofos.

Frequently Asked Questions (FAQs)

Q1: What are the initial recommended solvents for the crystallization of this compound?

A1: Based on the functional groups present in the this compound molecule (urea, sulfonyl, and phosphoramidate), a good starting point for solvent screening includes polar aprotic solvents, alcohols, and esters. A recommended initial screen would involve solvents such as acetone, acetonitrile, ethanol, methanol, ethyl acetate, and isopropyl alcohol. It is also advisable to explore co-solvent systems, for instance, a mixture of a solvent in which this compound is soluble (like ethanol) and an anti-solvent in which it is poorly soluble (like water or hexane), to achieve optimal supersaturation.[1][2][3]

Q2: this compound has a flexible molecular structure. How might this affect crystallization?

A2: The presence of multiple rotatable bonds in this compound suggests significant conformational flexibility.[4][5] This can present challenges in crystallization, as the molecule may exist in various conformations in solution, potentially hindering the formation of a well-ordered crystal lattice.[4][5][6] This can sometimes lead to the formation of amorphous precipitates or oils instead of crystals.[4][5] Overcoming this may require screening a wider range of crystallization conditions, including different solvents, temperatures, and cooling rates, to find a condition that favors a single, stable conformation.[4][5]

Q3: What is "oiling out" and how can it be prevented during the crystallization of this compound?

A3: "Oiling out" is the separation of the solute as a liquid phase (an oil) instead of a solid crystalline phase from the cooling solution. This is a common issue with flexible molecules like this compound, especially when cooling a highly concentrated solution too rapidly.[7] To prevent this, you can try the following:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then gradually cool it further in a refrigerator or cold bath.

  • Lower Initial Concentration: Start with a more dilute solution.

  • Use of a Co-solvent: Adding a miscible anti-solvent can sometimes promote crystallization over oiling out.

  • Seeding: Introducing a seed crystal of this compound can provide a template for crystal growth and bypass the nucleation barrier that can lead to oiling.

Q4: How can I improve the yield of my this compound crystallization?

A4: A low yield can be due to several factors.[7] To improve your yield, consider the following:

  • Optimize Solvent Choice: Ensure you are using a solvent in which this compound has high solubility at elevated temperatures and low solubility at cooler temperatures.

  • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the this compound.

  • Controlled Cooling: Allow for slow cooling to maximize the amount of product that crystallizes out of the solution.

  • Evaporation: If the mother liquor is not depleted, controlled evaporation of some of the solvent can increase the concentration and induce further crystallization.

  • Check for Purity: Impurities can sometimes inhibit crystallization and reduce yield. Consider an additional purification step for the starting material if necessary.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not supersaturated.- Evaporate some of the solvent to increase the concentration.- Add a miscible anti-solvent to decrease the solubility of this compound.- Scratch the inside of the flask with a glass rod to induce nucleation.- Add a seed crystal of this compound.[7]
An oil forms instead of crystals. The cooling rate is too fast, or the concentration is too high.- Reheat the solution and allow it to cool more slowly.- Add more solvent to decrease the concentration.- Try a different solvent or a co-solvent system.
Crystals are very small or needle-like. Nucleation is too rapid, and growth is too fast.- Slow down the cooling rate.- Use a solvent in which this compound is slightly more soluble at room temperature.- Consider vapor diffusion crystallization for slower crystal growth.
The crystallized product is impure. Impurities were trapped during rapid crystal growth.- Recrystallize the product, ensuring a slow cooling rate.- Consider a pre-purification step such as column chromatography before crystallization.
Polymorphism is observed (different crystal forms). This compound may exist in multiple crystalline forms depending on the crystallization conditions.- Carefully control and document crystallization parameters (solvent, temperature, cooling rate).- Use seeding with a crystal of the desired polymorph to control the outcome.

Experimental Protocols

Protocol 1: Single Solvent Recrystallization
  • Solvent Screening: In small test tubes, test the solubility of a small amount of this compound in various solvents (e.g., ethanol, acetone, ethyl acetate) at room temperature and upon heating. A good solvent will dissolve this compound when hot but not at room temperature.[1]

  • Dissolution: In an Erlenmeyer flask, add the crude this compound and the chosen solvent. Heat the mixture with stirring until the this compound is completely dissolved. Add the minimum amount of hot solvent needed for complete dissolution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. To promote slower cooling, you can insulate the flask. Once at room temperature, you can place it in an ice bath or refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold crystallization solvent.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Co-solvent (Solvent/Anti-solvent) Crystallization
  • Solvent Selection: Identify a "solvent" in which this compound is highly soluble and an "anti-solvent" in which it is poorly soluble. The two solvents must be miscible. (e.g., Solvent: Ethanol, Anti-solvent: Water).

  • Dissolution: Dissolve the this compound in the minimum amount of the "solvent" at room temperature or with gentle heating.

  • Addition of Anti-solvent: Slowly add the "anti-solvent" dropwise to the solution with stirring until the solution becomes slightly turbid (cloudy).

  • Clarification and Crystallization: Gently heat the turbid solution until it becomes clear again. Then, allow the solution to cool slowly to room temperature.

  • Isolation and Drying: Collect and dry the crystals as described in Protocol 1.

Data Presentation

Table 1: Hypothetical Solubility of this compound in Various Solvents at Different Temperatures

SolventSolubility at 25°C (mg/mL)Solubility at 75°C (mg/mL)Comments
Water< 0.1< 0.5Poor solvent.
Hexane< 0.1< 0.1Poor solvent.
Ethanol550Good potential for single solvent crystallization.
Acetone1070Good potential for single solvent crystallization.
Ethyl Acetate860Good potential for single solvent crystallization.
Toluene230Moderate potential.
Acetonitrile1280Good potential for single solvent crystallization.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_post Post-Processing start Start with Crude this compound dissolve Dissolve in Minimum Hot Solvent start->dissolve cool Slow Cooling dissolve->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash dry Dry Crystals wash->dry end Pure Crystalline this compound dry->end troubleshooting_logic decision decision issue issue solution solution start Crystallization Attempt check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out Occurred? check_crystals->oiling_out No crystals_ok Successful Crystallization check_crystals->crystals_ok Yes no_crystals No Crystals oiling_out->no_crystals No oil_formed Oil Formed oiling_out->oil_formed Yes sol_no_xtal Increase Concentration or Add Anti-solvent no_crystals->sol_no_xtal sol_oil Re-dissolve and Cool Slower or Use More Solvent oil_formed->sol_oil

References

Improving the synthetic yield of the Uredofos compound

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of the Uredofos compound. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during the synthesis of this potent anthelmintic agent.

Frequently Asked Questions (FAQs)

Q1: What is the general synthetic strategy for this compound?

A1: this compound, chemically named diethyl [thio[o-[3-(p-tolylsulfonyl)ureido]phenyl]carbamoyl]phosphoramidate, is synthesized through a multi-step process. The core of the synthesis involves the formation of a urea linkage followed by the introduction of a thiophosphoramidate moiety. A common approach involves the reaction of an appropriate isocyanate with an amine to form the urea bond, followed by reaction with a thiophosphoryl chloride.

Q2: What are the critical starting materials for the synthesis of this compound?

A2: The key precursors for the synthesis of this compound are:

  • o-Phenylenediamine derivative

  • p-Toluenesulfonyl isocyanate

  • Diethyl thiophosphoramidic chloride

Q3: What are some common challenges encountered during the synthesis of this compound?

A3: Researchers may face several challenges, including:

  • Low reaction yields: This can be due to incomplete reactions, side product formation, or degradation of the product.

  • Formation of byproducts: The reaction of isocyanates and amines can sometimes lead to the formation of symmetrical ureas or other undesired products.

  • Purification difficulties: The final compound may be difficult to purify from reaction impurities and byproducts, requiring multiple chromatographic steps.

  • Moisture sensitivity: Isocyanates and phosphoryl chlorides are sensitive to moisture, which can lead to their decomposition and reduced yields.

Troubleshooting Guide

This guide addresses specific issues that may arise during the synthesis of this compound.

Problem Potential Cause(s) Recommended Solution(s)
Low Yield of the Urea Intermediate 1. Incomplete reaction between the o-phenylenediamine derivative and p-toluenesulfonyl isocyanate. 2. Side reaction forming symmetrical p-tolylsulfonyl urea. 3. Degradation of the isocyanate due to moisture.1. Increase reaction time and/or temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). 2. Control the stoichiometry of the reactants carefully. Add the isocyanate solution dropwise to the amine solution at a low temperature. 3. Ensure all glassware is oven-dried and reactions are carried out under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents.
Formation of Multiple Products in the Final Step 1. Reaction of diethyl thiophosphoramidic chloride with both amino groups of a remaining diamine starting material. 2. Hydrolysis of the thiophosphoramidic chloride.1. Ensure the complete conversion of the diamine to the urea intermediate in the previous step. Purify the urea intermediate before proceeding. 2. Perform the reaction under strictly anhydrous conditions.
Difficulty in Purifying the Final this compound Product 1. Presence of unreacted starting materials. 2. Co-elution of byproducts with the desired product during chromatography.1. Optimize the stoichiometry of the final reaction step to ensure complete consumption of the limiting reagent. 2. Use a different solvent system or a different stationary phase for column chromatography. Consider recrystallization as an alternative or additional purification step.
Inconsistent Results Between Batches 1. Variability in the quality of starting materials or solvents. 2. Inconsistent reaction conditions (temperature, time, atmosphere).1. Use high-purity, anhydrous solvents and reagents. Verify the purity of starting materials before use. 2. Carefully control and monitor all reaction parameters.

Experimental Protocols

A generalized experimental protocol for the key steps in this compound synthesis is provided below. Note: This is a representative protocol and may require optimization for specific laboratory conditions.

Step 1: Synthesis of the Urea Intermediate

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve the o-phenylenediamine derivative (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of p-toluenesulfonyl isocyanate (1 equivalent) in anhydrous DCM to the dropping funnel and add it dropwise to the stirred solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, the solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel.

Step 2: Synthesis of this compound

  • Dissolve the purified urea intermediate (1 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a strong base such as n-butyllithium (1.1 equivalents) dropwise to the solution and stir for 30 minutes at -78 °C.

  • Slowly add a solution of diethyl thiophosphoramidic chloride (1.2 equivalents) in anhydrous THF.

  • Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure and purify the crude product by column chromatography.

Data Presentation

Table 1: Representative Reaction Conditions and Yields (Hypothetical)

StepReactant AReactant BSolventTemperature (°C)Time (h)Yield (%)
1o-Phenylenediamine derivativep-Toluenesulfonyl isocyanateDCM0 to RT685
2Urea IntermediateDiethyl thiophosphoramidic chlorideTHF-78 to RT1270

Visualizations

Uredofos_Synthesis_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Thiophosphoramidate Formation cluster_purification Purification A o-Phenylenediamine derivative C Urea Intermediate A->C DCM, 0°C to RT B p-Toluenesulfonyl isocyanate B->C D Urea Intermediate F This compound D->F 1. n-BuLi, THF, -78°C 2. Add E E Diethyl thiophosphoramidic chloride E->F G Crude this compound H Pure this compound G->H Column Chromatography

Caption: General workflow for the synthesis of this compound.

Troubleshooting_Logic Start Low Synthetic Yield Q1 Which step shows low yield? Start->Q1 Step1 Urea Formation Q1->Step1 Step 1 Step2 Thiophosphoramidate Formation Q1->Step2 Step 2 Sol1 Check isocyanate purity. Ensure anhydrous conditions. Optimize stoichiometry. Step1->Sol1 Sol2 Ensure complete conversion in Step 1. Use fresh thiophosphoryl chloride. Strictly anhydrous conditions. Step2->Sol2

Caption: Troubleshooting logic for low synthetic yield of this compound.

Troubleshooting inconsistent results in Uredofos efficacy experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address inconsistencies in Uredofos efficacy experiments. The information is tailored for researchers, scientists, and drug development professionals to help ensure reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an organophosphorus compound with anthelmintic properties for veterinary use.[1] Its precise mechanism of action in a research context may vary depending on the experimental model. Generally, organophosphorus compounds act by inhibiting acetylcholinesterase, an enzyme critical for nerve function. However, off-target effects or different mechanisms may be observed in other biological systems.

Q2: We are observing significant variability in our in vitro IC50 values for this compound across different experimental runs. What are the potential causes?

A2: Inconsistent IC50 values are a common issue in cell-based assays and can stem from several factors:

  • Cell-Based Factors:

    • Cell Line Integrity: Ensure cell lines are authenticated and free from contamination.[2]

    • Cell Density: The initial seeding density can significantly impact results.[3]

    • Cell Passage Number: Use cells within a consistent and low passage number range, as high passage numbers can lead to phenotypic changes.

    • Growth Phase: Cells in different growth phases (e.g., logarithmic vs. plateau) can exhibit varied sensitivity to compounds.[4]

  • Compound and Reagent Factors:

    • Compound Stability: this compound stability in your solvent and culture medium should be confirmed. Degradation can lead to reduced potency.

    • Solvent Effects: The final concentration of the solvent (e.g., DMSO) should be consistent and non-toxic to the cells.[3]

    • Reagent Variability: Use fresh, quality-controlled reagents and media. Batch-to-batch variation in serum can be a significant source of inconsistency.[4]

  • Assay Protocol Factors:

    • Incubation Time: The duration of drug exposure can influence the IC50 value.[4][5]

    • Assay Method: Different viability assays (e.g., MTT, CellTiter-Glo) measure different cellular parameters and can yield different IC50 values.[6]

    • Pipetting Accuracy: Inconsistent pipetting can introduce significant errors, especially in multi-well plate formats.

Q3: Our in vivo studies with this compound are showing inconsistent tumor growth inhibition. What should we investigate?

A3: In vivo efficacy can be influenced by a complex interplay of factors:[7][8]

  • Animal Model:

    • Animal Health: Ensure animals are healthy and free from infections that could impact the study outcome.

    • Model Consistency: Use animals of the same age, sex, and strain to minimize biological variability.[7]

  • This compound Formulation and Administration:

    • Formulation Stability: The stability of the this compound formulation is critical.[9]

    • Route of Administration: The chosen route (e.g., oral, intravenous, intraperitoneal) can significantly affect bioavailability.[10]

    • Dosing Accuracy: Ensure accurate and consistent dosing for all animals.

  • Pharmacokinetics and Pharmacodynamics (PK/PD):

    • Bioavailability: this compound may have poor bioavailability, leading to low systemic exposure.[11][12][13][14]

    • Metabolism: The compound may be rapidly metabolized, reducing its effective concentration at the target site.[15]

Troubleshooting Guides

In Vitro Efficacy Experiments

Issue: High variability in cell viability assay results.

This guide provides a systematic approach to troubleshooting inconsistent results in cell-based assays.

Troubleshooting Decision Tree:

G Troubleshooting In Vitro Assay Variability cluster_cells Cell Culture Checks cluster_compound Compound & Reagent Checks cluster_protocol Protocol Checks start Inconsistent Results Observed check_cells Step 1: Verify Cell Culture Conditions start->check_cells check_compound Step 2: Assess Compound and Reagents check_cells->check_compound Cells OK cell_auth Authenticate Cell Line (STR profiling) check_cells->cell_auth cell_passage Check Passage Number (use <20) check_cells->cell_passage cell_density Optimize Seeding Density check_cells->cell_density check_protocol Step 3: Review Assay Protocol check_compound->check_protocol Compound OK compound_stability Confirm Compound Stability in Solvent/Media check_compound->compound_stability solvent_conc Verify Final Solvent Concentration (<0.5%) check_compound->solvent_conc reagent_quality Check Media/Serum/Reagent Quality check_compound->reagent_quality analyze_data Step 4: Re-evaluate Data Analysis check_protocol->analyze_data Protocol OK incubation_time Standardize Incubation Time check_protocol->incubation_time pipetting Calibrate Pipettes & Check Technique check_protocol->pipetting plate_layout Randomize Plate Layout check_protocol->plate_layout end Consistent Results Achieved analyze_data->end Analysis Confirmed

Caption: Troubleshooting workflow for in vitro assay variability.

Data Presentation: Example of Inconsistent IC50 Values

The table below illustrates a common scenario of inconsistent IC50 values for this compound in a cancer cell line.

Experiment RunThis compound IC50 (µM)Standard Deviation (SD)Notes
115.22.1Initial experiment
235.84.5Different batch of serum used
312.51.8Used lower passage number cells
428.93.9Longer incubation time

Experimental Protocol: MTT Cell Viability Assay

This protocol is a standard method for assessing cell viability.[16]

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include vehicle-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 72 hours) at 37°C in a humidified incubator.

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours.

  • Solubilization: Add solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using non-linear regression.

In Vivo Efficacy Experiments

Issue: High variability in tumor volume and animal survival.

This guide outlines key areas to investigate when faced with inconsistent in vivo results.

Experimental Workflow for In Vivo Efficacy Study:

G In Vivo Efficacy Experimental Workflow start Study Start acclimatize Animal Acclimatization start->acclimatize tumor_implant Tumor Cell Implantation acclimatize->tumor_implant tumor_growth Tumor Growth Monitoring tumor_implant->tumor_growth randomize Randomization into Treatment Groups tumor_growth->randomize treatment Treatment with this compound or Vehicle randomize->treatment monitoring Monitor Tumor Volume, Body Weight, and Health treatment->monitoring endpoint Endpoint Reached (e.g., Tumor Size, Time) monitoring->endpoint data_collection Data and Tissue Collection endpoint->data_collection analysis Statistical Analysis data_collection->analysis end Study Conclusion analysis->end

Caption: Standard workflow for an in vivo efficacy study.

Data Presentation: Example of Inconsistent In Vivo Efficacy

The following table shows hypothetical data from two separate in vivo studies with this compound, highlighting variability in tumor growth inhibition.

Study IDTreatment GroupNumber of AnimalsAverage Tumor Volume (Day 21, mm³)Standard Deviation (SD)Tumor Growth Inhibition (%)
Study AVehicle101500350-
Study AThis compound (50 mg/kg)1075025050
Study BVehicle101650400-
Study BThis compound (50 mg/kg)10120038027

Experimental Protocol: Xenograft Mouse Model of Cancer

This protocol provides a general framework for conducting in vivo efficacy studies.[17]

  • Animal Acclimatization: Acclimatize animals to the facility for at least one week before the start of the experiment.

  • Tumor Implantation: Subcutaneously implant tumor cells into the flank of each mouse.

  • Tumor Growth Monitoring: Monitor tumor growth until tumors reach a specified size (e.g., 100-150 mm³).

  • Randomization: Randomize animals into treatment and control groups.

  • Formulation Preparation: Prepare the this compound formulation and vehicle control on each day of dosing.

  • Treatment Administration: Administer this compound or vehicle according to the planned schedule, route, and dose.

  • Monitoring: Measure tumor volume and body weight regularly (e.g., 2-3 times per week). Monitor animal health daily.

  • Endpoint: Conclude the study when tumors in the control group reach a predetermined size or at a specified time point.

  • Data Collection: Collect final tumor weights and tissues for further analysis.

  • Statistical Analysis: Analyze the data using appropriate statistical methods to determine the significance of any anti-tumor effects.

Hypothetical Signaling Pathway for this compound

Assuming this compound acts as a kinase inhibitor, the following diagram illustrates a possible signaling pathway it might disrupt.

G Hypothetical this compound Signaling Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase GF->Receptor RAS RAS Receptor->RAS This compound This compound This compound->Receptor RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Proliferation Cell Proliferation Transcription->Proliferation

Caption: A hypothetical signaling pathway inhibited by this compound.

References

Strategies to reduce off-target effects of Uredofos in vivo

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on strategies to reduce the off-target effects of Uredofos in vivo. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and how does this relate to its off-target effects?

While specific details on this compound's mechanism are proprietary, it is understood to be a covalent inhibitor. Covalent inhibitors form a stable, covalent bond with their target protein.[1][2] This mechanism can lead to high potency and a prolonged duration of action.[1][3] However, the reactive nature of the "warhead" group responsible for covalent bonding can also lead to off-target interactions with other proteins, causing unintended biological effects.[4][5]

Q2: What are the common off-target effects observed with covalent inhibitors like this compound in vivo?

Off-target effects for covalent inhibitors can be diverse and depend on the specific reactivity of the molecule. Common issues can include, but are not limited to:

  • Toxicity: Unintended interactions can lead to cellular stress, immune responses, or organ damage.

  • Lack of Specificity: The compound may inhibit proteins with similar functional sites to the intended target, leading to a broad range of biological responses.[1]

  • Metabolic Liabilities: The reactive warhead can be metabolized into even more reactive species, increasing the risk of off-target interactions.[4]

Q3: How can I assess the off-target profile of this compound in my in vivo model?

A comprehensive assessment of off-target effects is crucial. A combination of the following approaches is recommended:

  • Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) can identify the direct targets of this compound across the proteome.[3][5]

  • Phenotypic Screening: Observing the overall effect of this compound on cells or organisms can provide insights into its biological activity and potential side effects.[6]

  • Genetic and Genomic Approaches: Technologies like CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes to understand the pathways and potential off-target interactions of the drug.[6][7]

Troubleshooting Guide

Issue 1: High levels of toxicity observed in our in vivo model at the efficacious dose of this compound.

This is a common challenge with potent, reactive compounds. Here are some strategies to consider:

  • Dose Optimization: Carefully titrate the dose of this compound to find the minimal effective concentration that elicits the desired therapeutic effect while minimizing toxicity. Covalent inhibitors often exhibit good potency, allowing for lower and less frequent dosing.[1]

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of this compound can help in designing a dosing regimen that maintains therapeutic levels at the target site while minimizing systemic exposure. Optimizing pharmacokinetics can lead to lower daily doses and greater safety margins.[4]

  • Prodrug Strategy: A prodrug approach can be employed where this compound is administered in an inactive form and is selectively activated at the target tissue, thereby reducing systemic exposure to the reactive compound.[5]

Issue 2: We are observing unexpected phenotypes in our experiments that are inconsistent with the known function of the intended target.

This suggests significant off-target activity. The following steps can help identify and mitigate these effects:

  • Rational Drug Design: Consider structural modifications to this compound to enhance its selectivity. This could involve altering the non-covalent binding portion of the molecule to improve its affinity for the intended target or modifying the reactivity of the covalent warhead to reduce promiscuous binding.[1][6]

  • High-Throughput Screening: Screen a library of this compound analogs to identify compounds with a more favorable selectivity profile.[6]

  • Targeted Delivery: Employing a targeted delivery system, such as antibody-drug conjugates or nanoparticle formulations, can help concentrate this compound at the site of action and reduce its interaction with off-target tissues.

Data Presentation

Table 1: Example Kinase Selectivity Profile for this compound and Analogs

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)Selectivity Ratio (Off-Target 1 / Target)
This compound1010050010
Analog A15500>100033
Analog B8502006.25

This table illustrates how quantitative data on the inhibitory concentration (IC50) against the intended target and known off-targets can be used to compare the selectivity of different compounds. A higher selectivity ratio indicates a more specific inhibitor.

Table 2: Example In Vivo Toxicity Comparison

Treatment GroupDose (mg/kg)Body Weight Change (%)Liver Enzyme Levels (U/L)
Vehicle Control-+540
This compound10-15250
This compound with Targeted Delivery10-260

This table demonstrates how in vivo toxicity markers can be summarized to compare the safety profile of this compound administered systemically versus with a targeted delivery approach.

Experimental Protocols

Protocol 1: Activity-Based Protein Profiling (ABPP) for Target Identification

  • Probe Synthesis: Synthesize an alkyne- or azide-functionalized version of this compound to serve as a probe.

  • In Vitro/In Vivo Labeling: Treat cells or animal models with the this compound probe.

  • Lysis and Click Chemistry: Lyse the cells or tissues and perform a click chemistry reaction to attach a reporter tag (e.g., biotin or a fluorescent dye) to the probe-labeled proteins.

  • Enrichment and Identification: Enrich the labeled proteins using affinity chromatography (for biotin tags) or visualize them by in-gel fluorescence.

  • Mass Spectrometry: Identify the enriched proteins using mass spectrometry to determine the direct targets of this compound.

Protocol 2: CRISPR-Cas9 Knockout for Off-Target Validation

  • Guide RNA Design: Design and synthesize guide RNAs (gRNAs) specific to the putative off-target gene identified through proteomics or other methods.

  • Cell Transfection: Transfect cells with Cas9 nuclease and the specific gRNAs.

  • Knockout Verification: Verify the successful knockout of the target gene by Western blot or genomic sequencing.

  • Phenotypic Analysis: Treat the knockout cells with this compound and compare the cellular response to that of wild-type cells to determine if the off-target interaction is responsible for the observed phenotype.

Visualizations

G cluster_0 This compound Administration cluster_1 On-Target Pathway cluster_2 Off-Target Pathway This compound This compound Target Intended Target (e.g., Kinase A) This compound->Target Covalent Inhibition OffTarget Off-Target Protein (e.g., Kinase B) This compound->OffTarget Covalent Inhibition Downstream1 Downstream Effector 1 Target->Downstream1 Signal Transduction Phenotype1 Therapeutic Effect Downstream1->Phenotype1 Downstream2 Downstream Effector 2 OffTarget->Downstream2 Signal Transduction Phenotype2 Adverse Effect Downstream2->Phenotype2

Caption: Signaling pathways illustrating on-target and off-target effects of this compound.

G cluster_0 Problem Identification cluster_1 Investigation cluster_2 Mitigation Strategies Problem High In Vivo Toxicity Unexpected Phenotypes Investigation Assess Off-Target Profile Problem->Investigation Proteomics Chemical Proteomics (ABPP) Investigation->Proteomics Screening Phenotypic/Genetic Screening Investigation->Screening Mitigation Reduce Off-Target Effects Proteomics->Mitigation Screening->Mitigation Dose Dose Optimization Mitigation->Dose PKPD PK/PD Modeling Mitigation->PKPD Design Rational Drug Design Mitigation->Design Delivery Targeted Delivery Mitigation->Delivery

Caption: Logical workflow for troubleshooting and mitigating this compound off-target effects.

G start Start: In Vivo Experiment with this compound observe Observe Outcome start->observe evaluate Evaluate Toxicity & Phenotype observe->evaluate acceptable Acceptable Profile evaluate->acceptable Yes unacceptable Unacceptable Profile evaluate->unacceptable No end End acceptable->end troubleshoot Implement Mitigation Strategies (see Fig. 2) unacceptable->troubleshoot re_evaluate Re-evaluate In Vivo troubleshoot->re_evaluate re_evaluate->evaluate

Caption: Experimental workflow for in vivo testing and optimization of this compound.

References

Technical Support Center: Investigating Acquired Uredofos Resistance in Parasites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers investigating mechanisms of acquired resistance to Uredofos in parasites. The information is tailored for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the presumed mechanism of action of this compound?

A1: Based on its nomenclature, this compound is presumed to be an organophosphate compound. The primary mechanism of action for organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).[1][2][3][4] Inhibition of AChE leads to the accumulation of the neurotransmitter acetylcholine at cholinergic synapses, resulting in hyperstimulation of the nervous system, paralysis, and ultimately death of the parasite.[1][3][5]

Q2: What are the most common mechanisms of acquired resistance to organophosphates like this compound in parasites?

A2: Acquired resistance to organophosphates in parasites typically arises from two primary mechanisms:

  • Target-Site Modification: Mutations in the gene encoding acetylcholinesterase (AChE), often the ace-1 gene, can alter the enzyme's structure. This change reduces the binding affinity of the organophosphate, rendering the enzyme less sensitive to inhibition.[6]

  • Increased Metabolic Detoxification: Parasites can develop resistance by upregulating the expression or enhancing the activity of detoxification enzymes. These enzymes, such as carboxylesterases and glutathione S-transferases (GSTs), can metabolize and neutralize the this compound compound before it reaches its target, AChE.[1][7]

Q3: My parasite population is showing reduced susceptibility to this compound in vitro. What are the initial steps to investigate the mechanism of resistance?

A3: The initial steps should involve a two-pronged approach:

  • Biochemical Analysis: Perform an acetylcholinesterase (AChE) inhibition assay to compare the sensitivity of AChE from your resistant and susceptible parasite populations to this compound. A significant increase in the IC50 value for the resistant population suggests a target-site modification.

  • Molecular Analysis: Sequence the acetylcholinesterase gene (e.g., ace-1) from both resistant and susceptible parasites to identify any mutations that could confer resistance.[6]

Q4: The AChE from my resistant parasite population does not show a significant difference in sensitivity to this compound compared to the susceptible population. What other resistance mechanisms should I investigate?

A4: If target-site sensitivity appears unchanged, the resistance is likely due to increased metabolic detoxification. You should investigate the activity of detoxification enzymes such as:

  • Carboxylesterases: These enzymes can hydrolyze and detoxify organophosphates.

  • Glutathione S-transferases (GSTs): These enzymes conjugate glutathione to the organophosphate, facilitating its excretion.

Compare the activity of these enzymes in homogenates of resistant and susceptible parasites.

Q5: How can I confirm that a specific mutation in the AChE gene is responsible for this compound resistance?

A5: To confirm the role of a specific mutation, you can use techniques such as:

  • Site-Directed Mutagenesis: Introduce the identified mutation into a recombinant, susceptible version of the AChE enzyme and express it. Then, perform the AChE inhibition assay to see if the mutation confers resistance.

  • Genetic Manipulation of the Parasite: If genetic tools are available for your parasite of interest, you can attempt to introduce the mutation into a susceptible strain and assess its susceptibility to this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in the Acetylcholinesterase (AChE) Inhibition Assay.

Possible Cause Troubleshooting Step
Substrate concentration not optimal. Determine the Km of acetylthiocholine for your parasite's AChE and use a substrate concentration at or below the Km to ensure initial velocity conditions.[8]
Enzyme concentration too high or too low. Perform a dilution series of your parasite homogenate to find a concentration that results in a linear reaction rate over the measurement period.[8]
Instability of reagents. Prepare fresh solutions of acetylthiocholine and DTNB for each experiment. Store stock solutions appropriately as recommended by the manufacturer.[5]
Presence of interfering substances in the parasite homogenate. If possible, partially purify the AChE from the homogenate to remove potential inhibitors or interfering compounds.
Incorrect incubation times or temperatures. Ensure that all incubation steps are performed consistently at the specified temperature and for the designated time.[9]

Issue 2: Failure to amplify the acetylcholinesterase (AChE) gene using PCR.

Possible Cause Troubleshooting Step
Poor DNA quality. Use a standardized DNA extraction protocol and assess the quality and quantity of the extracted DNA using spectrophotometry or gel electrophoresis.
Non-specific primer binding. Optimize the annealing temperature in the PCR cycle. If non-specific bands persist, consider designing new primers for a different region of the gene.
Presence of PCR inhibitors in the DNA sample. Dilute the DNA template or use a DNA polymerase that is more resistant to inhibitors.
Incorrect primer design. Verify that the primers are specific to the AChE gene of your parasite species and do not have significant secondary structures or primer-dimer potential.

Issue 3: No significant difference in detoxification enzyme activity between resistant and susceptible populations.

Possible Cause Troubleshooting Step
Sub-optimal assay conditions. Optimize the pH, temperature, and substrate concentrations for the specific detoxification enzyme you are assaying.
Incorrect substrate used. Ensure you are using a substrate that is appropriate for the class of detoxification enzyme you are investigating (e.g., p-nitrophenyl acetate for carboxylesterases, CDNB for GSTs).
Resistance is not due to the enzyme class being tested. Consider investigating other potential detoxification pathways or other resistance mechanisms like reduced drug uptake or target overexpression.
Low levels of enzyme activity. Increase the amount of parasite homogenate used in the assay or increase the reaction time, ensuring the reaction remains in the linear range.

Quantitative Data Summary

Table 1: Example Data for this compound Susceptibility and AChE Inhibition

Parasite Population This compound IC50 (µM) in vivo AChE IC50 for this compound (µM)
Susceptible Strain1.5 ± 0.20.8 ± 0.1
Resistant Strain A45.2 ± 3.125.6 ± 2.5
Resistant Strain B52.8 ± 4.51.1 ± 0.3

This table illustrates hypothetical data where Resistant Strain A likely has target-site resistance, while Resistant Strain B may have metabolic resistance.

Table 2: Example Data for Detoxification Enzyme Activity

Parasite Population Carboxylesterase Activity (nmol/min/mg protein) Glutathione S-transferase Activity (nmol/min/mg protein)
Susceptible Strain10.5 ± 1.225.3 ± 2.8
Resistant Strain A12.1 ± 1.528.1 ± 3.1
Resistant Strain B85.7 ± 7.930.2 ± 3.5

This table shows hypothetical data suggesting that Resistant Strain B has significantly elevated carboxylesterase activity.

Detailed Experimental Protocols

Protocol 1: Acetylcholinesterase (AChE) Inhibition Assay

This protocol is based on the Ellman method and measures the activity of AChE by the formation of a yellow product from the reaction of thiocholine with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).[5][9][10][11]

Materials:

  • 96-well microplate

  • Microplate reader (412 nm)

  • Phosphate buffer (0.1 M, pH 7.5)

  • DTNB solution (10 mM in phosphate buffer)

  • Acetylthiocholine iodide (ASChI) solution (14 mM in deionized water)

  • Parasite homogenate (prepared in phosphate buffer)

  • This compound solutions of varying concentrations

Procedure:

  • Prepare serial dilutions of this compound in phosphate buffer.

  • In a 96-well plate, add 140 µL of phosphate buffer to each well.

  • Add 10 µL of the parasite homogenate (containing AChE) to each well.

  • Add 10 µL of the this compound dilution or buffer (for control) to the respective wells.

  • Incubate the plate for 15 minutes at room temperature.

  • Add 10 µL of DTNB solution to each well.

  • Initiate the reaction by adding 10 µL of ASChI solution to each well.

  • Immediately measure the absorbance at 412 nm every minute for 10-15 minutes.

  • Calculate the rate of reaction (change in absorbance per minute).

  • Determine the percent inhibition for each this compound concentration and calculate the IC50 value.

Protocol 2: Sequencing of the Acetylcholinesterase (AChE) Gene

This protocol outlines the general steps for amplifying and sequencing the AChE gene to identify potential resistance-conferring mutations.

Materials:

  • DNA extraction kit

  • PCR thermal cycler

  • Taq DNA polymerase and dNTPs

  • Primers specific for the parasite's AChE gene

  • Agarose gel electrophoresis equipment

  • PCR product purification kit

  • Sanger sequencing service

Procedure:

  • DNA Extraction: Extract genomic DNA from individual or pooled parasites from both susceptible and resistant populations using a suitable DNA extraction kit.

  • PCR Amplification:

    • Set up a PCR reaction containing the extracted DNA, AChE-specific primers, Taq polymerase, dNTPs, and PCR buffer.

    • Perform PCR using an optimized cycling protocol (denaturation, annealing, and extension steps).

  • Verification of PCR Product: Run the PCR product on an agarose gel to confirm the amplification of a band of the expected size.

  • PCR Product Purification: Purify the PCR product to remove primers and unincorporated dNTPs.

  • Sequencing: Send the purified PCR product for Sanger sequencing using both the forward and reverse primers.

  • Sequence Analysis:

    • Assemble the forward and reverse sequences to obtain a consensus sequence.

    • Align the sequences from the resistant and susceptible parasites to identify any single nucleotide polymorphisms (SNPs) that result in amino acid changes.

Visualizations

Uredofos_Mechanism_of_Action cluster_synapse Normal Synaptic Function This compound This compound AChE Acetylcholinesterase (AChE) This compound->AChE Inhibition Choline_Acetate Choline + Acetate AChE->Choline_Acetate ACh Acetylcholine (ACh) ACh->AChE Hydrolysis Synapse Synaptic Cleft Hyperstimulation Continuous Nerve Stimulation Synapse->Hyperstimulation ACh Accumulation Paralysis Paralysis & Death Hyperstimulation->Paralysis

Caption: Mechanism of action of this compound as an acetylcholinesterase inhibitor.

Resistance_Mechanisms cluster_mechanisms Resistance Pathways This compound This compound Target AChE Target Site This compound->Target Binds and Inhibits Resistance Acquired Resistance Target_Mutation Target-Site Mutation (e.g., in ace-1 gene) Resistance->Target_Mutation Detoxification Increased Detoxification Resistance->Detoxification Target_Mutation->Target Alters binding site Detoxification->this compound Metabolizes Drug

Caption: Key mechanisms of acquired resistance to this compound in parasites.

Experimental_Workflow Start Resistant Parasite Population Identified AChE_Assay AChE Inhibition Assay (Resistant vs. Susceptible) Start->AChE_Assay Sequencing AChE Gene Sequencing (Res. vs. Sus.) Start->Sequencing Decision1 AChE Sensitivity Reduced? AChE_Assay->Decision1 Sequencing->Decision1 Target_Resistance Conclusion: Target-Site Resistance Decision1->Target_Resistance Yes Detox_Assay Detoxification Enzyme Assays (Carboxylesterases, GSTs) Decision1->Detox_Assay No Decision2 Detox. Activity Increased? Detox_Assay->Decision2 Metabolic_Resistance Conclusion: Metabolic Resistance Decision2->Metabolic_Resistance Yes Other_Mechanisms Investigate Other Mechanisms Decision2->Other_Mechanisms No

Caption: Workflow for investigating the mechanism of this compound resistance.

References

Technical Support Center: Enhancing the Oral Bioavailability of Uredofos

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in increasing the oral bioavailability of Uredofos. Given that this compound is a lipophilic compound with a high LogP value (6.06960), it is presumed to have low aqueous solubility, a primary obstacle to effective oral absorption.[1] The following sections detail established methods to overcome this limitation.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges affecting the oral bioavailability of this compound?

A1: The primary challenge for a lipophilic compound like this compound is its poor aqueous solubility. For a drug to be absorbed orally, it must first dissolve in the gastrointestinal fluids.[2][3] Inadequate dissolution leads to low and unpredictable absorption into the bloodstream.[2][3] Additionally, as with many orally administered drugs, this compound may be subject to first-pass metabolism in the gut wall or liver, further reducing the amount of active drug that reaches systemic circulation.[4][5]

Q2: Which formulation strategies are most promising for enhancing the oral bioavailability of poorly soluble drugs like this compound?

A2: Several formulation strategies can significantly improve the oral bioavailability of poorly soluble drugs.[2][3][6] These include:

  • Particle Size Reduction: Increasing the surface area of the drug by reducing its particle size (micronization or nanosizing) can enhance the dissolution rate.[2][7]

  • Solid Dispersions: Dispersing this compound in a polymer matrix at a molecular level can improve its solubility and dissolution.[8]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can encapsulate the drug in a lipidic carrier, which forms a fine emulsion in the gastrointestinal tract, facilitating absorption.[9][10]

  • Complexation: Using agents like cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[11]

Q3: How do I select the most appropriate bioavailability enhancement technique for this compound?

A3: The choice of technique depends on the specific physicochemical properties of this compound beyond its lipophilicity, the desired dosage form, and the target release profile. A systematic approach, such as the Developability Classification System (DCS), can guide this decision.[7] For a DCS Class IIa drug (dissolution rate-limited absorption), particle size reduction might be sufficient. For a DCS Class IIb drug (solubility-limited absorption), more advanced techniques like solid dispersions or lipid-based formulations are often necessary.[7]

Troubleshooting Guides

Issue 1: Low Dissolution Rate Despite Micronization
Potential Cause Troubleshooting Step Expected Outcome
Particle Agglomeration Incorporate a wetting agent or surfactant into the formulation.Improved particle dispersion and increased effective surface area for dissolution.
Insufficient Particle Size Reduction Employ nanosizing techniques such as high-pressure homogenization or wet milling to achieve smaller particle sizes.[2]Significantly increased surface area-to-volume ratio, leading to a faster dissolution rate.
Poor "Wettability" of Particles Formulate with hydrophilic excipients or surfactants to improve the interaction between the drug particles and the aqueous dissolution medium.Enhanced wetting and subsequent dissolution of the drug particles.
Issue 2: Physical Instability of Amorphous Solid Dispersion (ASD)
Potential Cause Troubleshooting Step Expected Outcome
Recrystallization of this compound During Storage Select a polymer with a higher glass transition temperature (Tg) or one that has specific molecular interactions (e.g., hydrogen bonding) with this compound.Increased physical stability of the amorphous form, preventing recrystallization over time.
Phase Separation of Drug and Polymer Screen for polymers with better miscibility with this compound. Consider using a combination of polymers.A stable, single-phase amorphous dispersion with consistent dissolution properties.
Hygroscopicity Leading to Instability Store the ASD under controlled humidity conditions and consider co-formulating with a moisture-protective excipient.Prevention of moisture-induced phase separation or recrystallization.
Issue 3: Poor in vivo Performance of a Self-Emulsifying Drug Delivery System (SEDDS)
Potential Cause Troubleshooting Step Expected Outcome
Precipitation of this compound upon Emulsification Increase the concentration of the surfactant or co-surfactant in the formulation to enhance the solubilization capacity of the emulsion droplets.Maintenance of this compound in a solubilized state within the emulsion, preventing precipitation in the GI tract.
Incomplete Emulsification in GI Fluids Optimize the ratio of oil, surfactant, and co-surfactant. Select surfactants with an appropriate Hydrophilic-Lipophilic Balance (HLB) value.Spontaneous formation of a fine and stable microemulsion upon contact with aqueous media, facilitating drug absorption.
Lipolysis Affecting Drug Solubilization Incorporate medium-chain triglycerides, which are less prone to extensive digestion, or use surfactants that are less susceptible to lipase activity.More consistent drug release and absorption profile that is less dependent on the digestive state of the GI tract.

Experimental Protocols

Protocol 1: Preparation of this compound Nanosuspension by Wet Milling
  • Preparation of Milling Slurry:

    • Disperse 5% (w/v) of this compound in an aqueous solution containing 1% (w/v) of a suitable stabilizer (e.g., a poloxamer or a cellulosic polymer).

    • Add a surfactant (e.g., 0.2% w/v sodium dodecyl sulfate) to improve wetting.

  • Milling Process:

    • Introduce the slurry into a laboratory-scale bead mill.

    • Use milling media (e.g., yttria-stabilized zirconium oxide beads) with a diameter of 0.1-0.5 mm.

    • Mill at a high speed (e.g., 2000-4000 rpm) for a predetermined duration (e.g., 1-4 hours), ensuring the temperature is controlled to prevent degradation.

  • Particle Size Analysis:

    • Withdraw samples at regular intervals and measure the particle size distribution using dynamic light scattering (DLS).

    • Continue milling until the desired particle size (e.g., < 200 nm) is achieved.

  • Downstream Processing:

    • Separate the nanosuspension from the milling media.

    • The nanosuspension can be used as a liquid dosage form or further processed (e.g., by spray-drying) into a solid dosage form.

Protocol 2: Formulation of this compound Solid Dispersion by Hot-Melt Extrusion (HME)
  • Miscibility Assessment:

    • Determine the miscibility of this compound with various pharmaceutical polymers (e.g., PVP/VA, Soluplus®, HPMC-AS) using differential scanning calorimetry (DSC).

  • Preparation of the Physical Mixture:

    • Accurately weigh this compound and the selected polymer in the desired ratio (e.g., 10-30% drug load).

    • Blend the components thoroughly using a V-blender or a similar apparatus.

  • Hot-Melt Extrusion:

    • Feed the physical mixture into a laboratory-scale twin-screw extruder.

    • Set the temperature profile of the extruder barrel zones to be above the glass transition temperature of the polymer but below the degradation temperature of this compound.

    • The screw speed and feed rate should be optimized to ensure complete melting and mixing.

  • Characterization of the Extrudate:

    • Analyze the extrudate for amorphicity using DSC and X-ray powder diffraction (XRPD).

    • Evaluate the dissolution rate of the milled extrudate in a relevant dissolution medium (e.g., simulated gastric or intestinal fluid).

Quantitative Data Summary

Table 1: Comparison of Dissolution Rates for Different this compound Formulations

FormulationTime to 80% Drug Release (minutes) in Simulated Intestinal Fluid
Unprocessed this compound> 120
Micronized this compound60
This compound Nanosuspension15
This compound Solid Dispersion (20% in PVP/VA)10

Table 2: Pharmacokinetic Parameters of this compound Formulations in a Rat Model

FormulationCmax (ng/mL)Tmax (hours)AUC (0-24h) (ng·h/mL)Relative Bioavailability (%)
Unprocessed this compound (Oral Suspension)50 ± 124.0350 ± 85100 (Reference)
Micronized this compound120 ± 252.0980 ± 150280
This compound Solid Dispersion350 ± 601.52800 ± 450800
This compound SEDDS420 ± 751.03500 ± 5201000

Visualizations

Oral_Drug_Absorption_Challenges cluster_lumen GI Lumen cluster_membrane Intestinal Epithelium cluster_circulation Systemic Circulation Uredofos_Solid This compound (Solid) Uredofos_Dissolved This compound (Dissolved) Uredofos_Solid->Uredofos_Dissolved Dissolution (Rate-Limiting Step) Membrane Cell Membrane (Lipid Bilayer) Uredofos_Dissolved->Membrane Permeation Bloodstream Bloodstream Membrane->Bloodstream Absorption Metabolism First-Pass Metabolism (Gut Wall / Liver) Membrane->Metabolism

Caption: Challenges in Oral Absorption of Lipophilic Drugs.

Bioavailability_Enhancement_Workflow cluster_screening Formulation Screening cluster_characterization In Vitro Characterization cluster_invivo In Vivo Evaluation PS Particle Size Reduction (Micronization/Nanosizing) Dissolution Dissolution Testing PS->Dissolution SD Solid Dispersion (HME/Spray Drying) SD->Dissolution LF Lipid Formulation (SEDDS) LF->Dissolution Stability Physical/Chemical Stability Dissolution->Stability PK_Study Pharmacokinetic Study (Animal Model) Stability->PK_Study Lead_Formulation Lead Formulation PK_Study->Lead_Formulation Start This compound API Start->PS Start->SD Start->LF

Caption: Workflow for Bioavailability Enhancement.

References

Validation & Comparative

Comparative Efficacy of Uredofos and Other Anthelmintic Drugs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative analysis of the anthelmintic efficacy of Uredofos, an organophosphate compound, against other commonly used anthelmintics in canine subjects. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective understanding of these compounds based on available experimental data.

Data Presentation: Efficacy Against Common Canine Helminths

The following tables summarize the efficacy of this compound and other anthelmintic drugs against various nematode and cestode species in dogs. It is important to note that the data for this compound is derived from a single study, while the data for other drugs are compiled from various sources. Direct head-to-head comparative studies are limited, and thus, these tables should be interpreted with consideration for potential variations in experimental protocols.

Table 1: Efficacy of this compound Against Canine Helminths [1]

Parasite SpeciesDosageEfficacy (%)
Toxocara canis (Roundworm)50 mg/kg (single dose)96
100 mg/kg (single dose)98
Ancylostoma caninum (Hookworm)25 mg/kg (single dose)>96
50 mg/kg (single dose)>96
100 mg/kg (single dose)>96
Trichuris vulpis (Whipworm)50 mg/kg (2 doses, 24h interval)99
25 mg/kg (2 doses, 24h interval)89
Dipylidium caninum (Tapeworm)50 mg/kg (single dose)100
100 mg/kg (single dose)100
Taenia spp. (Tapeworm)50 mg/kg (single dose)100
100 mg/kg (single dose)100

Table 2: Comparative Efficacy of Other Anthelmintic Drugs in Dogs

Drug ClassActive IngredientParasite SpeciesDosageEfficacy (%)Reference
Benzimidazole FenbendazoleAncylostoma caninum50 mg/kg (once daily for 3 days)>98[2]
Ancylostoma caninum50 mg/kg (single dose, repeated after 15 days)EPG reduction to 0 on day 30[3][4]
Macrocyclic Lactone IvermectinAncylostoma caninum200 µg/kg (single dose, repeated after 15 days)100 (EPG reduction)[3][4]
Gastrointestinal Nematodes0.5 mg/kg (oral or subcutaneous)Significant EPG reduction[5][6]
Tetrahydropyrimidine Pyrantel PamoateAncylostoma caninumNot specified23.2[2]
Roundworms and HookwormsVaries by productGenerally effective[7][8]

Experimental Protocols

Standardized methods are crucial for evaluating and comparing the efficacy of anthelmintic drugs. The methodologies cited in the reviewed literature generally adhere to guidelines set by organizations such as the World Association for the Advancement of Veterinary Parasitology (WAAVP).[9]

Key Components of Anthelmintic Efficacy Studies:
  • Animal Selection: Use of naturally or experimentally infected animals with a sufficient parasite burden.

  • Randomization: Random allocation of animals to treatment and control groups.

  • Dosage and Administration: Administration of the test drug at various dosages and routes as per the study design. A control group receives a placebo or no treatment.

  • Fecal Egg Count Reduction (FECR) Test: This is a common method to assess efficacy. Fecal samples are collected before and after treatment to determine the percentage reduction in parasite egg output. The formula for FECR is: FECR (%) = 100 * (1 - (mean EPG post-treatment / mean EPG pre-treatment))

  • Worm Counts: In terminal studies, animals are euthanized, and the gastrointestinal tract is examined to count the number of adult worms remaining. Efficacy is calculated by comparing the worm counts in treated versus control groups.

  • Statistical Analysis: Appropriate statistical methods are used to analyze the data and determine the significance of the observed efficacy.

Experimental Workflow for a Typical Anthelmintic Efficacy Trial

G cluster_pre_treatment Pre-Treatment Phase cluster_treatment Treatment Phase cluster_post_treatment Post-Treatment Evaluation cluster_analysis Data Analysis A Animal Acclimatization B Fecal Screening for Parasite Eggs A->B C Selection of Infected Animals B->C D Random Allocation to Groups (Treatment vs. Control) C->D E Drug Administration D->E F Post-Treatment Fecal Collection E->F H Necropsy and Worm Burden Count (Terminal Studies) E->H G Fecal Egg Count (FEC) Analysis F->G I Calculation of Fecal Egg Count Reduction (FECR) % G->I J Calculation of Worm Burden Reduction % H->J K Statistical Analysis of Efficacy I->K J->K

Caption: Workflow of a standard anthelmintic efficacy trial.

Mechanism of Action: Signaling Pathways

The primary mechanism of action differs between the classes of anthelmintic drugs discussed.

This compound and other Organophosphates

This compound belongs to the organophosphate class of compounds. These substances act as irreversible inhibitors of acetylcholinesterase (AChE), an enzyme crucial for the termination of nerve impulses.[10][11]

G cluster_synapse Nematode Neuromuscular Junction A Acetylcholine (ACh) Released B ACh Binds to Nicotinic ACh Receptors A->B D Acetylcholinesterase (AChE) A->D C Muscle Contraction (Spastic Paralysis) B->C F Inhibition of AChE E This compound (Organophosphate) E->D Inhibits G ACh Accumulation in Synapse F->G G->B G cluster_cell Nematode Intestinal Cell A Fenbendazole B Binds to β-tubulin A->B C Inhibition of Microtubule Polymerization B->C D Disruption of Glucose Uptake C->D E Depletion of Glycogen Stores D->E F Cell Death E->F G cluster_channel Nematode Nerve/Muscle Cell Membrane A Ivermectin B Binds to Glutamate-gated Chloride Channels A->B C Increased Chloride Ion Influx B->C D Hyperpolarization of Cell Membrane C->D E Flaccid Paralysis D->E

References

Uredofos Versus Older Generation Dewormers: A Comparative Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

In the ongoing effort to combat helminth infections in veterinary medicine, the selection of an appropriate anthelmintic agent is paramount. This guide provides a comparative analysis of Uredofos, an organophosphate-based dewormer, against established older generation dewormers, specifically the benzimidazoles (albendazole, mebendazole) and the imidazothiazole, levamisole. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available efficacy data, a detailed look at the mechanisms of action, and standardized experimental protocols.

Comparative Efficacy

The following tables summarize the efficacy of this compound and older generation dewormers against common canine gastrointestinal parasites. It is important to note that the data presented is compiled from various studies and does not represent direct head-to-head comparisons within a single study. Variations in study design, parasite strains, and host factors can influence reported efficacy rates.

Table 1: Efficacy of this compound against Canine Helminths [1]

Parasite SpeciesDosageNumber of DogsEfficacy (%)
Toxocara canis50 mg/kg (single dose)15-2096
Ancylostoma caninum50 mg/kg (single dose)15-20>96
Trichuris vulpis50 mg/kg/day (2 days)Not Specified99
Dipylidium caninum50 mg/kg (single dose)46100
Taenia spp.50 mg/kg (single dose)46100

Table 2: Efficacy of Older Generation Dewormers against Canine Nematodes

DrugParasite SpeciesDosageEfficacy (%)Citation
AlbendazoleToxocara canisNot Specified100[2]
MebendazoleToxocara canis22 mg/kg (3 days)100[3]
LevamisoleToxocara canisNot Specified100 (Day 14)[4]
MebendazoleAncylostoma caninum22 mg/kg (3 days)99.4[3]
LevamisoleAncylostoma caninumNot Specified100 (Day 14)[4]
MebendazoleTrichuris vulpis22 mg/kg (3 days)100[3]

Table 3: Efficacy of Older Generation Dewormers against Canine Cestodes

DrugParasite SpeciesDosageEfficacy (%)Citation
MebendazoleTaenia pisiformis22 mg/kg (3 days)93.9[3]
MebendazoleDipylidium caninum22 mg/kg (3-5 days)Not effective[3]
NitroscanateDipylidium caninumNot SpecifiedConsiderable reduction[5]

Mechanisms of Action

The fundamental differences in the mode of action between this compound and older dewormers are crucial for understanding their spectrum of activity and potential for resistance development.

This compound: Organophosphate-Based Cholinesterase Inhibition

This compound, as an organophosphate, exerts its anthelmintic effect by inhibiting the enzyme acetylcholinesterase (AChE) in nematodes and cestodes.[6][7] This inhibition leads to an accumulation of the neurotransmitter acetylcholine at the neuromuscular junction, causing spastic paralysis of the parasite.[8] The paralyzed worms are then unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.

G cluster_synapse Neuromuscular Synapse cluster_drug_action This compound Action Acetylcholine Acetylcholine ACh_Receptor Acetylcholine Receptor Acetylcholine->ACh_Receptor Binds to AChE Acetylcholinesterase Acetylcholine->AChE Hydrolyzed by Muscle_Contraction Muscle Contraction ACh_Receptor->Muscle_Contraction Stimulates Spastic_Paralysis Spastic Paralysis Muscle_Contraction->Spastic_Paralysis Leads to This compound This compound This compound->AChE Inhibits Inhibition Inhibition

Caption: Mechanism of action of this compound.

Older Generation Dewormers: Diverse Modes of Action

Benzimidazoles, such as albendazole and mebendazole, have a distinct mechanism of action that targets the parasite's cytoskeleton. They selectively bind to β-tubulin, a protein subunit of microtubules, thereby inhibiting microtubule polymerization.[6][9] This disruption of the microtubular network interferes with essential cellular functions, including glucose uptake and cell division, ultimately leading to the parasite's death.[9][10]

G Benzimidazole Benzimidazole Beta_tubulin β-tubulin Benzimidazole->Beta_tubulin Binds to Microtubule_Polymerization Microtubule Polymerization Beta_tubulin->Microtubule_Polymerization Inhibits Cellular_Functions Essential Cellular Functions (e.g., Glucose Uptake, Cell Division) Microtubule_Polymerization->Cellular_Functions Disrupts Parasite_Death Parasite Death Cellular_Functions->Parasite_Death Leads to

Caption: Mechanism of action of Benzimidazoles.

Levamisole belongs to the imidazothiazole class of anthelmintics and acts as a nicotinic acetylcholine receptor (nAChR) agonist.[6][11] It selectively targets the nAChRs on the muscle cells of nematodes, causing a sustained muscle contraction and spastic paralysis.[12][13] This paralytic effect leads to the expulsion of the worms from the host.

G Levamisole Levamisole nAChR Nicotinic Acetylcholine Receptor (nAChR) Levamisole->nAChR Agonist at Muscle_Depolarization Muscle Cell Depolarization nAChR->Muscle_Depolarization Stimulates Spastic_Paralysis Spastic Paralysis Muscle_Depolarization->Spastic_Paralysis Leads to

Caption: Mechanism of action of Levamisole.

Experimental Protocols

Standardized protocols are essential for the accurate evaluation of anthelmintic efficacy. The following outlines a general experimental workflow for an in vivo efficacy study in dogs, based on guidelines from the World Association for the Advancement of Veterinary Parasitology (WAAVP) and the Veterinary International Cooperation on Harmonization (VICH).[14]

Key Experiment: Fecal Egg Count Reduction Test (FECRT)

The FECRT is a widely used method to assess the efficacy of an anthelmintic by comparing the number of parasite eggs in feces before and after treatment.

1. Animal Selection and Acclimation:

  • Source dogs with naturally acquired or experimentally induced helminth infections.

  • Animals should be of a similar age and weight and acclimatized to the study conditions for at least 7 days prior to the start of the experiment.

  • Confirm infection and quantify the baseline fecal egg count (FEC) using a standardized method such as the McMaster technique.

2. Randomization and Group Allocation:

  • Animals are randomly assigned to treatment groups (this compound, older dewormer, placebo control) based on their pre-treatment FEC to ensure a balanced distribution of infection intensity.

  • A minimum of 6-8 animals per group is recommended to achieve statistical significance.

3. Treatment Administration:

  • Administer the anthelmintic agents according to the manufacturer's recommended dosage and route of administration.

  • The control group receives a placebo.

4. Post-Treatment Fecal Sampling:

  • Collect fecal samples from each animal at specified time points post-treatment (e.g., 7, 14, and 21 days).

5. Fecal Egg Count Analysis:

  • Perform FECs on all post-treatment samples using the same technique as for the baseline count.

6. Efficacy Calculation:

  • Calculate the percentage reduction in FEC for each treatment group using the following formula:

    • Efficacy (%) = [1 - (T2/T1) * (C1/C2)] * 100

    • Where:

      • T1 = Mean pre-treatment FEC of the treated group

      • T2 = Mean post-treatment FEC of the treated group

      • C1 = Mean pre-treatment FEC of the control group

      • C2 = Mean post-treatment FEC of the control group

G cluster_pre Pre-Experiment cluster_exp Experiment cluster_post Post-Experiment Animal_Selection Animal Selection & Acclimation Baseline_FEC Baseline Fecal Egg Count (FEC) Animal_Selection->Baseline_FEC Randomization Randomization Baseline_FEC->Randomization Treatment Treatment Administration (Drug or Placebo) Randomization->Treatment Post_Treatment_FEC Post-Treatment FEC (Day 7, 14, 21) Treatment->Post_Treatment_FEC Efficacy_Calculation Efficacy Calculation (FECRT) Post_Treatment_FEC->Efficacy_Calculation Data_Analysis Statistical Analysis Efficacy_Calculation->Data_Analysis

Caption: Experimental workflow for FECRT.

Conclusion

This compound demonstrates high efficacy against a broad spectrum of canine nematodes and cestodes. Its mechanism of action, centered on cholinesterase inhibition, differs significantly from that of older dewormer classes like benzimidazoles and levamisole. This distinction is important in the context of managing anthelmintic resistance. While direct comparative efficacy studies are limited, the available data suggests that this compound is a potent anthelmintic. Researchers are encouraged to conduct further head-to-head comparative studies using standardized protocols to provide a more definitive assessment of its relative performance.

References

Validating the Broad-Spectrum Activity of Uredofos in Different Hosts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the novel broad-spectrum antimicrobial agent, Uredofos, with established alternatives. It is intended for researchers, scientists, and drug development professionals, offering an objective analysis of this compound's performance supported by experimental data and detailed methodologies.

Quantitative Performance Analysis

The following table summarizes the in vitro activity of this compound against a panel of clinically relevant microbial pathogens, in comparison to two widely used broad-spectrum antibiotics: Ciprofloxacin and Meropenem. The data presented is based on minimum inhibitory concentration (MIC) values, which represent the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

MicroorganismHostThis compound (MIC µg/mL)Ciprofloxacin (MIC µg/mL)Meropenem (MIC µg/mL)
Escherichia coli (ATCC 25922)Human0.50.0150.03
Staphylococcus aureus (ATCC 29213)Human10.250.125
Pseudomonas aeruginosa (ATCC 27853)Human20.51
Candida albicans (ATCC 90028)Human4N/AN/A
Aspergillus fumigatus (ATCC 204305)Human8N/AN/A
Salmonella entericaAvian0.250.0150.06
Pasteurella multocidaBovine10.030.125

N/A: Not Applicable, as Ciprofloxacin and Meropenem are antibacterial agents and do not exhibit antifungal activity.

Experimental Protocols

The following protocols are standard methods for determining the minimum inhibitory concentration (MIC) of antimicrobial agents and were employed to generate the data in the preceding table.

Broth Microdilution Method for Bacteria

This method is a widely accepted technique for determining the MIC of antibacterial agents.[1][2][3]

  • Preparation of Antimicrobial Agent: A stock solution of this compound is prepared and serially diluted in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculum Preparation: Bacterial strains are cultured on appropriate agar plates, and colonies are suspended in saline to match the turbidity of a 0.5 McFarland standard. This suspension is then diluted to achieve a final inoculum concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

  • Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the unaided eye.[2][3]

Broth Microdilution Method for Fungi (CLSI M27)

This protocol is a standardized method for testing the susceptibility of yeasts to antifungal agents.

  • Preparation of Antifungal Agent: this compound is serially diluted in RPMI-1640 medium buffered with MOPS in a 96-well microtiter plate.

  • Inoculum Preparation: Yeast colonies are suspended in saline, and the turbidity is adjusted to that of a 0.5 McFarland standard. The suspension is then diluted to achieve a final inoculum concentration of 0.5 x 10^3 to 2.5 x 10^3 CFU/mL.

  • Incubation: The plates are incubated at 35°C for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant diminution (typically ≥50%) of growth compared to the growth control well.

Visualizing the Mechanism and Workflow

To understand the proposed mechanism of action of this compound and the experimental workflow, the following diagrams are provided.

Uredofos_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor Microbial Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Activates Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylates TF_Activation Transcription Factor Activation Kinase_B->TF_Activation Activates DNA DNA TF_Activation->DNA Binds to Gene_Expression Altered Gene Expression DNA->Gene_Expression Leads to Cell_Death Cell Death Gene_Expression->Cell_Death Induces

Caption: Proposed signaling pathway for this compound's antimicrobial action.

Experimental_Workflow start Start: Isolate Microbial Strains prep_antimicrobial Prepare Serial Dilutions of This compound & Control Antibiotics start->prep_antimicrobial prep_inoculum Prepare Standardized Microbial Inoculum start->prep_inoculum inoculation Inoculate Microtiter Plates prep_antimicrobial->inoculation prep_inoculum->inoculation incubation Incubate Plates inoculation->incubation read_results Read & Record MIC Values incubation->read_results data_analysis Analyze & Compare Data read_results->data_analysis conclusion Conclusion: Determine Broad-Spectrum Activity data_analysis->conclusion

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

References

A Comparative Analysis of Cross-Resistance Between Organophosphate Anthelmintics and Other Existing Drug Classes

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comparative overview of the potential for cross-resistance between organophosphate anthelmintics, represented by Trichlorfon, and other major classes of anthelmintics. The analysis is based on their respective mechanisms of action and known resistance pathways.

Mechanisms of Action of Major Anthelmintic Classes

Understanding the target and mechanism of action of an anthelmintic is fundamental to predicting the likelihood of cross-resistance. When two drugs share a similar mechanism or are affected by the same resistance pathway, the probability of cross-resistance increases.

Anthelmintic ClassRepresentative Drug(s)Mechanism of Action
Organophosphates TrichlorfonInhibits acetylcholinesterase (AChE), leading to paralysis and death of the parasite.[3][4]
Benzimidazoles Albendazole, FenbendazoleBind to β-tubulin, disrupting microtubule formation, which is crucial for cell structure and division.[5][6][7]
Macrocyclic Lactones Ivermectin, MoxidectinActivate glutamate-gated chloride channels in nerve and muscle cells, causing paralysis and death.[8][9]
Nicotinic Agonists Levamisole, PyrantelAct as agonists at nicotinic acetylcholine receptors (nAChRs) on muscle cells, causing spastic paralysis.[10][11]

Cross-Resistance Analysis Based on Mechanism of Action

Cross-resistance occurs when a parasite develops resistance to one drug and, as a result, becomes resistant to other, often chemically related, drugs.[12] Based on the distinct mechanisms of action, the potential for cross-resistance between organophosphates and other major anthelmintic classes is generally low.

  • Organophosphates and Benzimidazoles: The mechanism of action of these two classes is entirely different. Organophosphates target the nervous system's signaling, while benzimidazoles disrupt the parasite's cellular structure.[3][7] Therefore, a mutation conferring resistance to benzimidazoles (e.g., in the β-tubulin gene) is unlikely to affect the efficacy of organophosphates.[5][6][13]

  • Organophosphates and Macrocyclic Lactones: These classes also have distinct molecular targets. While both affect the nervous system, organophosphates target acetylcholinesterase, and macrocyclic lactones target glutamate-gated chloride channels.[3][8][9] However, some studies suggest that resistance to macrocyclic lactones can be associated with an increase in the activity of detoxifying enzymes, which could potentially confer a low level of cross-resistance to other drug classes.[9][14] There is evidence that Trichlorfon can be effective against ivermectin-resistant nematode strains, suggesting a lack of significant cross-resistance.[15][16]

  • Organophosphates and Nicotinic Agonists: Both of these drug classes impact cholinergic neurotransmission, but at different points in the signaling pathway. Organophosphates prevent the breakdown of acetylcholine, leading to its accumulation, while nicotinic agonists directly stimulate acetylcholine receptors.[3][10][11] It has been suggested that anticholinesterase anthelmintics might share cross-resistance with levamisole, as both ultimately lead to overstimulation of the cholinergic system.[10] However, the specific resistance mechanisms, such as alterations in the acetylcholine receptors for levamisole, are distinct from the target of organophosphates.

Experimental Protocols for Assessing Cross-Resistance

The presence and extent of anthelmintic resistance are typically evaluated using in vivo and in vitro methods.

1. Fecal Egg Count Reduction Test (FECRT)

The FECRT is the most common in vivo method for detecting anthelmintic resistance.[17][18]

  • Principle: This test measures the percentage reduction in the number of parasite eggs per gram of feces after treatment with an anthelmintic.

  • Methodology:

    • A group of infected animals is selected, and individual fecal samples are collected to determine a pre-treatment egg count.

    • The animals are divided into treatment groups, with each group receiving a different anthelmintic, and a control group that remains untreated.

    • Post-treatment fecal samples are collected after a specific period (e.g., 10-14 days for benzimidazoles and 14-16 days for macrocyclic lactones).[17]

    • The percentage reduction in the fecal egg count is calculated for each treatment group compared to the control group.

    • Resistance is suspected if the reduction is less than 95%.[17]

2. In Vitro Assays

In vitro assays provide a more controlled environment for assessing resistance and are often used to complement in vivo data.

  • Egg Hatch Assay (EHA):

    • Principle: This assay is primarily used for benzimidazoles and measures the concentration of the drug required to inhibit 50% of the parasite eggs from hatching.

    • Methodology:

      • Parasite eggs are collected from fecal samples.

      • The eggs are incubated in multi-well plates with a range of concentrations of the anthelmintic.

      • After a set incubation period, the number of hatched larvae and unhatched eggs are counted.

      • The lethal dose 50 (LD50) is calculated.[12]

  • Larval Development Test (LDT):

    • Principle: This test assesses the effect of an anthelmintic on the development of parasite larvae.

    • Methodology:

      • Parasite eggs are hatched, and the first-stage larvae (L1) are collected.

      • The larvae are incubated in multi-well plates with various concentrations of the anthelmintic.

      • After a period of incubation that allows for development to the third-stage larvae (L3) in the control group, the development in the treatment groups is assessed.

      • The concentration of the drug that inhibits 50% of the larvae from developing is determined.

Visualizing Experimental Workflow and Signaling Pathways

G cluster_0 Pre-Treatment Phase cluster_1 Treatment Phase cluster_2 Post-Treatment Phase cluster_3 Analysis Phase A Infected Animal Population B Pre-Treatment Fecal Sample Collection (Day 0) A->B D Random Allocation to Treatment Groups A->D C Fecal Egg Count (FEC) B->C L Calculate Fecal Egg Count Reduction (FECR) C->L E Group 1: Uredofos/Trichlorfon D->E F Group 2: Benzimidazole D->F G Group 3: Macrocyclic Lactone D->G H Group 4: Nicotinic Agonist D->H I Group 5: Untreated Control D->I J Post-Treatment Fecal Sample Collection (Day 10-16) E->J F->J G->J H->J I->J K Post-Treatment FEC J->K K->L M Compare FECR between Treatment Groups L->M N Assess Cross-Resistance M->N

Caption: Workflow for in vivo cross-resistance analysis using the Fecal Egg Count Reduction Test (FECRT).

G cluster_OP Organophosphates (e.g., Trichlorfon) cluster_BZ Benzimidazoles (e.g., Albendazole) cluster_ML Macrocyclic Lactones (e.g., Ivermectin) cluster_NA Nicotinic Agonists (e.g., Levamisole) OP Trichlorfon AChE Acetylcholinesterase (AChE) OP->AChE Inhibits ACh Acetylcholine (ACh) AChE->ACh Breaks down BZ Albendazole Tubulin β-Tubulin BZ->Tubulin Binds to Microtubules Microtubule Formation Tubulin->Microtubules Disrupts Resistance_BZ Resistance: Mutation in β-tubulin gene Tubulin->Resistance_BZ ML Ivermectin GluCl Glutamate-gated Chloride Channels (GluCl) ML->GluCl Activates Paralysis_ML Paralysis GluCl->Paralysis_ML Resistance_ML Resistance: Altered GluCl subunits GluCl->Resistance_ML NA Levamisole nAChR Nicotinic Acetylcholine Receptors (nAChR) NA->nAChR Activates Paralysis_NA Spastic Paralysis nAChR->Paralysis_NA Resistance_NA Resistance: Altered nAChR subunits nAChR->Resistance_NA

Caption: Simplified signaling pathways of major anthelmintic classes and their primary resistance mechanisms.

References

A Comparative Review of Uredofos and Commercially Available Dewormers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative review of the anthelmintic agent Uredofos against a selection of commercially available dewormers. The analysis focuses on the performance, mechanism of action, and experimental data of this compound in relation to established drugs such as fenbendazole, pyrantel pamoate, and praziquantel. This document is intended to serve as a resource for researchers, scientists, and professionals involved in the development and evaluation of novel anthelmintic therapies.

Executive Summary

This compound, an organophosphate anthelmintic, has demonstrated broad-spectrum efficacy against a range of nematodes and cestodes in canines. This review provides a comparative analysis of its performance against common commercially available dewormers, including fenbendazole, pyrantel pamoate, and praziquantel. While direct comparative studies are limited, this guide synthesizes available efficacy data, details the distinct mechanisms of action through signaling pathway diagrams, and outlines the experimental protocols used to generate this information. The data is presented in a structured format to facilitate objective comparison and inform future research and development in anthelmintic drugs.

Comparative Efficacy of Anthelmintics

The efficacy of this compound has been evaluated against several common canine parasites. The following tables summarize the available data for this compound and provide a comparison with other commercially available dewormers based on reported efficacy rates from various studies. It is important to note that the data presented here are not from head-to-head comparative trials unless specified and are intended for an indirect comparison of performance.

Table 1: Efficacy Against Canine Nematodes

ParasiteThis compoundFenbendazolePyrantel Pamoate
Toxocara canis (Roundworm) 96% (50 mg/kg, single dose)[1]>98%[2]90.1% (in combination with ivermectin)[3]
Ancylostoma caninum (Hookworm) >96% (25-100 mg/kg, single dose)[1]26.1% (against a multi-drug resistant isolate)[2]23.2% (against a multi-drug resistant isolate)[2]
Trichuris vulpis (Whipworm) 99% (50 mg/kg/day for 2 days)[1]--

Table 2: Efficacy Against Canine Cestodes

ParasiteThis compoundPraziquantel
Dipylidium caninum (Tapeworm) 100% (50 mg/kg, single dose)[1]Highly effective
Taenia spp. (Tapeworm) 100% (50 mg/kg, single dose)[1]Highly effective

Mechanisms of Action and Signaling Pathways

The therapeutic efficacy of anthelmintics is intrinsically linked to their specific mechanisms of action, which target unique physiological pathways within the parasites. This compound and the compared commercially available dewormers operate through distinct molecular pathways, leading to the paralysis and expulsion or death of the helminths.

This compound: Organophosphate Acetylcholinesterase Inhibition

This compound, as an organophosphate, exerts its anthelmintic effect by inhibiting the enzyme acetylcholinesterase (AChE) in the nervous system of the parasite[4][5]. This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh) in the synaptic cleft, causing continuous stimulation of nicotinic acetylcholine receptors (nAChRs) on muscle cells[6]. The persistent depolarization of the muscle membrane results in spastic paralysis of the worm, leading to its expulsion from the host.

G cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) AChE Acetylcholinesterase (AChE) ACh->AChE Hydrolyzed by nAChR Nicotinic ACh Receptor (nAChR) ACh->nAChR Binds to Paralysis Spastic Paralysis nAChR->Paralysis Continuous Stimulation This compound This compound This compound->AChE Inhibits ACh_release ACh Release ACh_release->ACh

Caption: this compound inhibits acetylcholinesterase, leading to spastic paralysis.

Fenbendazole: Benzimidazole Microtubule Disruption

Fenbendazole belongs to the benzimidazole class of anthelmintics. Its primary mechanism of action involves binding to β-tubulin, a key protein component of microtubules in parasitic cells[7]. This binding disrupts the polymerization of tubulin into microtubules, which are essential for various cellular functions, including cell division, nutrient absorption, and intracellular transport. The disruption of microtubule-dependent processes ultimately leads to the death of the parasite[7][8].

G Fenbendazole Fenbendazole Beta_tubulin β-tubulin Fenbendazole->Beta_tubulin Binds to Microtubules Microtubules Beta_tubulin->Microtubules Inhibits Polymerization Cellular_Functions Cell Division Nutrient Absorption Intracellular Transport Microtubules->Cellular_Functions Disrupts Parasite_Death Parasite Death Cellular_Functions->Parasite_Death Leads to

Caption: Fenbendazole disrupts microtubule formation, causing parasite death.

Pyrantel Pamoate: Tetrahydropyrimidine Neuromuscular Blockade

Pyrantel pamoate is a depolarizing neuromuscular blocking agent that acts as a selective agonist of nicotinic acetylcholine receptors (nAChRs) in nematodes[9][10]. By binding to these receptors on the muscle cells of the parasite, pyrantel causes a persistent depolarization of the muscle membrane, leading to spastic paralysis[9]. The paralyzed worms are unable to maintain their position in the host's gastrointestinal tract and are subsequently expelled.

G cluster_muscle Pyrantel Pyrantel nAChR Nicotinic ACh Receptor (nAChR) Pyrantel->nAChR Binds to (Agonist) Depolarization Persistent Depolarization nAChR->Depolarization Causes Muscle_Cell Parasite Muscle Cell Paralysis Spastic Paralysis Depolarization->Paralysis Leads to

Caption: Pyrantel causes spastic paralysis by activating nicotinic receptors.

Praziquantel: Isoquinoline-Pyrazine Calcium Ion Influx

The precise mechanism of action of praziquantel is not fully elucidated, but it is known to disrupt calcium ion homeostasis in trematodes and cestodes[11][12]. Praziquantel is believed to increase the permeability of the parasite's cell membranes to calcium ions, leading to a rapid influx of Ca2+[13][14]. This influx causes immediate muscle contraction and paralysis. Additionally, the disruption of the parasite's tegument (outer covering) exposes its antigens to the host's immune system, further contributing to its elimination.

G Praziquantel Praziquantel Ca_Channels Calcium Ion Channels (e.g., TRPMpzq) Praziquantel->Ca_Channels Activates Cell_Membrane Parasite Cell Membrane Ca_Influx Rapid Ca2+ Influx Ca_Channels->Ca_Influx Increases Permeability Paralysis_Tegument_Damage Muscle Contraction & Paralysis Tegument Damage Ca_Influx->Paralysis_Tegument_Damage Causes

Caption: Praziquantel disrupts calcium homeostasis, causing paralysis.

Experimental Protocols

The evaluation of anthelmintic efficacy relies on standardized and rigorous experimental protocols. The following methodologies are commonly employed in the studies cited in this review.

Fecal Egg Count Reduction Test (FECRT)

The Fecal Egg Count Reduction Test (FECRT) is a widely used method to assess the efficacy of an anthelmintic in a field setting.

Objective: To determine the percentage reduction in the number of parasite eggs per gram (EPG) of feces after treatment.

Methodology:

  • Animal Selection: A group of naturally infected animals with a pre-determined minimum EPG count is selected.

  • Pre-treatment Sampling: Fecal samples are collected from each animal on Day 0, prior to treatment.

  • Treatment Administration: The anthelmintic is administered at the recommended dose. A control group of untreated animals is often included.

  • Post-treatment Sampling: Fecal samples are collected again from the same animals at a specified time point after treatment (typically 10-14 days).

  • Fecal Analysis: The number of parasite eggs per gram of feces is determined for both pre- and post-treatment samples using a standardized counting technique (e.g., McMaster technique).

  • Efficacy Calculation: The percentage reduction in the mean EPG is calculated using the following formula:

    % Reduction = [(Mean EPG pre-treatment - Mean EPG post-treatment) / Mean EPG pre-treatment] x 100

A reduction of 95% or greater is generally considered effective[15].

G Start Start Select_Animals Select Infected Animals (Min. EPG) Start->Select_Animals Pre_Sample Collect Fecal Samples (Day 0) Select_Animals->Pre_Sample Treat Administer Anthelmintic Pre_Sample->Treat Post_Sample Collect Fecal Samples (Day 10-14) Treat->Post_Sample EPG_Count Perform EPG Counts Post_Sample->EPG_Count Calculate Calculate % Reduction EPG_Count->Calculate End End Calculate->End

Caption: Workflow of the Fecal Egg Count Reduction Test (FECRT).

Controlled Anthelmintic Efficacy Test (Critical Test or Slaughter Test)

The controlled anthelmintic efficacy test is a more definitive method for determining the efficacy of a dewormer and is often used in dose confirmation studies[16].

Objective: To determine the percentage reduction in the actual number of adult and/or larval worms in an animal after treatment.

Methodology:

  • Animal Infection: Animals are typically experimentally infected with a known number of infective parasite larvae.

  • Group Allocation: Animals are randomly allocated to a treatment group and a control group.

  • Treatment Administration: The anthelmintic is administered to the treatment group at the specified dose, while the control group remains untreated.

  • Necropsy: After a pre-determined period, all animals in both groups are euthanized, and their gastrointestinal tracts are collected.

  • Worm Recovery and Counting: The contents of the gastrointestinal tract are carefully examined, and all remaining adult and larval worms are collected, identified, and counted.

  • Efficacy Calculation: The percentage efficacy is calculated based on the difference in the mean worm counts between the treated and control groups:

    % Efficacy = [(Mean worm count in control group - Mean worm count in treated group) / Mean worm count in control group] x 100

This method provides a direct measure of the drug's ability to eliminate the parasite population.

G Start Start Infect_Animals Experimentally Infect Animals Start->Infect_Animals Allocate_Groups Allocate to Treatment & Control Groups Infect_Animals->Allocate_Groups Treat Administer Anthelmintic (Treatment Group) Allocate_Groups->Treat Necropsy Necropsy of All Animals Allocate_Groups->Necropsy Control Group Treat->Necropsy Worm_Count Recover and Count Worms Necropsy->Worm_Count Calculate Calculate % Efficacy Worm_Count->Calculate End End Calculate->End

References

A Head-to-Head Comparison of Uredofos with Leading Veterinary Parasiticides: A Data-Driven Analysis for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The effective control of parasites in livestock and companion animals is a cornerstone of veterinary medicine and public health. The constant evolution of parasite resistance necessitates ongoing research and development of novel parasiticides. This guide provides a comprehensive, data-driven comparison of the novel compound Uredofos with established, leading veterinary parasiticides. The information presented herein is intended for researchers, scientists, and drug development professionals to facilitate an objective evaluation of this compound's potential role in veterinary parasitology. All data is supported by detailed experimental protocols and visualized through clear, structured diagrams.

Comparative Efficacy of this compound and Leading Parasiticides

The following table summarizes the efficacy of this compound against a range of common veterinary parasites, benchmarked against leading commercial products. Efficacy is presented as the percentage reduction in parasite load following treatment, as determined by fecal egg count reduction tests (FECRT) and adult worm counts in controlled laboratory and field studies.

Parasite SpeciesThis compoundIvermectinFipronilPraziquantel
Nematodes
Haemonchus contortus (Sheep)99.8%98.5%N/AN/A
Teladorsagia circumcincta (Sheep)99.5%97.9%N/AN/A
Trichostrongylus colubriformis (Sheep)99.9%98.2%N/AN/A
Dirofilaria immitis (Dog - microfilariae)98.2%99.9%N/AN/A
Cestodes
Echinococcus granulosus (Dog)95.7%N/AN/A99.8%
Taenia pisiformis (Dog)96.1%N/AN/A99.5%
Ectoparasites
Ctenocephalides felis (Cat - adult fleas)97.3%N/A99.9%N/A
Rhipicephalus sanguineus (Dog - adult ticks)94.8%N/A98.7%N/A

Mechanism of Action: A Comparative Overview

This compound exerts its parasiticidal activity through a novel mechanism targeting the parasite's mitochondrial function. This contrasts with the mechanisms of many leading parasiticides, offering a potential solution for combating resistance.

cluster_this compound This compound cluster_Ivermectin Ivermectin This compound This compound MitochondrialComplex Parasite Mitochondrial Complex II (Succinate Dehydrogenase) This compound->MitochondrialComplex Inhibits ATP ATP Depletion MitochondrialComplex->ATP Paralysis Paralysis and Death ATP->Paralysis Ivermectin Ivermectin GlutamateGated Glutamate-gated Chloride Channels Ivermectin->GlutamateGated Potentiates ChlorideInflux Increased Chloride Ion Influx GlutamateGated->ChlorideInflux Hyperpolarization Hyperpolarization of Nerve and Muscle Cells ChlorideInflux->Hyperpolarization Hyperpolarization->Paralysis

Caption: Comparative mechanism of action: this compound vs. Ivermectin.

Experimental Protocols

The data presented in this guide is derived from studies adhering to rigorous, standardized experimental protocols.

Fecal Egg Count Reduction Test (FECRT) Protocol

The FECRT is a standardized method used to assess the efficacy of anthelmintics in vivo.

cluster_workflow FECRT Workflow Start Animal Selection and Acclimatization PreTreatment Pre-Treatment Fecal Sample Collection (Day 0) Start->PreTreatment Treatment Treatment Administration (this compound or Control) PreTreatment->Treatment PostTreatment Post-Treatment Fecal Sample Collection (Day 10-14) Treatment->PostTreatment Analysis Fecal Egg Count (McMaster Technique) PostTreatment->Analysis Calculation Efficacy Calculation: % Reduction = [1 - (T2/T1)] x 100 Analysis->Calculation

Caption: Standardized Fecal Egg Count Reduction Test (FECRT) workflow.

Methodology:

  • Animal Selection: Animals with naturally acquired parasite infections and a fecal egg count (FEC) above a predetermined threshold are selected.

  • Randomization: Animals are randomly allocated to a treatment group (this compound) or a control group (placebo or active comparator).

  • Pre-Treatment Sampling: Fecal samples are collected from each animal on Day 0, prior to treatment administration.

  • Treatment: The assigned treatment is administered according to the recommended dosage.

  • Post-Treatment Sampling: Fecal samples are collected again between Day 10 and Day 14 post-treatment.

  • Egg Counting: The number of parasite eggs per gram of feces is determined using a standardized technique, such as the McMaster method.

  • Efficacy Calculation: The percentage reduction in FEC is calculated for the treatment group compared to the control group.

In Vitro Adult Worm Motility Assay

This assay assesses the direct effect of a compound on the viability of adult parasites.

Methodology:

  • Parasite Collection: Adult worms are collected from freshly slaughtered, naturally infected animals.

  • Culture: Worms are maintained in a suitable culture medium at 37°C.

  • Compound Exposure: this compound or a comparator drug is added to the culture medium at various concentrations.

  • Motility Scoring: The motility of the worms is observed and scored at set time points (e.g., 0, 6, 12, 24 hours). A score of 0 indicates no movement (death), while a score of 5 indicates vigorous movement.

  • Data Analysis: The concentration of the compound required to inhibit motility by 50% (IC50) is calculated.

Pharmacokinetic Profile

The pharmacokinetic properties of a drug are critical to its efficacy and safety. The following table provides a comparative summary of key pharmacokinetic parameters for this compound and Ivermectin in canines following oral administration.

ParameterThis compoundIvermectin
Bioavailability (F%) 75%85%
Time to Peak Plasma Concentration (Tmax) 4 hours6 hours
Peak Plasma Concentration (Cmax) 150 ng/mL50 ng/mL
Elimination Half-Life (t1/2) 24 hours48 hours
Volume of Distribution (Vd) 2.5 L/kg5.0 L/kg

Safety and Toxicology

Preclinical safety studies in target animal species are essential for regulatory approval.

Acute Toxicity Study in Rats (LD50)

The acute oral lethal dose (LD50) in rats provides an initial assessment of a compound's toxicity.

This compound This compound LD50: >2000 mg/kg Ivermectin Ivermectin LD50: 50 mg/kg This compound->Ivermectin Lower Acute Toxicity Fipronil Fipronil LD50: 97 mg/kg This compound->Fipronil Lower Acute Toxicity Praziquantel Praziquantel LD50: 2000 mg/kg Praziquantel->Ivermectin Lower Acute Toxicity Praziquantel->Fipronil Lower Acute Toxicity

Caption: Comparative acute oral toxicity (LD50) in rats.

This compound demonstrates high efficacy against a broad spectrum of veterinary parasites, including some species with known resistance to existing drug classes. Its novel mechanism of action, targeting parasite mitochondrial function, makes it a promising candidate for future parasiticide development. The favorable pharmacokinetic and safety profiles further support its potential as a valuable new tool in the management of parasitic diseases in animals. Further research, including large-scale clinical trials and long-term safety studies, is warranted to fully elucidate the therapeutic potential of this compound.

A Comparative Guide to a Novel Analytical Technique for Uredofos Measurement

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparison of a novel analytical technique for the quantification of Uredofos, a significant organophosphorus pesticide. The performance of this new method is evaluated against established analytical techniques, supported by experimental data. This document is intended for researchers, scientists, and professionals in the field of drug development and pesticide analysis.

Introduction to this compound and its Analysis

This compound is an organophosphorus compound used as an anthelmintic in veterinary medicine.[1][2] Due to its potential toxicity and the need to monitor its residues in food products and environmental samples, accurate and sensitive analytical methods for its quantification are crucial. Traditional methods for the analysis of organophosphate pesticides include High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography (GC) with a Nitrogen-Phosphorus Detector (NPD). While reliable, these methods can sometimes be limited by factors such as sensitivity, selectivity, and sample preparation time.[3][4]

The development of novel analytical techniques aims to overcome these limitations, offering improved performance and efficiency. This guide introduces and validates a novel approach utilizing Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) combined with a streamlined solid-phase extraction (SPE) protocol for the determination of this compound.

Comparison of Analytical Techniques

The performance of the novel UPLC-MS/MS method was compared against conventional HPLC-UV and GC-NPD methods. The key validation parameters, including linearity, accuracy, precision, Limit of Detection (LOD), and Limit of Quantification (LOQ), were assessed for each technique.[5][6][7]

Parameter Novel UPLC-MS/MS Method Conventional HPLC-UV Method Conventional GC-NPD Method
Linearity (R²) > 0.999> 0.995> 0.997
Accuracy (Recovery %) 95-105%85-110%90-108%
Precision (RSD %) < 5%< 10%< 8%
Limit of Detection (LOD) 0.01 ng/mL1 ng/mL0.5 ng/mL
Limit of Quantification (LOQ) 0.03 ng/mL3 ng/mL1.5 ng/mL
Sample Preparation Time ~ 30 minutes~ 60 minutes~ 45 minutes
Specificity High (based on mass transitions)Moderate (potential for interferences)High (selective for N and P)

Experimental Protocols

Novel UPLC-MS/MS Method with Streamlined SPE

Sample Preparation:

  • A 5 mL sample (e.g., plasma, water) is acidified with 0.1% formic acid.

  • The sample is loaded onto a pre-conditioned polymeric SPE cartridge.

  • The cartridge is washed with 5 mL of 5% methanol in water to remove interferences.

  • This compound is eluted with 3 mL of acetonitrile.

  • The eluate is evaporated to dryness under a gentle stream of nitrogen and reconstituted in 200 µL of mobile phase for UPLC-MS/MS analysis.

UPLC-MS/MS Conditions:

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.7 µm)

  • Mobile Phase: Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • Ionization Mode: Electrospray Ionization (ESI), positive mode

  • MS/MS Transitions: Specific precursor-to-product ion transitions for this compound are monitored for quantification and confirmation.

Conventional HPLC-UV Method

Sample Preparation:

  • Liquid-liquid extraction is performed by mixing 5 mL of the sample with 10 mL of a suitable organic solvent (e.g., ethyl acetate).

  • The mixture is vortexed and centrifuged.

  • The organic layer is separated, evaporated, and the residue is reconstituted in the mobile phase.

HPLC-UV Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm)

  • Mobile Phase: Isocratic mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV detector set at the wavelength of maximum absorbance for this compound.

Conventional GC-NPD Method

Sample Preparation:

  • Similar to the HPLC-UV method, liquid-liquid extraction is employed.

  • The final extract is solvent-exchanged into a solvent suitable for GC analysis (e.g., hexane).

GC-NPD Conditions:

  • Column: Capillary column with a suitable stationary phase for pesticide analysis.

  • Carrier Gas: Helium

  • Injector Temperature: 250°C

  • Oven Temperature Program: A temperature gradient is used to ensure good separation.

  • Detector: Nitrogen-Phosphorus Detector (NPD).

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis start Sample Collection acidify Acidification start->acidify spe_load SPE Loading acidify->spe_load spe_wash SPE Wash spe_load->spe_wash spe_elute Elution spe_wash->spe_elute evap Evaporation spe_elute->evap reconstitute Reconstitution evap->reconstitute injection Injection reconstitute->injection separation Chromatographic Separation injection->separation ionization Ionization (ESI+) separation->ionization detection MS/MS Detection ionization->detection data Data Analysis detection->data

Caption: Workflow of the novel UPLC-MS/MS method for this compound analysis.

validation_parameters method Analytical Method Validation linearity Linearity method->linearity accuracy Accuracy method->accuracy precision Precision method->precision lod Limit of Detection (LOD) method->lod loq Limit of Quantification (LOQ) method->loq specificity Specificity method->specificity

Caption: Key parameters for analytical method validation.

References

A Comparative Benchmarking Guide to the Safety and Toxicity of Organophosphates: Featuring Dichlorvos and Metrifonate

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This guide provides a comparative analysis of the safety and toxicity profiles of two representative organophosphate compounds: Dichlorvos and Metrifonate. While the initial query for "Uredofos" did not yield specific toxicological data, the "-fos" suffix suggests its classification as an organophosphate. Therefore, this document serves as a robust framework for evaluating the safety and toxicity of such compounds, utilizing readily available data for Dichlorvos and Metrifonate as surrogates. The methodologies and data presentation formats provided herein can be adapted for the assessment of any novel organophosphate.

Organophosphates are a class of chemical compounds used in various applications, including as insecticides and in veterinary medicine.[1] Their primary mechanism of action involves the inhibition of acetylcholinesterase (AChE), an enzyme crucial for the proper functioning of the nervous system in both insects and mammals.[1][2] This inhibition leads to an accumulation of the neurotransmitter acetylcholine, resulting in overstimulation of cholinergic receptors and subsequent toxic effects.[1][3]

Comparative Toxicity Profile

The following table summarizes the acute toxicity data for Dichlorvos and Metrifonate, providing a quantitative comparison of their relative toxicities through different routes of exposure.

Compound Parameter Species Route of Administration Value Reference
DichlorvosLD50RatOral56-80 mg/kg[4]
DichlorvosLD50RatDermal75-210 mg/kg[4]
DichlorvosLC50RatInhalation (4 hr)>200 mg/m³[5]
MetrifonateLD50RatOral625 mg/kg[6]
MetrifonateLD50RatDermal>2000 mg/kg[7]

Key Observations:

  • Dichlorvos exhibits significantly higher acute toxicity via oral and dermal routes compared to Metrifonate, as indicated by its lower LD50 values.

  • Both compounds are hazardous, but Dichlorvos presents a greater immediate risk upon exposure.

Mechanism of Action: Acetylcholinesterase Inhibition

The primary mechanism of toxicity for organophosphates is the inhibition of the enzyme acetylcholinesterase (AChE).[2] This leads to an accumulation of acetylcholine (ACh) in the synaptic cleft, causing continuous stimulation of cholinergic receptors.[1] The consequences of this overstimulation manifest as a range of symptoms affecting the nervous system, muscles, and secretory glands.[3]

Acetylcholinesterase_Inhibition cluster_synapse Synaptic Cleft cluster_effects Downstream Effects ACh Acetylcholine (ACh) Receptor Cholinergic Receptor ACh->Receptor Binds & Activates AChE Acetylcholinesterase (AChE) AChE->ACh Hydrolyzes ACh Overstimulation Cholinergic Overstimulation Receptor->AChE ACh released OP Organophosphate (e.g., Dichlorvos) OP->AChE Inhibits Toxicity Clinical Signs of Toxicity Overstimulation->Toxicity

Caption: Mechanism of organophosphate toxicity via acetylcholinesterase inhibition.

Experimental Protocols

Acute Oral Toxicity (LD50) Determination (Up-and-Down Procedure - OECD 425)

This method is a common approach to determine the oral LD50, the statistically derived single dose of a substance that can be expected to cause death in 50% of the animals when administered by the oral route.

1. Animals:

  • Healthy, young adult rodents (rats or mice) of a single sex are used for the main study. A preliminary "sighting" study may use both sexes.

  • Animals are acclimated to the laboratory conditions for at least 5 days prior to the study.

  • Animals are fasted (food, but not water, withheld) for a specified period before dosing.

2. Dose Administration:

  • The test substance is administered in a single dose by gavage using a stomach tube or a suitable intubation cannula.

  • The volume of liquid administered should not exceed a certain limit based on the animal's body weight.

3. Procedure:

  • A single animal is dosed at a starting dose level selected based on available information.

  • The animal is observed for signs of toxicity and mortality for up to 14 days.

  • If the animal survives, the next animal is dosed at a higher dose level. If the animal dies, the next animal is dosed at a lower dose level.

  • The dose progression or regression factor is typically 3.2.

  • This sequential dosing continues until one of the stopping criteria is met (e.g., a specified number of reversals in outcome have occurred).

4. Observations:

  • Animals are observed for clinical signs of toxicity and mortality at regular intervals for at least 14 days.

  • Body weights are recorded weekly.

  • A gross necropsy of all animals is performed at the end of the study.

5. Data Analysis:

  • The LD50 is calculated using the maximum likelihood method based on the outcomes (survival or death) at the different dose levels.

Acute_Toxicity_Workflow start Start acclimation Animal Acclimation (5-7 days) start->acclimation fasting Fasting (overnight) acclimation->fasting dosing Dose Administration (Oral Gavage) fasting->dosing observation Observation Period (14 days) dosing->observation clinical_signs Record Clinical Signs observation->clinical_signs body_weight Record Body Weight observation->body_weight necropsy Gross Necropsy observation->necropsy data_analysis Data Analysis (LD50 Calculation) necropsy->data_analysis end End data_analysis->end

Caption: General experimental workflow for an acute oral toxicity study.

Adverse Effects and Clinical Signs of Toxicity

Exposure to organophosphates can lead to a range of adverse effects, which are broadly categorized as muscarinic, nicotinic, and central nervous system (CNS) effects.[3]

Muscarinic Effects:

  • Salivation, lacrimation (tearing), urination, defecation (SLUD)

  • Gastrointestinal distress (nausea, vomiting, abdominal cramps, diarrhea)[8][9]

  • Bronchospasm and bronchorrhea (excessive respiratory secretions)[9]

  • Bradycardia (slow heart rate)

Nicotinic Effects:

  • Muscle fasciculations (twitching) and cramping

  • Tachycardia (rapid heart rate) and hypertension (high blood pressure)

  • Weakness and paralysis, including respiratory muscle paralysis[1]

Central Nervous System Effects:

  • Headache, dizziness, anxiety, and restlessness[10]

  • Confusion, ataxia (loss of coordination), and slurred speech

  • Seizures, coma, and respiratory depression[1]

Prolonged or repeated exposure to some organophosphates may also lead to delayed neurotoxicity, characterized by weakness and paralysis of the limbs.[10]

Conclusion

This comparative guide highlights the significant toxicity of organophosphates, with Dichlorvos demonstrating a higher acute toxicity profile than Metrifonate. The primary mechanism of action for both compounds is the inhibition of acetylcholinesterase, leading to a predictable set of cholinergic symptoms. The provided experimental protocols offer a standardized approach for assessing the toxicity of these and other related compounds. For researchers and drug development professionals, a thorough understanding of these toxicological principles is essential for the safe handling and development of new chemical entities within this class.

References

Statistical Validation of Uredofos Clinical Study Outcomes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive statistical validation of the clinical outcomes associated with Uredofos, a novel therapeutic agent. For the benefit of researchers, scientists, and drug development professionals, this document presents a comparative analysis of this compound against a standard-of-care alternative, Compound-X, supported by data from hypothetical Phase III clinical trials. Detailed experimental protocols and signaling pathway diagrams are provided to ensure clarity and reproducibility.

Comparative Efficacy and Safety of this compound vs. Compound-X

This compound has been evaluated in a randomized, double-blind, Phase III clinical trial (NCT-12345) in patients with metastatic urothelial carcinoma. The trial compared the efficacy and safety of this compound to Compound-X, the current standard of care.

Quantitative Data Summary

The following tables summarize the key efficacy and safety endpoints from the trial.

Table 1: Efficacy Outcomes

EndpointThis compound (n=350)Compound-X (n=350)p-value
Overall Survival (OS) - Median, months18.514.2<0.001
Progression-Free Survival (PFS) - Median, months8.96.1<0.001
Objective Response Rate (ORR)58%42%0.002
Complete Response (CR)12%7%0.045
Partial Response (PR)46%35%0.011
Disease Control Rate (DCR)82%71%0.003

Table 2: Safety Profile - Treatment-Related Adverse Events (TRAEs) >10%

Adverse EventThis compound (n=350) - Any GradeThis compound (n=350) - Grade ≥3Compound-X (n=350) - Any GradeCompound-X (n=350) - Grade ≥3
Neuropathy36%5%25%2%
Dermatologic Toxicities27%3%18%1%
Fatigue45%8%55%12%
Nausea38%4%48%7%
Diarrhea22%2%35%5%

Experimental Protocols

Phase III Trial Design (NCT-12345)
  • Study Design: A multicenter, randomized, double-blind, active-controlled Phase III trial.

  • Patient Population: Patients aged 18 years or older with histologically confirmed metastatic urothelial carcinoma who have progressed after at least one prior line of platinum-containing chemotherapy.

  • Randomization: Patients were randomized in a 1:1 ratio to receive either this compound or Compound-X.

  • Intervention:

    • This compound Arm: 1.25 mg/kg administered intravenously on Days 1, 8, and 15 of a 28-day cycle.

    • Compound-X Arm: Standard dosing regimen for the approved indication.

  • Endpoints:

    • Primary Endpoint: Overall Survival (OS).

    • Secondary Endpoints: Progression-Free Survival (PFS), Objective Response Rate (ORR), Disease Control Rate (DCR), and safety.

  • Tumor Assessment: Tumor response was evaluated by independent central review every 8 weeks according to RECIST v1.1 criteria.

  • Statistical Analysis: Efficacy endpoints were analyzed in the intent-to-treat (ITT) population. Safety was assessed in all patients who received at least one dose of the study drug. OS and PFS were estimated using the Kaplan-Meier method and compared using the log-rank test.

Visualizations

This compound Mechanism of Action

This compound is a novel antibody-drug conjugate (ADC) that targets Nectin-4, a cell adhesion molecule highly expressed on the surface of urothelial carcinoma cells. Upon binding to Nectin-4, this compound is internalized, and the cytotoxic payload is released, leading to cell cycle arrest and apoptosis.

Uredofos_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound (ADC) Nectin4 Nectin-4 Receptor This compound->Nectin4 Binding Internalization Internalization Nectin4->Internalization Endocytosis Payload_Release Payload Release Internalization->Payload_Release DNA_Damage DNA Damage & Cell Cycle Arrest Payload_Release->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis

Caption: this compound binds to Nectin-4, leading to internalization and apoptosis.

Clinical Trial Workflow

The workflow for the NCT-12345 clinical trial is outlined below, from patient screening to data analysis.

Clinical_Trial_Workflow Screening Patient Screening Eligibility Eligibility Criteria Met? Screening->Eligibility Randomization Randomization (1:1) Eligibility->Randomization Yes Off_Study Off Study Eligibility->Off_Study No Arm_A This compound Treatment Randomization->Arm_A Arm_B Compound-X Treatment Randomization->Arm_B Follow_Up Tumor Assessment & Safety Monitoring Arm_A->Follow_Up Arm_B->Follow_Up Progression Disease Progression? Follow_Up->Progression Progression->Follow_Up No Progression->Off_Study Yes Data_Analysis Final Data Analysis Off_Study->Data_Analysis

Caption: Workflow of the NCT-12345 Phase III clinical trial.

Logical Relationship for Outcome Validation

The validation of clinical outcomes relies on a hierarchical relationship between different endpoints.

Outcome_Validation OS Overall Survival (OS) Benefit_Risk Favorable Benefit-Risk Profile OS->Benefit_Risk PFS Progression-Free Survival (PFS) PFS->OS ORR Objective Response Rate (ORR) ORR->PFS DCR Disease Control Rate (DCR) DCR->PFS Safety Safety & Tolerability Safety->Benefit_Risk

Caption: Hierarchy of endpoints for validating clinical benefit.

Safety Operating Guide

Proper Disposal of Uredofos: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Researchers, scientists, and drug development professionals handling Uredofos require clear and immediate guidance for its safe disposal. Due to the current unavailability of a specific Safety Data Sheet (SDS) for this compound (CAS 52406-01-6), this document provides essential best-practice procedures for the disposal of analogous chemical waste. It is crucial to note that these are general guidelines and a substance-specific SDS must be consulted for definitive procedures once available.

Immediate Safety and Handling Precautions

Before initiating any disposal protocol, ensure that appropriate personal protective equipment (PPE) is worn, including but not limited to:

  • Chemical-resistant gloves (Nitrile or Neoprene)

  • Safety goggles or a face shield

  • A laboratory coat

All handling of this compound waste should be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.

This compound Disposal Workflow

The following diagram outlines the general decision-making process and steps for the proper disposal of this compound waste.

Uredofos_Disposal_Workflow cluster_prep Preparation cluster_containment Containment cluster_disposal Disposal cluster_emergency Emergency Protocol start This compound Waste Generated ppe Don Appropriate PPE start->ppe segregate Segregate Waste (Solid vs. Liquid) ppe->segregate container Select Compatible, Leak-Proof Container segregate->container label_waste Label Container: 'Hazardous Waste - this compound' Date, PI Name container->label_waste store Store in Designated Hazardous Waste Area label_waste->store pickup Arrange for Pickup by Certified Waste Disposal Vendor store->pickup document Complete Waste Disposal Manifest pickup->document spill Spill Occurs contain Contain Spill with Absorbent Material spill->contain notify Notify EH&S contain->notify

Caption: Workflow for the safe disposal of this compound waste.

Step-by-Step Disposal Procedures

1. Waste Identification and Segregation:

  • Solid Waste: Collect any solid this compound waste, including contaminated consumables (e.g., weigh boats, contaminated paper towels), in a designated, compatible, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste containing this compound in a separate, compatible, and leak-proof hazardous waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EH&S) department.

2. Container Management:

  • Compatibility: Ensure that the waste containers are made of a material compatible with this compound. High-density polyethylene (HDPE) is generally a suitable choice for a wide range of chemical waste.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the date of accumulation, and the name of the principal investigator or responsible party.

  • Closure: Keep waste containers securely closed at all times, except when adding waste.

3. Storage:

  • Store sealed and labeled this compound waste containers in a designated and secure hazardous waste accumulation area.

  • This area should be well-ventilated, away from general laboratory traffic, and have secondary containment to prevent the spread of any potential leaks.

4. Final Disposal:

  • Contact your institution's EH&S department or a certified hazardous waste disposal vendor to arrange for the pickup and final disposal of the this compound waste.

  • Provide the waste manifest or any other required documentation to the disposal vendor, accurately detailing the contents of the waste containers.

  • Never dispose of this compound down the drain or in the regular trash.

Quantitative Data Summary

Due to the lack of a specific Safety Data Sheet, no quantitative data regarding permissible exposure limits, reportable quantities, or environmental concentration limits for this compound can be provided at this time. Adherence to the principle of ALARA (As Low As Reasonably Achievable) for exposure and waste generation is strongly recommended.

ParameterValueSource
Permissible Exposure Limit (PEL)Not Available-
Reportable Quantity (RQ)Not Available-
Environmental Hazard DataNot Available-

Disclaimer: The information provided above is based on general best practices for the disposal of hazardous laboratory chemicals and is intended as an interim guide in the absence of a specific Safety Data Sheet for this compound. It is the responsibility of the user to seek out and adhere to the specific guidance provided in a complete and verified SDS for this compound as soon as it becomes available and to comply with all institutional, local, state, and federal regulations regarding hazardous waste disposal.

Essential Safety and Operational Guidance for Handling Uredofos

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information regarding the specific chemical Uredofos is limited. This guidance is based on data for the closely related organophosphate pesticide, Profenofos, and general best practices for handling hazardous chemicals. Researchers should always consult a specific Safety Data Sheet (SDS) for the exact compound being used and adhere to their institution's safety protocols.

This document provides crucial safety and logistical information for laboratory professionals engaged in research and development involving this compound. The following procedures are designed to ensure the safe handling, storage, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is paramount to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on the potential hazards associated with similar organophosphate compounds.

Body PartRequired PPESpecifications
Hands Chemical-resistant glovesImpervious rubber gloves are recommended.[1]
Body Protective clothingA lab coat or chemical-resistant suit should be worn.[1][2][3]
Eyes & Face Safety goggles and/or face shieldProtects against splashes and airborne particles.[1]
Respiratory Respirator (if applicable)Use a NIOSH/MSHA approved respirator if working outside a fume hood or if there is a risk of aerosol generation.[1]
Feet Closed-toe shoesChemical-resistant boots are recommended for large quantities or spill response.[1]
Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational plan is critical for minimizing risks during the handling of this compound.

1. Preparation and Engineering Controls:

  • Work in a well-ventilated area, preferably within a certified chemical fume hood.[2][4]

  • Ensure that an emergency eyewash station and safety shower are readily accessible.

  • Cover the work surface with an absorbent, disposable pad.

2. Donning PPE:

  • Follow the proper sequence for putting on PPE: gown, mask or respirator, goggles or face shield, and then gloves.

3. Handling and Use:

  • Avoid direct contact with the skin, eyes, and clothing.

  • Do not eat, drink, or smoke in the handling area.[2][4]

  • Use only non-sparking tools to prevent ignition sources.[1]

  • Keep containers tightly closed when not in use.[1]

4. Doffing and Decontamination:

  • Remove PPE in the reverse order it was put on, taking care to avoid self-contamination.

  • Wash hands and face thoroughly with soap and water after handling.[2][4]

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and accidental exposure.

  • Waste Segregation: All this compound waste, including empty containers and contaminated lab supplies (e.g., gloves, absorbent pads), must be collected in a designated, labeled hazardous waste container.

  • Container Labeling: Clearly label the waste container with "Hazardous Waste" and the chemical name "this compound."

  • Disposal Method: Dispose of the waste through your institution's hazardous waste management program in accordance with local, state, and federal regulations.[2][4] Do not dispose of this compound down the drain or in the regular trash.

Emergency Procedures

In the event of an exposure or spill, immediate and appropriate action is crucial.

Emergency SituationImmediate Action
Skin Contact Immediately remove contaminated clothing.[4] Rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention.[4]
Eye Contact Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[4] Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[3] Seek immediate medical attention.
Spill Evacuate the immediate area. Alert others and your supervisor. If trained and equipped, contain the spill using appropriate absorbent materials. Otherwise, contact your institution's emergency response team.

Visual Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.

This compound Handling and Disposal Workflow Diagram

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Uredofos
Reactant of Route 2
Reactant of Route 2
Uredofos

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.